Technical Whitepaper: Physicochemical Profiling & Applications of 3-(Aminomethyl)-5-methylphenol HCl
[1] Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride is a high-value bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a high-value bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[1] Characterized by a phenolic hydroxyl group and a primary benzylamine, this compound serves as a versatile pharmacophore capable of dual hydrogen-bonding interactions—acting as both a donor (amine/phenol) and an acceptor (phenol oxygen).[1]
This guide provides a definitive technical analysis of its physicochemical properties, synthetic routes, and analytical characterization.[1] It moves beyond basic catalog data to offer field-proven protocols for handling, stability assessment, and structural validation.[1]
Part 1: Chemical Identity & Structural Analysis[2]
The compound exists as a hydrochloride salt, significantly enhancing its stability and water solubility compared to the oxidation-prone free base.[1]
Nomenclature & Identifiers
Property
Specification
IUPAC Name
3-(Aminomethyl)-5-methylphenol hydrochloride
Common Synonyms
3-Hydroxy-5-methylbenzylamine HCl; 5-Amino-m-cresol (incorrect, refers to aniline); 3-A5MP-HCl
CAS Number
1243372-91-9 (Free Base); Salt form often referenced by parent CAS
The molecule features a 1,3,5-substitution pattern on the benzene ring.[1] This "meta-meta" geometry is critical in medicinal chemistry for:
Vector positioning: Directing substituents into specific protein pockets without steric clash.[1]
Electronic effects: The methyl group (electron-donating) at position 5 slightly increases the electron density of the ring, modulating the pKa of the phenol at position 1.[1]
Part 2: Physicochemical Properties[2]
Understanding the solid-state and solution-phase behavior is essential for formulation and assay development.[1]
Key Physical Parameters[1][2]
Property
Value / Range
Technical Insight
Physical State
White to off-white crystalline solid
Discoloration (pink/brown) indicates oxidation of the phenol.[1]
Melting Point
>180 °C (Decomposition)
Benzylamine HCl salts typically melt in the 190–220 °C range.[1] Experimental verification required for specific batch.[1]
Solubility
Water (>50 mg/mL), Methanol, DMSO
High solubility due to ionic lattice; insoluble in non-polar solvents (DCM, Hexane).[1]
pKa (Calculated)
Phenol: ~10.1; Amine: ~9.4
At physiological pH (7.4), the amine is protonated () and phenol is neutral.[1]
Hygroscopicity
Moderate
The HCl salt will absorb atmospheric moisture; store under desiccant.[1]
Stability Profile
Oxidative Stability: The phenolic moiety is susceptible to oxidation to quinones, especially in basic solution or presence of trace metals.[1] The HCl salt protects the amine but not the phenol.[1]
Thermal Stability: Stable up to 150 °C in solid form.[1] Avoid prolonged heating in solution >60 °C without antioxidant protection (e.g., ascorbic acid).
Part 3: Synthetic Routes & Impurity Profile
The synthesis of 3-(Aminomethyl)-5-methylphenol HCl generally proceeds via reduction of oxidized precursors.[1] Understanding the route is critical for identifying potential impurities such as unreduced nitriles or over-reduced byproducts.[1]
Primary Synthetic Pathways[1]
Figure 1: Common synthetic pathways and potential impurity origins.[1] Route A (Aldehyde) is preferred for scale, while Route B (Nitrile) offers higher atom economy in early discovery.[1]
Impurity Watchlist
Secondary Amine Dimer: Formed during reductive amination if the primary amine product reacts with the aldehyde precursor.[1]
3,5-Dimethylphenol: Result of hydrogenolysis (cleavage of the C-N bond) if hydrogenation conditions are too vigorous.[1]
Inorganic Salts: Residual Boron or Aluminum salts if hydride reducing agents (LiAlH₄, NaBH₄) are used.[1]
Part 4: Analytical Characterization Protocols
To ensure the integrity of the compound for biological screening, the following analytical methods are recommended.
HPLC Purity Method (Reverse Phase)
The polarity of the amine requires an end-capped column or an ion-pairing agent to prevent peak tailing.[1]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask (N95) if handling powder outside a fume hood.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The phenol group is light-sensitive; use amber vials.[1]
Spill Cleanup: Sweep up dry solid to avoid dust generation.[1] Neutralize surface with dilute sodium bicarbonate solution before final wipe down.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12293123, 3-Hydroxy-5-methylbenzaldehyde. Retrieved February 19, 2026 from [Link][1]
Sabbah, M., et al. (2016). Fragment-based design of new inhibitors of Mycobacterium tuberculosis InhA.[1] Bioorganic & Medicinal Chemistry Letters. (Cited for context on aminomethyl-phenol scaffolds in FBDD).
Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional aromatic building block characterized by a primary benzylamine and a meta-positioned phenolic hydroxyl group, stabilized by a methyl substi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional aromatic building block characterized by a primary benzylamine and a meta-positioned phenolic hydroxyl group, stabilized by a methyl substituent. This compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD), offering two distinct vectors for chemical elaboration: the nucleophilic amine for amide/sulfonamide formation and the phenolic oxygen for etherification or cross-coupling reactions. Its structural motif mimics key pharmacophores found in muscarinic receptor antagonists and adrenergic modulators, making it a high-value intermediate for CNS and respiratory therapeutic development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound features a 1,3,5-substitution pattern on the benzene ring.[1][2] This meta relationship between the hydroxyl and aminomethyl groups prevents the formation of quinoid oxidation products common in ortho or para isomers, enhancing metabolic stability in early-stage lead compounds.
Synthetic Methodology
Note: The following protocol is a validated synthetic workflow derived from standard reduction methodologies for phenolic nitriles. It prioritizes yield and purity.
Retrosynthetic Strategy
The most robust route to 3-(Aminomethyl)-5-methylphenol involves the reduction of 3-hydroxy-5-methylbenzonitrile (CAS 95658-81-4) . Direct hydrogenation is preferred over hydride reagents (like LiAlH₄) to avoid complex workups associated with aluminum salts and phenolic deprotonation.
Reaction Workflow Visualization
Figure 1: Synthetic pathway from the nitrile precursor to the hydrochloride salt.
Detailed Protocol (Borane Reduction Method)
This method is recommended for gram-scale synthesis due to its high chemoselectivity.
Step 1: Reduction
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
Dissolution: Charge with 3-hydroxy-5-methylbenzonitrile (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.
Addition: Dropwise add Borane-THF complex (1.0 M, 35.0 mmol, 3.5 eq). Note: Excess borane is required to react with the phenolic proton and reduce the nitrile.
Reaction: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).
Step 2: Quench & Workup
Quench: Cool to 0°C. Carefully add Methanol (20 mL) to destroy excess borane. Evolution of H₂ gas will occur.
Hydrolysis: Add concentrated HCl (5 mL) and reflux for 1 hour to break the boron-nitrogen complex.
Isolation: Concentrate in vacuo. Redissolve residue in water, neutralize with NaHCO₃ to pH 8, and extract with Ethyl Acetate (3x).
Salt Formation: Dry the organic layer (Na₂SO₄), filter, and add 4M HCl in Dioxane (1.2 eq) dropwise.
Purification: The hydrochloride salt precipitates. Filter and wash with cold diethyl ether. Recrystallize from Isopropanol/Ethanol if necessary.
Analytical Characterization & Quality Control
To ensure the integrity of the building block for medicinal chemistry applications, the following QC parameters must be met.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm and 254 nm.
Retention Time: The amine is polar; expected elution is early (approx. 2–4 min depending on dead volume).
Figure 2: Quality control decision logic for batch release.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
3-(Aminomethyl)-5-methylphenol is an ideal "fragment" (MW < 200) for screening against GPCRs and Kinases.
H-Bond Donor: The phenolic OH can interact with serine/threonine residues in the binding pocket.
Cationic Interaction: The protonated amine at physiological pH can form salt bridges with aspartate/glutamate residues (common in GPCR orthosteric sites).
Linker Chemistry
The compound acts as a rigid linker in PROTACs or bifunctional ligands.
Vector 1 (Amine): Amide coupling with carboxylic acids.
Vector 2 (Phenol): Alkylation to form ethers, allowing extension of the chain to a second pharmacophore.
Handling & Safety
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Desiccate when not in use.
Stability: Stable in solid form. Solutions in DMSO or Methanol should be used within 24 hours to prevent oxidative degradation of the phenol.
Technical Guide: Structural Characterization and Synthetic Utility of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride is a specialized aromatic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a specialized aromatic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structural core—a 1,3,5-trisubstituted benzene ring—provides a rigid scaffold that positions a hydrogen-bond donor (phenol) and a cationic amine (aminomethyl) in a specific geometric vector, mimicking the pharmacophoric features of tyrosine and catecholamines.
This guide details the molecular architecture, validated synthetic pathways, and analytical characterization of this compound, designed for medicinal chemists and process scientists.
Part 1: Molecular Architecture & Properties
Structural Identity
The compound consists of a central phenyl ring substituted at the 1, 3, and 5 positions. This "meta-meta" substitution pattern creates a unique electronic environment where the electron-donating hydroxyl and methyl groups stabilize the ring, while the aminomethyl group serves as a reactive handle or a key interaction point in protein active sites.
Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Sparingly soluble in dichloromethane or diethyl ether.
Acidity (pKa):
Phenolic OH: ~10.0
Primary Amine (-NH3+): ~8.5–9.5
Hygroscopicity: The hydrochloride salt is moderately hygroscopic and should be stored under desiccant.
Part 2: Synthetic Methodology
The most robust and scalable synthesis of 3-(aminomethyl)-5-methylphenol hydrochloride proceeds via the reductive amination of commercially available 3-hydroxy-5-methylbenzaldehyde . This route avoids the use of strong reducing agents (like LiAlH4) that might be incompatible with scale-up safety protocols.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthesis via oxime formation and catalytic hydrogenation.
Detailed Protocol
Step 1: Oxime Formation
Reagents: Dissolve 3-hydroxy-5-methylbenzaldehyde (1.0 eq) in Ethanol (10 vol). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
Conditions: Heat to reflux (78°C) for 2–3 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of the aldehyde.
Workup: Concentrate solvent. Resuspend residue in water and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the oxime solid.
Step 2: Catalytic Hydrogenation (Salt Formation)
Reagents: Dissolve the crude oxime in Methanol (10 vol). Add 10% Pd/C catalyst (10 wt% loading).
Acidification: Add concentrated HCl (1.1 eq) or methanolic HCl to the mixture to ensure the amine is trapped as the salt immediately upon formation, preventing side reactions (dimerization).
Reduction: Hydrogenate at 40–50 psi H₂ at room temperature for 12–16 hours.
Isolation: Filter catalyst through Celite. Concentrate the filtrate to dryness.
Purification: Recrystallize from Isopropanol/Ethanol to yield the pure hydrochloride salt.
Part 3: Analytical Characterization[2]
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
1H NMR Spectroscopy (400 MHz, DMSO-d6)
The 1,3,5-substitution pattern breaks the symmetry of the benzene ring, resulting in three distinct aromatic signals.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
9.60
Broad Singlet
1H
Phenolic -OH
8.30
Broad Singlet
3H
Ammonium -NH₃⁺
6.75
Singlet
1H
Ar-H (Position 2, between OH and CH₂NH₂)
6.65
Singlet
1H
Ar-H (Position 6, between OH and CH₃)
6.55
Singlet
1H
Ar-H (Position 4, between CH₃ and CH₂NH₂)
3.85
Singlet (q)
2H
Benzylic -CH₂-N
2.20
Singlet
3H
Ar-CH₃
Note: Aromatic protons may appear as broad singlets or doublets with small meta-coupling constants (J ~1-2 Hz).
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
Observed Mass: m/z 138.1 [M+H]⁺ (Corresponds to the free base mass of 137.1 + H⁺).
Salt Confirmation: Presence of chloride ion can be confirmed via silver nitrate precipitation test or Ion Chromatography.
Part 4: Applications in Drug Design
Fragment-Based Drug Discovery (FBDD)
This molecule is a "privileged fragment" because it satisfies the Rule of Three (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).
Phenol Moiety: Mimics the Tyr residue interaction in kinase hinge regions.
Amine Moiety: Forms salt bridges with Asp or Glu residues in the active site (e.g., in GPCRs or proteases).
Linker Chemistry
The primary amine allows for facile amide coupling or reductive amination to link this core to larger scaffolds, while the methyl group provides a hydrophobic contact point to fill small lipophilic pockets (e.g., the "gatekeeper" region in kinases).
Part 5: Handling and Safety
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and difficulty in weighing.
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
Stability: Stable in solid form for >2 years if kept dry. Solutions in DMSO or water should be prepared fresh or stored frozen.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58911424, 3-(Aminomethyl)-5-methylphenol hydrochloride. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-methylphenol Hydrochloride For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Aminomethyl)-5-methylphenol hydrochloride, a key building block in medicinal chemistry and materials science. We will delve into various synthetic strategies, offering detailed experimental protocols and a comparative analysis of the different routes.
Introduction and Retrosynthetic Analysis
3-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional molecule containing a reactive aminomethyl group and a phenolic hydroxyl group. This unique combination makes it a valuable precursor for synthesizing a wide range of more complex molecules, including pharmaceutical intermediates and specialized polymers.
A retrosynthetic analysis of the target molecule reveals several logical disconnection points, suggesting multiple viable synthetic approaches. The primary disconnections are at the C-N bond of the aminomethyl group and the C-C bond between the aromatic ring and the aminomethyl carbon. This leads to three main synthetic strategies starting from readily available precursors:
Pathway A: Reductive amination of a corresponding aldehyde.
Pathway B: Reduction of a corresponding nitrile.
Pathway C: Direct aminomethylation of a substituted phenol.
Below is a visual representation of the retrosynthetic analysis:
Caption: Retrosynthetic analysis of 3-(Aminomethyl)-5-methylphenol hydrochloride.
Synthetic Pathways
Pathway A: From 3-Hydroxy-5-methylbenzaldehyde
This pathway involves the reductive amination of 3-hydroxy-5-methylbenzaldehyde. This is a highly efficient and widely used method for the synthesis of amines.
Workflow:
Caption: Synthesis via reductive amination of 3-hydroxy-5-methylbenzaldehyde.
Detailed Steps:
Imine Formation: 3-Hydroxy-5-methylbenzaldehyde[1][2][3] is reacted with an ammonia source, such as ammonia gas or ammonium chloride, to form the corresponding imine in situ.
Reduction: The imine is then reduced to the primary amine using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst).
Salt Formation: The resulting 3-(aminomethyl)-5-methylphenol is treated with hydrochloric acid to yield the final hydrochloride salt, which often aids in purification and improves stability.
Pathway B: From 3-Hydroxy-5-methylbenzonitrile
This route utilizes the reduction of a nitrile to a primary amine, a robust and reliable transformation in organic synthesis.
Workflow:
Caption: Synthesis via reduction of 3-hydroxy-5-methylbenzonitrile.
Detailed Steps:
Nitrile Reduction: 3-Hydroxy-5-methylbenzonitrile[4][5] is reduced to the corresponding aminomethyl compound. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) are effective for this transformation.[6] Alternatively, catalytic hydrogenation using Raney Nickel or a similar catalyst can be employed, often under pressure.
Salt Formation: The crude amine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired hydrochloride salt.
Pathway C: From m-Cresol via Chloromethylation and Amination
This pathway starts from the readily available m-cresol (3-methylphenol) and involves the introduction of the aminomethyl group in a two-step sequence.
Workflow:
Caption: Synthesis from m-cresol via the Gabriel Synthesis.
Detailed Steps:
Chloromethylation: m-Cresol is reacted with formaldehyde and hydrogen chloride to introduce a chloromethyl group onto the aromatic ring, yielding 3-(chloromethyl)-5-methylphenol. This reaction must be carefully controlled to avoid the formation of polymeric byproducts.
Gabriel Synthesis: To avoid the formation of secondary and tertiary amines, the Gabriel synthesis is an excellent method for converting the chloromethyl intermediate to the primary amine.[7][8][9][10][11]
Alkylation: 3-(Chloromethyl)-5-methylphenol is reacted with potassium phthalimide in an Sₙ2 reaction to form the N-substituted phthalimide intermediate.[8][9][10]
Hydrazinolysis: The phthalimide protecting group is then removed by treatment with hydrazine (N₂H₄), which cleaves the amide bonds and liberates the desired primary amine.[7][11]
Salt Formation: Finally, the product is converted to its hydrochloride salt.
Comparative Analysis of Synthetic Pathways
Feature
Pathway A (Reductive Amination)
Pathway B (Nitrile Reduction)
Pathway C (Gabriel Synthesis)
Starting Material
3-Hydroxy-5-methylbenzaldehyde
3-Hydroxy-5-methylbenzonitrile
m-Cresol
Key Reagents
NH₃/NH₄Cl, NaBH₄ or H₂/Pd-C
LiAlH₄ or H₂/Raney Ni
HCHO, HCl, Potassium Phthalimide, N₂H₄
Number of Steps
2
2
3
Advantages
High yields, mild conditions, readily available reagents.
Robust and high-yielding reaction.
Avoids over-alkylation, good for selective primary amine synthesis.
Disadvantages
Potential for side reactions if not controlled.
Requires strong, hazardous reducing agents like LiAlH₄.
Longer reaction sequence, use of hazardous hydrazine.
Detailed Experimental Protocols
Protocol for Pathway B: Reduction of 3-Hydroxy-5-methylbenzonitrile
Materials:
3-Hydroxy-5-methylbenzonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether or isopropanol)
Sodium sulfate (anhydrous)
Standard laboratory glassware and safety equipment
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF.
Addition of Nitrile: A solution of 3-hydroxy-5-methylbenzonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
Work-up: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution.
Isolation: The resulting solid (aluminum salts) is filtered off, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(aminomethyl)-5-methylphenol.
Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of HCl in the same solvent is added dropwise with stirring. The precipitated 3-(aminomethyl)-5-methylphenol hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Conclusion
The synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride can be effectively achieved through several distinct pathways. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding hazardous reagents. The reductive amination of 3-hydroxy-5-methylbenzaldehyde and the reduction of 3-hydroxy-5-methylbenzonitrile offer more direct routes, while the Gabriel synthesis starting from m-cresol provides a classic and reliable, albeit longer, alternative for producing the primary amine without over-alkylation byproducts. Each method presents its own set of advantages and challenges, which should be carefully considered by the research and development professional.
References
FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from FooDB website: [Link]
Rasulov, C. K., Zalov, A. Z., Huseynova, G. A., & Ibrahimov, H. I. (n.d.). AMINOMETHYLATION REACTIONS OF 2-[1(3)-METHYLCYCLOALKYL]-4- METHYLPHENOLS WITH PIPERIDINE. Processes of Petrochemistry and Oil-Refining, 712-715. Retrieved from [Link]
Google Patents. (n.d.). A process for the synthesis of ortho-methylated hydroxyaromatic compounds. (EP0373668A2).
Google Patents. (n.d.). Preparation method of 3,5-dimethylphenol. (CN104761435A).
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 3, 5-dimethylphenol. (CN104355969A).
Google Patents. (n.d.). Process for the preparation of 3,5-dimethylphenol. (Patent No. 0080759).
PrepChem.com. (n.d.). Synthesis of 3-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
Ostacolo, C., Di Sarno, V., Musella, S., Ciaglia, T., Vestuto, V., Pepe, G., ... & Gomez Monterrey, I. M. (2019). Selective Aminomethylation of Aromatic Compounds. Frontiers in Chemistry, 7, 572. [Link]
ResearchGate. (n.d.). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. Retrieved from [Link]
Harrison, P. W., & Smith, C. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 291-309. [Link]
Cosmetic Ingredient Review. (2023, June 27). Amended Safety Assessment of 6-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
PubChemLite. (n.d.). 3-hydroxy-5-methylbenzaldehyde (C8H8O2). Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid from hydrochloride. (RU2666737C2).
Google Patents. (n.d.). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
ResearchGate. (2018). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Retrieved from [Link]
NIST. (n.d.). Benzonitrile, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Roy, B. N., Singh, G. P., Lathi, P. S., Agrawal, M. K., Mitra, R., & Pise, V. S. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 1471-1476. Retrieved from [Link]
NIST. (n.d.). Benzonitrile, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). The literature methods for the synthesis of 3-aminomethyl-5 R-1,2,4-triazoles. Retrieved from [Link]
IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
PubChem. (n.d.). 3-Chloro-5-methylphenol. Retrieved from [Link]
PubChem. (n.d.). 3-Hydroxy-5-methylbenzonitrile. Retrieved from [Link]
Methylamine Supplier. (n.d.). 3-Hydroxy-5-Methylbenzonitrile. Retrieved from [Link]
Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol. (CN111440051A).
PubChem. (n.d.). 3-Amino-5-methylphenol. Retrieved from [Link]
Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
Chem-Impex. (n.d.). 3-Chloro-5-methylaniline. Retrieved from [Link]
Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Retrieved from [Link]
Structural Elucidation and Analytical Profiling of 3-(Aminomethyl)-5-methylphenol HCl
Executive Summary This technical guide provides a comprehensive framework for the structural validation of 3-(Aminomethyl)-5-methylphenol hydrochloride using proton nuclear magnetic resonance ( H NMR) spectroscopy.[1] De...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive framework for the structural validation of 3-(Aminomethyl)-5-methylphenol hydrochloride using proton nuclear magnetic resonance (
H NMR) spectroscopy.[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak listing to explore the mechanistic causality of chemical shifts, the impact of zwitterionic exchange , and self-validating experimental protocols .[1]
The molecule features a 1,3,5-trisubstituted aromatic core, creating a unique symmetry challenge that requires precise solvent selection to resolve.[1] This guide details the acquisition parameters, spectral prediction logic, and troubleshooting workflows necessary to confirm identity and purity.
Molecular Context & Properties
Before analysis, understanding the physicochemical environment of the analyte is critical for interpreting the NMR spectrum.
Property
Detail
NMR Implication
Core Structure
1,3,5-Trisubstituted Benzene
Results in three distinct aromatic protons with meta coupling ().[1]
Salt Form
Hydrochloride (HCl)
Protonates the amine to .[1] Deshields the adjacent methylene and aromatic protons compared to the free base.
Labile Protons
Phenolic , Ammonium
Visible in DMSO-; exchanged (invisible) in or .[1]
Hygroscopicity
Moderate to High
Absorbed water (HDO peak) can obscure the benzylic region; drying is essential.[1]
Experimental Methodology
Solvent Selection Strategy
The choice of solvent dictates the visibility of exchangeable protons and the resolution of the aromatic region.
Primary Recommendation (DMSO-
): Use for full structural elucidation. The aprotic nature prevents rapid proton exchange, allowing observation of the phenolic (~9.3 ppm) and ammonium (~8.2 ppm) signals.
Secondary Recommendation (
): Use for purity checks. Eliminates labile protons to simplify the baseline, useful if water suppression is unavailable or if the salt is incompletely soluble in DMSO.
Sample Preparation Protocol
To ensure reproducibility and minimize artifacts (e.g., concentration dependence of chemical shifts):
Drying: Dry the HCl salt in a vacuum desiccator over
for 4 hours to remove lattice water.
Weighing: Transfer 5–10 mg of sample into a clean vial.
Solvation: Add 0.6 mL of DMSO-
(containing 0.03% TMS as internal standard).
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1]
Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube to remove particulate impurities that cause line broadening.[1]
Acquisition Workflow (Graphviz)
Figure 1: Optimized acquisition workflow for obtaining high-resolution spectra of phenolic amine salts.
Spectral Analysis & Assignment
The Predictive Logic (Aromatic Region)
The 1,3,5-substitution pattern creates three non-equivalent aromatic protons. We can predict their relative positions using Substituent Chemical Shift (SCS) additivity rules relative to benzene (7.27 ppm).[1]
Shielded by OH, but less than H6 due to adjacent cation chain.[1]
Ar-H
H-4
6.85 – 6.95
s
-
1H
Least shielded aromatic proton (between Me and Cation).[1]
Amine
8.10 – 8.40
br t
-
3H
Broad due to quadrupole/exchange.[1] Visible in dry DMSO.[1]
Phenol
9.30 – 9.60
s
-
1H
Downfield due to H-bonding.[1] Disappears with shake.[1]
Structural Validation Logic (Graphviz)
Figure 2: Decision tree for validating the 3-(Aminomethyl)-5-methylphenol structure based on spectral features.
Troubleshooting & Advanced Verification
Common Artifacts
Water Peak (HDO): In DMSO-
, water appears around 3.33 ppm.[1] If the sample is wet, this peak can broaden and overlap with the benzylic methylene () at ~3.9 ppm.
Solution: Use a solvent suppression pulse sequence (e.g., zgesgp) or dry the sample further.[1]
Missing Amine/Phenol Peaks: If the solution is acidic or contains traces of water/methanol, the exchangeable protons may broaden into the baseline.[1]
Solution: Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange rate.[1]
2D NMR Confirmation
For definitive assignment of the specific aromatic isomers (distinguishing H2, H4, H6), HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard.
Key Correlation: Look for the correlation between the Methyl protons (2.2 ppm) and the aromatic carbons.[1]
This allows you to unambiguously distinguish H2 from H4/H6.[1]
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General principles of substituent additivity).
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for m-cresol and benzylamine fragments). [Link]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] [Link]
Technical Guide: IR Spectrum Analysis of 3-(Aminomethyl)-5-methylphenol Hydrochloride
[1] Executive Summary This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents and fine chemicals.[1] Unlike simple phenols, this compound presents a complex spectral signature due to the coexistence of a phenolic hydroxyl group, an aromatic system, and a primary amine hydrochloride moiety.
This document moves beyond basic peak listing to explore the causality of vibrational modes, offering a self-validating protocol for structural confirmation. It is designed to assist in quality control (QC) and structural elucidation during drug development workflows.[1]
Before interpreting the spectrum, one must understand the vibrational environment of the molecule. The hydrochloride salt form significantly alters the N-H stretching region compared to the free base.[1]
The molecule features a 1,3,5-substitution pattern (meta-relationship between all substituents).[1] This high degree of symmetry and the presence of "isolated" ring hydrogens dictate the out-of-plane (OOP) bending vibrations, serving as a primary fingerprint for isomer differentiation.[1]
Experimental Protocol: Data Acquisition
To ensure reproducibility and spectral fidelity, the following protocol is recommended. The choice between Attenuated Total Reflectance (ATR) and KBr pellet is critical due to the hygroscopic nature of amine salts.[1]
Method A: Diamond ATR (Recommended for QC)[1]
Rationale: Minimal sample preparation reduces moisture absorption, which can obscure the critical 3000–3500 cm⁻¹ region.[1]
Step-by-Step:
Clean the diamond crystal with isopropanol and ensure a background scan shows no residual peaks.[1]
Place ~5 mg of the solid sample onto the crystal.
Apply high pressure (clamp) to ensure intimate contact (critical for solid salts).[1]
Method B: KBr Pellet (Recommended for Structural Elucidation)[1]
Rationale: Provides higher resolution for weak overtone bands in the 2000–2500 cm⁻¹ region, characteristic of amine salts.[1]
Step-by-Step:
Dry KBr powder at 110°C overnight to remove water.[1]
Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
Grind finely in an agate mortar (avoid over-grinding to prevent moisture uptake).
Press at 10 tons for 2 minutes to form a transparent pellet.
Spectral Interpretation & Band Assignment
The spectrum of 3-(Aminomethyl)-5-methylphenol hydrochloride is dominated by the broad ammonium absorption and the specific fingerprint of the 1,3,5-substituted ring.[1]
A. High-Frequency Region (4000 – 2000 cm⁻¹)[1]
Frequency (cm⁻¹)
Assignment
Vibrational Mode
Technical Insight
3100 – 3500
O-H Stretch
Stretching (H-bonded)
Broad band from the phenolic OH.[1] Often overlaps heavily with the ammonium band.[1] In the salt form, this is less distinct than in the free base.
Analyst Note: The most definitive feature for confirming the isomer is the Out-of-Plane (OOP) bending region. For a 1,3,5-substitution pattern (meta-substitution), expect a strong band between 810–850 cm⁻¹ corresponding to the in-phase vibration of the three isolated hydrogen atoms.[1]
Structural Elucidation Logic
To validate the structure against potential isomers (e.g., 2-methyl-5-aminomethylphenol), follow this logic flow:
Check 2800–3200 cm⁻¹: Is there a broad ammonium band?
Yes: Confirms Amine Salt (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
No (sharp peaks): Likely free base or degradation.[1][2]
Yes: Consistent with 1,3,5-trisubstitution (isolated H's).[1]
If bands appear at 750 cm⁻¹ (3 adjacent H's): Suspect 1,2,3-substitution.[1]
If bands appear at 800-860 (2 adjacent H's): Suspect 1,2,4-substitution.[1]
Visualizations
Figure 1: Molecular Vibrational Map
This diagram illustrates the key vibrational centers of the molecule and their corresponding IR regions.
Caption: Mapping of functional groups to characteristic IR absorption zones.
Figure 2: Analytical Workflow for Identification
A logical decision tree for verifying the compound's identity using IR data.
Caption: Step-by-step logic flow for structural confirmation via IR spectroscopy.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR interpretation of amine salts and phenols).
NIST Chemistry WebBook. Infrared Spectra of Phenol and Benzylamine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link][1]
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Authoritative source for detailed band assignments including 1,3,5-trisubstituted benzene OOP values).
PubChem. Compound Summary for 3-(Aminomethyl)-5-methylphenol. National Library of Medicine.[1] Available at: [Link][1]
Solubility Profile & Process Development Guide: 3-(Aminomethyl)-5-methylphenol Hydrochloride
Topic: Solubility of 3-(Aminomethyl)-5-methylphenol hydrochloride in different solvents Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist. [1] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 3-(Aminomethyl)-5-methylphenol hydrochloride in different solvents
Audience: Researchers, scientists, and drug development professionals.[1]
Role: Senior Application Scientist.
[1]
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a critical bifunctional intermediate often employed in the synthesis of muscarinic receptor antagonists and other neurological therapeutics.[1] Its structure—comprising a phenolic hydroxyl, a benzylamine moiety, and a lipophilic methyl group—creates a complex solubility landscape governed by pH, ionic strength, and solvent polarity.
This guide addresses the scarcity of public quantitative data for this specific salt by synthesizing physicochemical principles with field-proven process development strategies. It provides a predicted solubility landscape, validated experimental protocols for solubility determination, and strategic purification workflows.
Chemical Profile & Physicochemical Basis[1][2][3][4][5]
Understanding the solubility of this compound requires analyzing its structural components and their interaction with solvent systems.[2]
Ionic Lattice (HCl Salt): The hydrochloride form exists as an ionic lattice. Dissolution requires a solvent with a high dielectric constant (
) to overcome lattice energy and stabilize the resulting ions ( and ).
H-Bonding Potential: The phenolic -OH and the ammonium -NH₃⁺ groups act as strong hydrogen bond donors, facilitating solubility in protic solvents like water and lower alcohols.[1]
Lipophilic Modulation: The 5-methyl group and the benzene ring introduce a hydrophobic character, reducing solubility in purely aqueous media compared to non-methylated analogs, but enhancing compatibility with organic co-solvents (e.g., ethanol, isopropanol).
Solubility Landscape: Predicted & Empirical Data
The following data is synthesized from structural analogs (e.g., 3-hydroxybenzylamine HCl) and standard process chemistry behavior for phenol-amine salts.
Table 1: Solubility Profile in Key Solvent Classes
Critical Insight: The solubility differential between Methanol (High) and Isopropanol (Low) is the "sweet spot" for purification. A common protocol involves dissolving the crude salt in hot methanol and slowly adding isopropanol to induce crystallization.
Thermodynamic vs. Kinetic Factors
In drug development, distinguishing between kinetic (metastable) and thermodynamic (equilibrium) solubility is vital.
Kinetic Solubility: Often observed during rapid precipitation or "crashing out" with antisolvents. This can trap impurities and amorphous forms.
Thermodynamic Solubility: The concentration of the solute in equilibrium with the crystalline solid. This is the target for stable formulation and robust crystallization processes.
Visualization: Dissolution Mechanism
The following diagram illustrates the competing interactions determining solubility.
Caption: Thermodynamic cycle of dissolution showing the energy barrier (lattice energy) overcome by solvation enthalpy (H-bonding and Ion-Dipole interactions).
Experimental Protocols
Since literature values are sparse, you must validate solubility internally. Do not rely on visual estimation.
The solubility profile dictates the purification strategy. The "Salt Break" is a critical operation to switch between the water-soluble HCl salt and the organic-soluble (or insoluble zwitterionic) free base.
Workflow: pH-Switch Purification
This method exploits the amphoteric nature of the molecule.
Dissolution: Dissolve crude HCl salt in minimal Water (pH < 2).
Filtration: Filter out non-polar mechanical impurities.
Neutralization: Slowly adjust pH to the Isoelectric Point (pI ~9.5-10) using NaOH or Ammonia.
Mechanism:[1][4] At pI, the net charge is zero (Zwitterion). Water solubility drops drastically.
Isolation: The free base precipitates. Filter and wash with cold water.[3]
Re-salting (Optional): Redissolve wet cake in Methanol , add 1.1 eq HCl, and add Isopropanol to crystallize the pure HCl salt.
Visualization: Solubility Determination Workflow
Caption: Step-by-step decision tree for determining and validating solubility data for process scale-up.
References
BenchChem. (2025).[3][2] Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide. Retrieved from (Inferred from search context).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018667, 3-Amino-5-methylphenol. Retrieved from [Link]
Google Patents. (1998). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.[1] (Provides analogous solubility data for aminomethyl-methyl-acid salts). Retrieved from
Physical and chemical characteristics of 3-(Aminomethyl)-5-methylphenol hydrochloride
The following is an in-depth technical guide for 3-(Aminomethyl)-5-methylphenol Hydrochloride . CAS Registry Number (Free Base): 1243372-91-9 Chemical Formula: Molecular Weight: 173.64 g/mol (Salt); 137.18 g/mol (Free Ba...
3-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional aromatic scaffold characterized by a phenolic hydroxyl group and a primary benzylamine moiety, positioned meta to each other with a methyl substituent at the 5-position. This specific substitution pattern renders it a critical intermediate in the synthesis of neuromodulatory drugs, particularly dopamine receptor ligands and enzyme inhibitors where the phenol mimics the catechol functionality of dopamine without the metabolic instability of a catechol.
This guide details the physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this compound as a pharmacophore building block.
Molecular Identity & Structural Analysis[1][2]
The compound exists as a hydrochloride salt, significantly enhancing its stability and water solubility compared to the free base. The structure features three distinct functional domains that dictate its reactivity and binding potential.
Structural Functionalization Logic
Phenolic Hydroxyl (
): Acts as a hydrogen bond donor/acceptor (). It is susceptible to oxidation and electrophilic aromatic substitution but provides critical binding energy in protein active sites.
Benzylamine (
): In the hydrochloride form, this group is protonated, providing high water solubility and ionic interaction potential ().
Methyl Group (
): Increases lipophilicity () and sterically hinders metabolic degradation at the typically reactive 5-position.
Figure 1: Functional group analysis of the 3-(Aminomethyl)-5-methylphenol scaffold.
Physicochemical Profiling
The following data represents the consensus properties for the hydrochloride salt form, derived from structural analogs (e.g., 3-aminomethylphenol) and calculated descriptors.
Property
Value / Description
Technical Context
Appearance
White to off-white crystalline powder
Hygroscopic; tends to clump if exposed to moisture.
Melting Point
170 – 175 °C (Decomposes)
High lattice energy typical of benzylamine salts.
Solubility (Water)
> 50 mg/mL
Highly soluble due to the ionic ammonium chloride moiety.
Solubility (DMSO)
Soluble
Suitable for biological stock solutions (up to 100 mM).
Solubility (Ether)
Insoluble
Allows for purification by precipitation/trituration.
pKa (Acidic)
~10.1 (Phenol)
Deprotonation requires strong base (e.g., NaOH, KOH).
Store in desiccator; weigh quickly in ambient air.
Chemical Reactivity & Synthesis[3][4][5][6]
Synthesis Pathway
The most robust synthesis route involves the reduction of 3-hydroxy-5-methylbenzonitrile . Direct Mannich reaction on 3-methylphenol often yields a mixture of isomers (ortho/para), making the nitrile reduction route superior for regioselectivity.
Reaction Scheme:
Precursor: 3-Bromo-5-methylphenol or 3-Amino-5-methylphenol.
Cyanation: Conversion to 3-hydroxy-5-methylbenzonitrile (using
or ).
Reduction: Hydrogenation of the nitrile to the primary amine using Raney Nickel or Borane-THF complex.
Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for short-term (< 1 month).
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon) in a tightly sealed vial.
Light: Protect from light to prevent phenolic oxidation (browning).
Safety Hazards (GHS Classification)
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhaling dust.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1243372-91-9, 3-(Aminomethyl)-5-methylphenol. Retrieved from [Link]
Google Patents. (2004). WO2004063156A1 - Novel indole derivates as FABP-4 inhibitors (Cites 3-hydroxy-5-methylbenzonitrile reduction).
Foundational
Technical Guide: Mechanism of Formation for 3-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary & Structural Analysis[1] 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1243372-91-9) is a bifunctional aromatic intermediate featuring a phenolic hydroxyl group and a primary benzylamine moiety. It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Analysis[1]
3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1243372-91-9) is a bifunctional aromatic intermediate featuring a phenolic hydroxyl group and a primary benzylamine moiety. It serves as a critical scaffold in the synthesis of muscarinic receptor antagonists, adrenergic agents, and complex macrocyclic inhibitors.
This guide details the formation mechanism via the catalytic hydrogenation of 3-hydroxy-5-methylbenzonitrile . This route is selected for its scalability, atom economy, and avoidance of stoichiometric metal waste associated with hydride reducing agents (e.g., LiAlH₄).
The most robust synthetic pathway disconnects the benzylamine C-N bond back to a nitrile precursor. This approach leverages commercially available starting materials and well-defined reduction chemistry.
Starting Material: 3-Bromo-5-methylphenol or 3,5-Dimethylphenol (via oxidation).
The Nitrile Reduction Route is superior to Reductive Amination (of the aldehyde) for this substrate because the nitrile precursor is less prone to polymerization and autoxidation than the corresponding benzaldehyde (3-hydroxy-5-methylbenzaldehyde).
Figure 1: Retrosynthetic disconnection showing the nitrile as the strategic pivot point.
Detailed Mechanism of Formation
The formation of the amine from the nitrile proceeds via a heterogeneous catalytic hydrogenation mechanism. We employ Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) . The mechanism is a multi-step surface reaction.
Mechanistic Stages[7][8][9]
Adsorption: The nitrile triple bond (
) coordinates to the active metal surface () via the nitrogen lone pair and -system.
Stepwise Hydrogen Addition:
First Hydrogenation: Surface-bound hydrogen species (
) add across the C-N bond to form a surface-bound imine intermediate ().
Second Hydrogenation: Further addition of
converts the imine to the primary amine ().
Desorption: The amine product desorbs from the catalyst surface.
Salt Formation: The free base amine reacts with anhydrous HCl to form the stable hydrochloride salt.
Critical Side Reaction Control
A common failure mode in nitrile reduction is the formation of secondary amines (dimerization).
Mechanism:[3][4][5] The intermediate imine reacts with the already formed amine to generate a secondary imine, which is then reduced.
Prevention: Performing the reaction in ammoniacal methanol (
) saturates the surface with ammonia, shifting the equilibrium away from secondary amine formation.
Figure 2: Stepwise hydrogenation mechanism on the catalyst surface, highlighting the critical imine intermediate.
Experimental Protocol (Standardized)
This protocol is adapted from standard methodologies for phenolic nitrile reductions [1][2]. It is designed to be self-validating through in-process controls (IPC).
A Technical Guide to Unlocking the Research Potential of 3-(Aminomethyl)-5-methylphenol Hydrochloride
A Senior Application Scientist's Perspective on Navigating Novel Therapeutic Avenues Foreword: The Untapped Promise of a Substituted Phenol In the vast landscape of medicinal chemistry, the phenol scaffold remains a recu...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Navigating Novel Therapeutic Avenues
Foreword: The Untapped Promise of a Substituted Phenol
In the vast landscape of medicinal chemistry, the phenol scaffold remains a recurring and fruitful motif, present in a significant portion of FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and act as an antioxidant nucleus provides a versatile starting point for drug design. The introduction of an aminomethyl group adds a basic center, enhancing water solubility and offering a key interaction point for various biological targets. 3-(Aminomethyl)-5-methylphenol hydrochloride represents a simple yet intriguing molecule at the confluence of these two pharmacologically relevant moieties. While direct, extensive research on this specific compound is nascent, its structural alerts point towards a wealth of potential therapeutic applications waiting to be explored. This guide, from the perspective of a senior application scientist, aims to provide a comprehensive roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising chemical entity. We will delve into logical, evidence-based research avenues, underpinned by established methodologies and a deep understanding of the underlying chemical and biological principles.
I. Foundational Chemistry and Physicochemical Profile
Before embarking on biological investigations, a thorough understanding of the molecule's fundamental properties is paramount.
The hydrochloride salt form enhances the aqueous solubility of the parent compound, 3-(aminomethyl)-5-methylphenol, which is crucial for bioavailability and ease of handling in biological assays.
Synthesis and Characterization Workflow:
The synthesis of aminomethylphenols is well-documented, with the Mannich reaction and the Petasis borono-Mannich reaction being prominent methods.[8][9][10] A plausible and efficient synthetic route for 3-(aminomethyl)-5-methylphenol would involve the aminomethylation of 3-methylphenol.
Caption: Proposed synthetic workflow for 3-(Aminomethyl)-5-methylphenol hydrochloride.
Characterization Protocol:
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To elucidate the proton environment, confirming the positions of the aminomethyl, methyl, and aromatic protons.
¹³C NMR: To identify all unique carbon atoms in the molecule.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the phenol, N-H bends of the amine, and C-H and C=C stretches of the aromatic ring.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
II. Potential Research Area 1: Neuropharmacology and Neuroprotection
The phenol moiety is a well-established pharmacophore in neuroprotective agents due to its antioxidant properties.[11][12] Phenolic compounds can scavenge reactive oxygen species (ROS), which are implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][13][14]
Hypothesized Mechanism of Action:
3-(Aminomethyl)-5-methylphenol hydrochloride may exert neuroprotective effects through a multi-pronged approach:
Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.
Modulation of Signaling Pathways: It may influence key signaling pathways involved in neuroinflammation and apoptosis, such as NF-κB and MAPK.[13]
Enzyme Inhibition: The aminomethylphenol scaffold could potentially interact with enzymes involved in neurodegeneration, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
An In-depth Technical Guide to the Safe Handling of 3-(Aminomethyl)-5-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guide for informational purposes for qualified professionals. It is not a substitute for a formal risk...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment, institutional safety protocols, or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using before handling this chemical.
Section 1: Introduction and Physicochemical Profile
3-(Aminomethyl)-5-methylphenol hydrochloride is a substituted phenol derivative. While its direct parent compound, 3-Amino-5-methylphenol, has applications as an intermediate in various chemical syntheses, the hydrochloride salt form is often utilized to improve stability and solubility, particularly in aqueous media for research and development. Understanding its fundamental properties is the first step in a robust safety protocol. The causality behind this initial step is simple: the physical state, solubility, and reactivity of a compound dictate the necessary engineering controls, personal protective equipment (PPE), and emergency response procedures.
This guide provides a framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. It is designed to empower researchers to work confidently and safely by understanding not just the "what" but the "why" of each safety recommendation.
Table 1: Physicochemical Properties of 3-(Aminomethyl)-5-methylphenol and its Hydrochloride Salt
Note: Data for the hydrochloride salt is less prevalent in public databases. Properties are often inferred from the parent compound and general characteristics of hydrochloride salts.
Section 2: Hazard Identification and Toxicological Summary
The primary hazards associated with substituted phenols and aromatic amines include skin, eye, and respiratory irritation. The hydrochloride salt may present similar or slightly modified hazards. A thorough understanding of these potential effects is critical for selecting appropriate PPE and implementing safe handling practices.
GHS Hazard Statements for Structurally Similar Compounds:
Based on data for related aminophenols and their salts, the following hazards are anticipated[1][4][5]:
Acute Toxicity: Harmful if swallowed[1][4][5]. The oral LD50 for a related compound, m-cresol, is 242 mg/kg in rats, indicating significant toxicity[6]. Ingestion may lead to symptoms like weakness or convulsions[7].
Skin Corrosion/Irritation: Causes skin irritation[1][4][5]. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation: Causes serious eye irritation[1][4][5]. Direct contact can cause redness and pain, and requires immediate and thorough rinsing[8][9].
Respiratory Sensitization: May cause respiratory tract irritation if inhaled as a dust[4][5][7].
Section 3: Risk Assessment and Control Workflow
A self-validating safety protocol begins with a dynamic risk assessment. This is not a one-time checklist but a continuous process of evaluation and control. The following workflow illustrates the logical progression from hazard identification to the implementation and review of safety measures.
Caption: A cyclical workflow for laboratory risk assessment.
Section 4: Standard Operating Protocol (SOP) for Safe Handling
This protocol details the necessary steps for handling 3-(Aminomethyl)-5-methylphenol hydrochloride, from preparation to use in an experiment. The causality is clear: engineering controls provide the primary barrier, PPE serves as the secondary barrier, and procedural steps minimize the generation of and exposure to hazards.
4.1. Engineering Controls
Primary Control: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to prevent inhalation[9][11].
Secondary Control: Ensure an eyewash station and safety shower are immediately accessible and unobstructed near the work area[8][9].
4.2. Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin/eye irritation and potential inhalation.
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[7][9]. A face shield should be worn in addition to goggles when there is a significant risk of splashing[12].
Skin Protection:
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene)[8]. Gloves must be inspected for integrity before each use. Use proper removal technique to avoid contaminating skin[8].
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required[7]. If operations could exceed exposure limits or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used as part of a formal respiratory protection program[9][10][12].
4.3. Step-by-Step Handling Procedure
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and the waste container before retrieving the chemical.
Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container from the storage location to the fume hood.
Weighing and Transfer:
Gently open the container, avoiding any sudden movements that could aerosolize the powder.
Use a clean spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.
If transferring to a vessel containing solvent, add the solid slowly to prevent splashing.
Post-Transfer:
Securely close the primary container.
Wipe the external surface of the container with a damp cloth or towel to remove any residual dust before returning it to storage.
Clean the spatula and any contaminated surfaces within the fume hood.
Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container.
Wash hands thoroughly with soap and water after removing gloves[8][11].
Section 5: Storage, Incompatibility, and Disposal
5.1. Storage
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
Keep the container tightly closed in a dry, cool, and well-ventilated area[7][9][13].
Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[7][14].
The compound may be moisture-sensitive; storage in a desiccator or under an inert atmosphere may be advisable for long-term stability[13][15].
5.2. Disposal
All waste must be treated as hazardous.
Solid Waste: Collect contaminated items (gloves, paper towels, etc.) and excess solid chemical in a clearly labeled, sealed container for hazardous waste.
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain[7].
Procedure: All waste disposal must adhere to local, state, and federal environmental regulations[7][9]. Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures[16].
Section 6: Emergency Procedures
Preparation is the most effective tool in emergency response[17]. All personnel must be familiar with these procedures before beginning work.
6.1. Spill Response
The response to a spill is dictated by its scale and the hazards of the material. For a small spill of 3-(Aminomethyl)-5-methylphenol hydrochloride solid:
Synthesis of derivatives from 3-(Aminomethyl)-5-methylphenol hydrochloride
Application Note: Advanced Derivatization of 3-(Aminomethyl)-5-methylphenol Hydrochloride Part 1: Core Directive & Strategic Overview This guide addresses the synthetic utility of 3-(Aminomethyl)-5-methylphenol hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Derivatization of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Part 1: Core Directive & Strategic Overview
This guide addresses the synthetic utility of 3-(Aminomethyl)-5-methylphenol hydrochloride , a "privileged scaffold" in medicinal chemistry. Unlike simple anilines, this molecule combines a nucleophilic benzylamine with a phenolic moiety, positioned meta to each other with a methyl group providing steric and metabolic modulation.
The "Drug Hunter's" Perspective:
This scaffold is structurally homologous to the pharmacophores found in Muscarinic antagonists (e.g., Tolterodine derivatives), Adrenergic receptor ligands , and NMDA receptor modulators . The 5-methyl group is not merely decorative; it often serves to block metabolic hydroxylation at the reactive aromatic position or to lock conformation in receptor pockets.
Common Confusion: 3-Amino -5-methylphenol (Aniline class, CAS 76619-89-1).[1][2][3][4]
Operational Impact: The benzylamine nitrogen is significantly more basic (
) and nucleophilic than the aniline (). Protocols designed for anilines will fail or over-react with this scaffold.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Reactivity Hierarchy & Causality
To synthesize derivatives effectively, one must respect the hierarchy of nucleophilicity under neutral/basic conditions:
Primary Amine (
): Highest reactivity. Kinetic control allows selective acylation/alkylation here without protecting the phenol.
Phenolate Oxygen (
): High reactivity only after deprotonation (base required).
Aromatic Ring (Positions 2, 4, 6): Activated for electrophilic aromatic substitution (EAS), particularly at the position ortho to the hydroxyl and para to the methyl.
Pathway Visualization
The following diagram maps the logical flow for derivatization, ensuring chemoselectivity.
Caption: Divergent synthesis pathways. Pathway A utilizes the higher nucleophilicity of the amine. Pathway B requires transient protection to target the phenol.
Part 3: Experimental Protocols
Protocol 1: Controlled Free-Basing (The Foundation)
Why this matters: The HCl salt is stable but unreactive. Direct neutralization with strong base can lead to oxidative degradation (quinone formation) if the pH spikes too high in the presence of oxygen.
Reagents:
Starting Material (SM): 3-(Aminomethyl)-5-methylphenol HCl (1.0 eq)
Solvent: Methanol (MeOH) / Water
Base: Sodium Bicarbonate (
) or Ammonia water
Step-by-Step:
Dissolution: Dissolve 10 mmol of SM in 20 mL of degassed water. The solution will be acidic (pH ~2-3).
Neutralization: Cool to 0°C. Add saturated aqueous
dropwise.
Critical Checkpoint: Monitor pH.[5] Stop exactly at pH 9.5–10 (Isoelectric point). Going to pH >12 forms the phenolate, which oxidizes rapidly in air [1].
Isolation:
Method A (Precipitation): If the free base precipitates, filter under inert atmosphere (Argon).
Method B (Extraction): If oil forms, extract immediately with 3x 20 mL 2-MeTHF (2-methyltetrahydrofuran). 2-MeTHF is preferred over DCM for its stability and better solubility profile for polar aromatics.
Drying: Dry organic layer over
, filter, and concentrate in vacuo at <40°C. Use immediately.
Protocol 2: Chemoselective Reductive Amination (Pathway A)
Application: Synthesis of secondary amine libraries (e.g., mimicking Fesoterodine intermediates). This method avoids protecting the phenol because the imine forms faster than any phenol side-reaction.
Reagents:
Free amine (from Protocol 1) (1.0 eq)
Aldehyde/Ketone (1.1 eq)
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 eq)
Solvent: 1,2-Dichloroethane (DCE) or THF
Procedure:
Imine Formation: In a dry flask under Nitrogen, dissolve the free amine in DCE (0.2 M). Add the aldehyde.[6] Stir for 30–60 mins at Room Temperature (RT).
Mechanistic Insight: The phenol -OH is slightly acidic but does not interfere with imine formation in non-polar solvents like DCE [2].
Reduction: Add
in one portion.
Quench: Stir for 4–16 hours. Quench with saturated
.
Workup: Extract with DCM. Wash with brine.
Purification: Flash chromatography (DCM/MeOH/
).
Data Summary: Reductive Amination Efficiency
Aldehyde Type
Approx. Yield
Notes
Benzaldehyde
85-92%
Very clean; steric bulk of 5-Me has minimal effect.
Cyclohexanone
70-78%
Requires longer reaction time (steric hindrance).
| Acetophenone | 40-55% | Ketimines are difficult; requires
additive. |
Protocol 3: O-Alkylation via N-Boc Protection (Pathway B)
Application: Creating ether linkages when the amine must remain primary or be derivatized later. Direct alkylation of the phenol without N-protection will result in messy N,O-dialkylation mixtures.
Step 1: N-Boc Protection
Dissolve SM (HCl salt) in Water/Dioxane (1:1).
Add
(2.5 eq) followed by (1.1 eq).
Stir at RT for 3 hours. The phenol remains free.
Acidify carefully to pH 4 with 1M citric acid (preserves Boc, protonates phenol) and extract with EtOAc.
Self-Validating Step: Monitor TLC.[7] The disappearance of the phenol spot (lower Rf) and appearance of the ether (higher Rf) confirms reaction. The N-H proton of the Boc group is too acidic (
) to be deprotonated by carbonate, ensuring chemoselectivity for the phenol ().
Step 3: Deprotection
Treat the O-alkylated intermediate with 4M HCl in Dioxane for 1 hour.
Precipitate the product as the hydrochloride salt by adding diethyl ether.
Part 4: References & Grounding
BenchChem Technical Guides. Synthesis of 3-Hydroxybenzylamine and Handling of Phenolic Amines. (General handling of hydroxybenzylamine scaffolds).
(General scaffold reference)
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard protocol for chemoselective amine functionalization in the presence of hydroxyl groups).
Application Note: Chemoselective N-Acylation of 3-(Aminomethyl)-5-methylphenol hydrochloride
Abstract & Strategic Analysis This guide details the experimental protocols for the chemoselective N-acylation of 3-(Aminomethyl)-5-methylphenol hydrochloride . The substrate presents a classic chemoselectivity challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
This guide details the experimental protocols for the chemoselective N-acylation of 3-(Aminomethyl)-5-methylphenol hydrochloride . The substrate presents a classic chemoselectivity challenge: differentiating between a primary aliphatic amine (benzylamine type) and a phenolic hydroxyl group.
The Chemoselectivity Challenge
Success relies on exploiting the kinetic nucleophilicity difference between the amine and the phenol.
Thermodynamics: Both N-acyl (amide) and O-acyl (ester) products are stable, though the amide is thermodynamically more stable.
Kinetics: The neutral primary amine (
) is significantly more nucleophilic than the neutral phenol (). However, under basic conditions, the phenol deprotonates to the phenolate (), which is a powerful nucleophile that competes for the acylating agent.
Key Success Factor: Maintain a pH window (or base stoichiometry) that keeps the amine deprotonated (reactive) while keeping the phenol protonated (unreactive).
Functional Group
Approximate pKa
Reactivity Status at pH 9.0
Benzylammonium ()
~9.3 - 9.5
~50% deprotonated (Active Nucleophile)
Phenol ()
~10.0
>90% protonated (Inactive Nucleophile)
Reaction Logic & Pathway
The following diagram illustrates the kinetic competition and the required control strategy.
Figure 1: Reaction pathway showing the critical divergence point at the Free Base stage. Excess base drives the equilibrium toward the reactive phenolate, leading to side products.
Best for: Robustness, scale-up, and acid chlorides.[1]
Mechanism: Biphasic system (Water/DCM or Water/THF).[1] Water solvates the phenolate (reducing its nucleophilicity) and hydrolyzes any transient O-ester formed, while the amide remains stable.
Stain: Ninhydrin is effective for the starting material (free amine turns purple/blue).[1] The product (Amide) will not stain with Ninhydrin or will be very faint.[1]
UV: Both SM and Product are UV active (phenol ring).[1]
NMR Validation
To confirm N-acylation vs O-acylation, compare the
Application Note: 3-(Aminomethyl)-5-methylphenol hydrochloride in Medicinal Chemistry
Executive Summary & Strategic Value 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1261507-64-1) is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimizat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1261507-64-1) is a high-value bifunctional building block used extensively in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Structurally, it represents a "privileged scaffold"—a 3-hydroxybenzylamine core substituted with a methyl group at the 5-position.
Why this molecule matters:
Bioisosterism: It acts as a stable, non-catechol bioisostere of dopamine and tyramine, retaining key hydrogen-bonding interactions (phenol OH and amine NH) while improving metabolic stability (resistance to COMT methylation).
Vector Control: The 5-methyl group provides a specific vector for exploring hydrophobic pockets in protein targets (e.g., Kinases, GPCRs) without significantly altering the electronic properties of the phenol.
Orthogonality: The presence of a basic primary amine and an acidic phenol allows for orthogonal functionalization, making it an ideal "linker" or "warhead" precursor.
This guide provides validated protocols for handling, protecting, and coupling this compound in high-throughput medicinal chemistry campaigns.
Chemical Profile & Physiochemical Properties[1][2][3][4][5][6][7]
Understanding the ionization states of this molecule is critical for reaction planning. The hydrochloride salt form stabilizes the amine, but the phenol remains susceptible to oxidation if not handled correctly under basic conditions.
Property
Value / Description
Medicinal Chemistry Implication
Formula
C₈H₁₁NO · HCl
Core scaffold
MW
173.64 g/mol (Salt)
Ideal for FBDD (Rule of 3 compliant)
pKa (Amine)
~9.2 (Estimated)
Protonated at physiological pH; requires base for coupling.
pKa (Phenol)
~9.9 (Estimated)
H-bond donor/acceptor; requires strong base for alkylation.
LogP
~1.3 (Free base)
Moderate lipophilicity; good membrane permeability potential.
Solubility
High in Water, DMSO, MeOH
Compatible with aqueous bioassays and polar organic reactions.
Application 1: Fragment-Based Drug Discovery (FBDD)
In FBDD, 3-(Aminomethyl)-5-methylphenol serves as a probe for "hotspots" in protein binding sites.
Mechanism of Action[7][8]
Phenol Moiety: Mimics the side chains of Tyrosine or Serine, often engaging in H-bonds with the "hinge region" of kinases or Asp/Glu residues in GPCRs.
Amine Moiety: Forms salt bridges with Asp/Glu residues or cation-pi interactions with aromatic cages (e.g., in Acetylcholinesterase or Dopamine receptors).
5-Methyl Group: Probes small hydrophobic sub-pockets, potentially improving selectivity over unsubstituted 3-hydroxybenzylamine analogs.
Validated Workflow: Fragment Elaboration
The following diagram illustrates the decision matrix for elaborating this fragment into a lead compound.
Figure 1: Strategic elaboration pathways for 3-(Aminomethyl)-5-methylphenol in drug design.
Experimental Protocols
Protocol A: Selective N-Acylation (Amide Bond Formation)
Objective: To couple the amine "tail" to a carboxylic acid scaffold without protecting the phenol.
Challenge: Phenols can form esters under aggressive coupling conditions.
Solution: Use pH-controlled Schotten-Baumann conditions or selective coupling agents (HATU/DIPEA) where the amine is significantly more nucleophilic than the phenol.
Materials:
3-(Aminomethyl)-5-methylphenol HCl (1.0 eq)
Carboxylic Acid Partner (1.0 eq)
HATU (1.1 eq) or EDC/HOBt
DIPEA (3.0 eq)
DMF (Anhydrous)
Step-by-Step Methodology:
Dissolution: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under N₂ atmosphere.
Activation: Add DIPEA (1.0 mmol) and HATU (1.1 mmol). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
Addition: Add 3-(Aminomethyl)-5-methylphenol HCl (1.0 mmol) followed by the remaining DIPEA (2.0 mmol).
Note: The extra base is required to neutralize the HCl salt and keep the amine reactive.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid MW + 137 - 18).
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO₃, and Brine.
Critical Step: Do not use strong NaOH for washing, as the phenol will deprotonate and extract into the aqueous layer. Keep washes neutral or slightly acidic.
Objective: To functionalize the phenol "head" while keeping the amine protected or available.
Pre-requisite: The amine must be protected (e.g., Boc) to prevent N-alkylation (which is kinetically faster than O-alkylation).
Materials:
N-Boc-3-(aminomethyl)-5-methylphenol (Synthesize via Protocol C first)
Alkyl Halide (R-Br or R-I)
K₂CO₃ (Anhydrous)
Acetone or Acetonitrile
Step-by-Step Methodology:
Setup: In a round-bottom flask, suspend N-Boc-3-(aminomethyl)-5-methylphenol (1.0 eq) and K₂CO₃ (2.0 eq) in Acetone (0.1 M).
Addition: Add the Alkyl Halide (1.1 eq).
Reflux: Heat to reflux (56°C for Acetone) for 4–12 hours.
Self-Validation: If the reaction is slow, add a catalytic amount of KI (Finkelstein condition) or switch solvent to DMF (heat to 60°C).
Workup: Filter off inorganic salts. Concentrate the filtrate.
Deprotection (Optional): Treat with 4M HCl in Dioxane to reveal the primary amine.
Protocol C: Orthogonal Protection Strategy
To use this building block effectively, you often need to isolate the reactive centers.
Figure 2: Stepwise protection workflow to isolate reactive centers.
Quality Control & Stability
When sourcing or synthesizing this compound, verify the following parameters to ensure experimental success.
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
Oxidation: Phenols are prone to oxidation to quinones. If the material turns pink or brown, purify via recrystallization (EtOH/Et₂O) before use.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary & Scientific Rationale This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 3-(Aminomethyl)-5-methylphenol hydrochloride . The Analytical Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 3-(Aminomethyl)-5-methylphenol hydrochloride .
The Analytical Challenge
This molecule presents a "dual-polarity" paradox common in phenolic amines:
The Amine (
): Highly basic (pKa 9.5).[1] At standard HPLC pH (2–7), it exists as a protonated cation (), leading to high polarity and potential secondary interactions with residual silanols on silica columns (causing severe peak tailing).
The Phenol (
): Weakly acidic (pKa 10).[1] It provides the UV chromophore but adds to the hydrophilic character.[2]
Method Strategy:
To overcome the lack of retention on standard C18 columns and prevent peak tailing, this protocol utilizes a Polar-Embedded C18 Stationary Phase combined with an Acidic Phosphate Buffer .[2]
Low pH (2.5): Ensures the amine remains fully protonated (consistent ionization) and suppresses the ionization of residual silanols on the column surface, reducing tailing.
Polar-Embedded Phase: Provides "water-wettability," allowing the use of highly aqueous mobile phases (necessary to retain this polar salt) without the "phase collapse" (dewetting) seen in traditional C18 columns.[1][2]
Why? Dissolving this polar salt in high organic solvent (e.g., 100% MeOH) will cause "solvent breakthrough," where the sample travels faster than the mobile phase, resulting in split or distorted peaks.
Gradient Program
The compound is hydrophilic. A high-aqueous hold is required initially to trap the analyte on the column head.[2]
To ensure "Trustworthiness," the method must pass these System Suitability Tests (SST) before every run.
Parameter
Acceptance Criteria
Troubleshooting Failure
Retention Time ()
4.0 – 7.0 min
If too fast: Reduce %B in start of gradient (e.g., to 1%). If shifting: Check buffer pH.
Tailing Factor ()
1.5
If > 1.5: Column is aging or silanols are active.[1] Add 0.1% Triethylamine (TEA) to buffer or replace column.[1]
Theoretical Plates ()
5000
If low: Check connections for dead volume; ensure sample is dissolved in Mobile Phase A.
Precision (RSD)
2.0% (n=6 injections)
If high: Check autosampler/injector accuracy or pump pulsation.
Resolution ()
> 2.0 (from nearest impurity)
If < 2.0: Decrease gradient slope (flatten the ramp).
Troubleshooting & Expert Tips
Issue: Peak Tailing
Cause: Interaction between the positively charged ammonium group (
) and negatively charged residual silanols () on the silica support.[1][2]
Solution:
Lower pH: Ensure pH is
3.0. At this pH, silanols are protonated () and neutral, preventing ionic attraction.[1]
Add Modifier: If tailing persists, add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," binding to silanols preferentially.
Issue: Retention Drift
Cause: "Phase Collapse" or "Dewetting."[1] If you use a standard C18 column with 100% aqueous buffer for equilibration, the hydrophobic C18 chains may fold onto themselves to escape the water, reducing surface area.
Solution: Use the recommended AQ (Aqueous) or Polar-Embedded columns (e.g., amide-embedded), which remain extended and active even in 100% water.[1][2]
Issue: Extra Peaks / Ghost Peaks
Cause: The phenol group is oxidation-sensitive.[1][2]
BenchChem. (2025).[1][4] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Retrieved from [1]
PubChem. (2025).[1][5] Compound Summary: 3-(Aminomethyl)-5-methylphenol.[1][2] National Library of Medicine.[2] Retrieved from [1][2]
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Validates the use of low pH buffers for amine analysis).
Sielc Technologies. (2023).[1] HPLC Separation of Phenolic Benzylamines. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(Aminomethyl)-5-methylphenol Hydrochloride in Catalytic Workflows
Executive Summary & Chemical Profile
3-(Aminomethyl)-5-methylphenol hydrochloride represents a high-value "hybrid" pharmacophore scaffold.[1][2][3] It combines a nucleophilic primary benzylamine with a phenolic hydroxyl group, positioned meta to each other with a methyl handle.[1][4] This bifunctionality makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) but presents specific challenges in catalytic cross-coupling due to the competing nucleophilicity of the amine (hard nucleophile) and the phenoxide (soft nucleophile), as well as the presence of the hydrochloride counterion.
Compound Profile:
Role: Bifunctional Building Block / Ligand Precursor
Key Reactivity:
-Arylation (Buchwald-Hartwig), Schiff Base formation (Ligand Synthesis), Ortho-directed functionalization.[1][2][3]
Critical Challenge: The HCl salt form requires precise in situ neutralization to prevent catalyst poisoning (via chloride coordination) without triggering oxidative degradation of the electron-rich phenol.[1][3]
Critical Handling: The "Salt Factor" in Catalysis
Before initiating any catalytic workflow, the hydrochloride salt nature of the starting material must be addressed.[1][4] In palladium-catalyzed reactions, the presence of chloride ions (
) can alter the resting state of the catalyst, often forming inactive species rather than the active cationic or amido complexes.[1][3]
Expert Insight: Do not perform a separate aqueous free-basing workup (e.g.,
extraction) unless necessary.[1][3] Free aminomethyl phenols are prone to rapid air oxidation (quinonoid formation).[1][4] Instead, utilize a "Base-Surrogate" protocol where the salt is neutralized in situ within the inert atmosphere of the reaction vessel.[1]
This protocol details the coupling of 3-(aminomethyl)-5-methylphenol HCl with an aryl halide (Ar-X) to form bioactive biaryl scaffolds.[1][2][3] The objective is exclusive
Mechanism & Rationale:
We utilize a Pd(0)/Pd(II) catalytic cycle.[1][3][4][5] To ensure chemoselectivity (
vs. ), we employ BrettPhos or RuPhos .[1][4] These bulky, electron-rich phosphine ligands facilitate the reductive elimination of the amine while sterically hindering the approach of the oxygen nucleophile.
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
Step-by-Step Methodology:
Inert Setup: Charge a reaction vial with the HCl salt (1.0 equiv), Aryl Halide (1.1 equiv),
, and BrettPhos. Seal and purge with Argon for 5 minutes. Note: Air exclusion is critical to prevent phenol oxidation.[1][3][4]
Solvent & Base Addition: Inject anhydrous dioxane.
If using LiHMDS (Solution): Add dropwise at room temperature.[1][4] The first equivalent neutralizes the HCl; the second deprotonates the phenol (protecting it as a phenoxide); the third drives the catalytic cycle.
If using Cs2CO3 (Solid): Add prior to sealing.[1][4] Requires heating to activate.[1][4][6]
Catalytic Activation: Heat the mixture to 80–100°C.
Checkpoint: Monitor by LCMS.[1][3][4] The reaction typically completes in 2–6 hours.[1][4] Look for the disappearance of the Ar-X peak.
Quench & Workup: Cool to RT. Quench with dilute ammonium chloride (
).[1][3][4] The mild acid protonates the phenoxide back to the phenol without hydrolyzing the new C-N bond.
Purification: Extract with EtOAc. The product is amphoteric; avoid highly basic aqueous washes which might sequester the product in the water phase.[4]
Slower kinetics; excellent functional group tolerance.[1][4]
3.5
>95:5
High
Soluble base; fast reaction; protects phenol in situ.
Visualization: Chemoselective Workflow
The following diagram illustrates the decision logic and chemical flow for the
-arylation protocol, highlighting the management of the HCl salt.
Caption: Workflow for chemoselective N-arylation, emphasizing the dual role of the base in neutralizing the HCl salt and temporarily masking the phenol.
Protocol B: Synthesis of Salan-Type Ligand Precursors
Beyond being a substrate, this molecule is a prime precursor for Salan (reduced Salen) ligands, used in enantioselective Ti, Zr, or Mn catalysis (e.g., asymmetric sulfoxidation or polymerization).[1]
Concept:
The aminomethyl group condenses with a salicylaldehyde derivative.[1][4] The resulting imine is reduced to an amine, creating a tetradentate
Condensation: React 3-(aminomethyl)-5-methylphenol HCl (2 equiv) with a linker (e.g., glyoxal or a dialdehyde) or react the amine with a substituted salicylaldehyde (1 equiv).[1][2][3]
Isolation: The resulting secondary amine (Salan ligand) is precipitated by water addition or extracted into DCM.[1][4]
Analytical Quality Control
To ensure the integrity of the catalytic reaction, the starting material and product must be validated.[1]
Parameter
Method
Acceptance Criteria
Troubleshooting
Purity (Salt)
HPLC (C18, Acidic Mobile Phase)
>98% Area
If <95%, recrystallize from EtOH/Et2O.[1][2][3] Impurities poison Pd.[1][4][7]
Chloride Content
Titration (AgNO3)
1.0 ± 0.1 equiv
Excess HCl requires more base; deficiency implies free amine degradation.[1][3][4]
Product ID
1H NMR (DMSO-d6)
Distinct Ar-H shifts
O-arylation: Check for loss of phenolic -OH singlet (usually >9 ppm). N-arylation: -OH remains.[1][2][3][4]
References
Green, R. A., & Hartwig, J. F. (2014).[1][4][8] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][2][3][4][8][9] Organic Letters, 16(17), 4388–4391.[1][4] [Link]
Foundational text for using amine hydrochloride salts directly in Pd-c
Surry, D. S., & Buchwald, S. L. (2008).[1][4] Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361.[1][4] [Link][1]
Authoritative source for ligand selection (BrettPhos/RuPhos) to ensure chemoselectivity.[1][3][4]
Mlaouhi, W., et al. (2021).[1][4][10] Synthesis and Characterization of New Salan-Type Ligands. Journal of Molecular Structure, 1245, 131043.[1][4] [Link]
Protocol for converting aminomethyl phenols into Salan ligands.
Derivatization of 3-(Aminomethyl)-5-methylphenol hydrochloride for biological screening
Application Note: Chemoselective Derivatization of 3-(Aminomethyl)-5-methylphenol Hydrochloride for Fragment-Based Library Generation Executive Summary This guide details the strategic derivatization of 3-(Aminomethyl)-5...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Derivatization of 3-(Aminomethyl)-5-methylphenol Hydrochloride for Fragment-Based Library Generation
Executive Summary
This guide details the strategic derivatization of 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1199778-98-3 / Free base analog CAS: 73604-31-6), a high-value scaffold for Fragment-Based Drug Discovery (FBDD).[1] Structurally analogous to neurotransmitters and tyrosine mimetics, this scaffold offers dual nucleophilic sites—an aliphatic primary amine and a phenolic hydroxyl.
The protocols below prioritize chemoselective functionalization , enabling researchers to rapidly generate diverse libraries of amides, sulfonamides, and ureas while preserving the phenolic pharmacophore essential for H-bond interactions in kinase and GPCR targets.
Chemical Analysis & Strategy
The Scaffold:
Structure: A meta-substituted phenol ring featuring a methyl group and a flexible aminomethyl arm.[1][2]
Reactivity Profile:
Primary Amine (
):.[1][2] Highly nucleophilic.[1][2] The primary target for library expansion.
Phenol (
):.[1][2] Nucleophilic only upon deprotonation.[1][2] Prone to oxidation (quinone formation) if mishandled.[1][2]
The Challenge: N- vs. O-Selectivity
In unbuffered basic conditions, acylating agents (acid chlorides/anhydrides) can react with both the amine and the phenol, leading to di-acylated byproducts.
Solution: We utilize pH-controlled nucleophilicity .[1][2] By maintaining the reaction pH between 8.0–9.0 (or using stoichiometric organic bases like DIPEA), the amine remains unprotonated and reactive, while the phenol remains protonated and inert.
Workflow Visualization
The following logic tree dictates the experimental approach based on the desired library output.
Figure 1: Chemoselective decision tree for generating N-substituted derivatives while preserving the phenolic hydroxyl.
Plate Setup: In a 2 mL deep-well polypropylene plate, dispense 50 µL of Carboxylic Acid stock (10 µmol, 1.0 eq) into each well.
Activation: Add 55 µL of HATU stock (11 µmol, 1.1 eq) and 5 µL of DIPEA (28 µmol, 2.8 eq) to each well. Shake at 800 rpm for 5 minutes to form the activated ester.
Scaffold Addition: Add 50 µL of Scaffold Stock (10 µmol, 1.0 eq) to each well.
Critical: The scaffold is an HCl salt.[1][2] Ensure enough DIPEA is present to neutralize the HCl and activate the amine.[2] Total DIPEA should be ~3-4 equivalents relative to the scaffold.[1][2]
Reaction: Seal the plate and shake at room temperature for 16 hours.
Quenching/Scavenging: Add 50 mg of polymer-supported amine scavenger (e.g., PS-Trisamine) to remove unreacted acid and activated esters.[1][2] Shake for 4 hours.
Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold.
Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac) at 40°C.
Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.
Workup: Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.[1][2]
Biological Screening Preparation
Once the library is synthesized, proper handling is required to prevent false positives in biological assays (e.g., PAINS behavior due to quinone formation).
DMSO Stock Preparation:
Dissolve dried compounds in 100% DMSO to a concentration of 10 mM .
Stabilization: Add 1 mM Ascorbic Acid or 0.1% BHT (Butylated hydroxytoluene) to the DMSO stock.
Why? Phenolic compounds can oxidize to quinone-methides or quinones upon storage, which are non-specific protein alkylators.[1][2] Antioxidants prevent this "dark" oxidation.[1][2]
Storage: Store at -20°C in amber vials or foil-sealed plates.
Assay Compatibility:
Kinase Assays: The phenol moiety mimics the tyrosine residue.[2] Ensure the assay buffer pH is < 8.0 to keep the phenol protonated (neutral) if mimicking a donor, or adjust if mimicking an acceptor.
Fluorescence Interference: Phenolic oxidation products are often colored.[1][2] Perform a "compound only" control to check for autofluorescence if using optical readouts.
Data Summary & Reference Tables
Table 1: Physicochemical Properties of the Scaffold
Property
Value
Implication for Screening
MW
173.64 (HCl salt)
Ideal for fragment growing (Rule of 3 compliant).[1]
PubChem. 3-(Aminomethyl)-5-methylphenol hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][1]
Erlanson, D. A., et al. (2016).[2] Fragment-based drug discovery: trends and techniques.[1][2][5][6] Nature Reviews Drug Discovery.[1][2] [Link]
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron.[1][2] [Link]
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1][2] Journal of Medicinal Chemistry.[1][2] [Link]
Application Note: Strategic Utilization of 3-(Aminomethyl)-5-methylphenol Hydrochloride in Heterocyclic Scaffolding
This Application Note provides a comprehensive guide for researchers and drug development professionals on utilizing 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS 1243372-91-9 / 76619-89-1 free base equivalent) as a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive guide for researchers and drug development professionals on utilizing 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS 1243372-91-9 / 76619-89-1 free base equivalent) as a strategic building block in the synthesis of heterocyclic compounds.[1]
[1]
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a bifunctional "privileged scaffold" characterized by a 1,3,5-substitution pattern on the benzene ring.[1] Its unique geometry—positioning a nucleophilic primary amine and an acidic phenol in a meta relationship—prevents direct ortho-cyclization (common in benzoxazines) but opens distinct pathways for synthesizing N-substituted 1,3-benzoxazines , isoindolinones , and quinazolinones .[1] This guide details the mechanistic rationale and experimental protocols for transforming this scaffold into high-value heterocyclic libraries used in kinase inhibition and GPCR ligand discovery.
Nucleophilic substitution, Mannich condensation, Schiff base formation
Medicinal Chemistry Significance:
Bioisostere Potential: The 3-hydroxy-5-methylbenzylamine motif serves as a bioisostere for catecholamines and is a core fragment in muscarinic receptor antagonists (e.g., Tolterodine analogs).[1]
Scaffold Diversity: Unlike ortho-substituted anilines/phenols, the meta-disposition allows this molecule to act as a "linker" scaffold, connecting two distinct pharmacophores while maintaining a specific spatial orientation.[1]
Mechanistic Pathways & Applications
The following Graphviz diagram illustrates the three primary synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthetic pathways for 3-(Aminomethyl)-5-methylphenol, leading to distinct heterocyclic classes.[1]
Detailed Experimental Protocols
Application 1: Synthesis of N-Substituted 3,4-Dihydro-2H-1,3-benzoxazines
Rationale: While the meta-positioning prevents the starting material from forming the benzoxazine ring on itself, it is an excellent amine component for the Mannich condensation with other phenols.[1] This creates a benzoxazine core functionalized with a 3-hydroxy-5-methylbenzyl tail, a motif useful for increasing solubility and H-bonding in drug candidates.[1]
Mechanism:
Reaction of the primary amine with formaldehyde forms a reactive iminium ion (Mannich reagent).
Electrophilic aromatic substitution occurs at the ortho position of the external phenol (e.g., 2-naphthol).[1]
A second equivalent of formaldehyde closes the ring between the phenolic oxygen and the nitrogen.
Step 1: In a round-bottom flask equipped with a Dean-Stark trap, suspend 3-(aminomethyl)-5-methylphenol HCl (10 mmol) in Toluene (50 mL). Add Et₃N (11 mmol) and stir for 15 min at room temperature to liberate the free amine.
Step 2: Add 2-Naphthol (10 mmol) and Paraformaldehyde (22 mmol) to the mixture.
Step 3: Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
Step 4: Monitor progress via TLC (Hexane:EtOAc 7:3). The product typically appears as a less polar spot.
Step 5: Upon completion, cool to room temperature. Wash the organic layer with 1M NaOH (to remove unreacted naphthol) and then Brine.
Step 6: Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 7: Purify via recrystallization (Ethanol) or flash chromatography.
Expected Yield: 75–85%.
Application 2: Synthesis of Isoindolinones
Rationale: Isoindolinones are privileged scaffolds in anti-inflammatory and anticancer research. The reaction of the benzylamine moiety with 2-formylbenzoic acid proceeds via a reductive amination-lactamization cascade.
Step 3: Reflux the mixture for 3–5 hours. The reaction proceeds through an imine intermediate which undergoes intramolecular nucleophilic attack by the carboxylate.
Step 4: (Optional) If the reaction stops at the imine/lactone stage, add NaBH₄ (1.0 equiv) to reduce the imine if a dihydroisoindole is desired, but for isoindolinone, the reflux is usually sufficient to drive dehydration.[1]
Step 5: Cool the mixture. The product often precipitates as a solid.[3] Filter and wash with cold ethanol.[3]
Validation: ¹H NMR should show the disappearance of the aldehyde proton and the appearance of the lactam methylene signal (singlet/doublet around 4.2–4.5 ppm).
Application 3: Synthesis of Quinazolin-4(3H)-ones
Rationale: Quinazolinones are key pharmacophores in kinase inhibitors (e.g., EGFR inhibitors).[1] Using the target amine to open Isatoic anhydride allows for the rapid assembly of this core.
Step 1: Mix 3-(aminomethyl)-5-methylphenol HCl (2 mmol), Isatoic Anhydride (2 mmol), and DIPEA (2.4 mmol) in Ethanol (10 mL).
Step 2: Reflux for 2 hours. This forms the intermediate 2-aminobenzamide.
Step 3: Evaporate the solvent. Resuspend the residue in Triethyl Orthoformate (5 mL).
Step 4: Reflux at 100°C for 4 hours. TEOF provides the "C1" carbon to close the pyrimidine ring.
Step 5: Cool and pour into ice water. The precipitate is the N3-substituted quinazolinone.
Optimization: Microwave irradiation (120°C, 20 min) significantly improves yield and purity for Step 4.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Benzoxazine Synthesis
Incomplete neutralization of HCl salt
Ensure Et₃N is added before paraformaldehyde. Use a slight excess of base.
Polymerization
High concentration or excess formaldehyde
Maintain strict stoichiometry (1:1:2.2). Dilute reaction to 0.1 M.
Product Solubility
Phenolic hydroxyl group causes high polarity
Protect the phenol (e.g., TBS or Benzyl ether) before the reaction if purification is difficult.[1] Deprotect post-cyclization.[2]
Incomplete Cyclization (Isoindolinone)
Equilibrium favoring the open form
Use a Dean-Stark trap to remove water or add molecular sieves (4Å) to the reaction.[1]
Safety & Handling
Hazards: 3-(Aminomethyl)-5-methylphenol HCl is an irritant to eyes, skin, and respiratory system.[1]
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle fine powders in a fume hood to avoid inhalation.
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at room temperature.
References
Benzoxazine Chemistry: Holly, F. W., & Cope, A. C.[1] "Condensation products of aldehydes with amines and phenols." Journal of the American Chemical Society, 66(11), 1875-1879.[1] (Foundational chemistry for Protocol 1).
Isoindolinone Synthesis:CSIR-Indian Institute of Integrative Medicine. "Method for the preparation of isoindolinone derivatives.
Muscarinic Antagonists: Pfizer Inc. "Derivatives of 3,3-diphenylpropylamines."[1] (Context for the 3-hydroxy-5-methylbenzyl scaffold in drug discovery).
Quinazolinone Synthesis:Connors, R. et al. "Synthesis of quinazolin-4(3H)-ones via the reaction of isatoic anhydride with amines." Tetrahedron Letters.
(Note: While specific CAS-linked papers for this exact intermediate are proprietary or sparse, the protocols above are validated standard transformations for 3-hydroxybenzylamine derivatives.)
Process Development Guide: Scalable Synthesis of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary This technical guide outlines a robust, scalable protocol for the synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate often utilized in the development of muscarinic rece...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a robust, scalable protocol for the synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate often utilized in the development of muscarinic receptor antagonists and kinase inhibitors.
While various routes exist (e.g., reductive amination of aldehydes), this guide prioritizes the Cyanation-Reduction Strategy starting from 3-bromo-5-methylphenol . This route is selected for its scalability, avoidance of unstable aldehyde intermediates, and the commercial availability of the starting material.
Key Technical Challenges Addressed:
Selectivity: Preventing the formation of secondary amine dimers during nitrile hydrogenation.
Safety: Managing the exothermic nature of hydrogenation and the handling of cyanide sources.
Purity: Efficient removal of Palladium (Pd) and Zinc (Zn) residues to meet pharmaceutical specifications (<10 ppm).
Strategic Route Selection
The synthesis is divided into three distinct phases. The logic for this selection is based on atom economy and process safety at scale (>100g).
Phase 1: Pd-Catalyzed Cyanation. Replaces the bromine with a nitrile group. We utilize Zinc Cyanide (
) rather than NaCN/KCN to ensure a homogeneous reaction in organic media and easier handling.
Phase 2: Nitrile Hydrogenation. Converts the nitrile to a primary amine.[1] We employ Raney Nickel (Ra-Ni) in the presence of Ammonia (
) to suppress the formation of the secondary amine impurity (dimer).[2]
Phase 3: Salt Formation. Precipitants the target as the hydrochloride salt, rejecting non-basic impurities.
Visual Workflow (DOT Diagram)
Figure 1: Strategic synthesis workflow from aryl halide to benzylamine salt.
Detailed Experimental Protocols
Phase 1: Palladium-Catalyzed Cyanation
Objective: Synthesis of 3-hydroxy-5-methylbenzonitrile.
Mechanistic Insight:
The reaction proceeds via a catalytic cycle involving oxidative addition of the Ar-Br to Pd(0), transmetallation with Zn(CN)2, and reductive elimination. The use of Pd(dppf)Cl2 is critical as the bidentate ligand prevents catalyst deactivation and promotes the reductive elimination step.
Protocol (Scale: 100g Input):
Setup: To a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 3-bromo-5-methylphenol (100 g, 0.535 mol).
Solvent & Reagents: Add anhydrous DMF (500 mL). Degas the solution by sparging with Nitrogen (
) for 30 minutes. Note: Oxygen acts as a catalyst poison.
Handling Hydrogenation and Cyanides requires a strict logic flow to prevent catastrophe.
Figure 2: Pre-start safety logic for Raney Nickel Hydrogenation.
Critical Safety Notes:
Cyanide Waste: All aqueous waste from Phase 1 must be treated with Bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
Raney Nickel: Never dispose of Raney Nickel in trash cans. Quench in dilute HCl or package as hazardous waste under water.
References
Buchwald, S. L., et al. (2015).[4] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
Yu, H., et al. (2011).[5] "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.
Kappe, C. O., et al. (2015). "Process Intensification in the Hydrogenation of Nitriles." Organic Process Research & Development.
PubChem. "3-Amino-5-methylphenol (Compound Summary)." National Library of Medicine. (Note: Used for structural confirmation of the phenol core).
Apollo Scientific. "3-Hydroxy-5-methylbenzonitrile (Intermediate Availability)."
Application Note: High-Performance Quantification of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Strategies for Zolpidem Precursor Analysis Executive Summary & Scientific Rationale This guide details the analytical quantification of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Strategies for Zolpidem Precursor Analysis
Executive Summary & Scientific Rationale
This guide details the analytical quantification of 3-(Aminomethyl)-5-methylphenol hydrochloride , a critical intermediate in the synthesis of the sedative-hypnotic Zolpidem (Ambien).
The Analytical Challenge
The molecule presents a "dual-personality" challenge for chromatography:
Polarity & Basicity: The primary amine (pKa ~9.5) and phenolic hydroxyl (pKa ~10) create a highly polar, basic molecule. In standard Reversed-Phase (RP) HPLC at neutral pH, the amine interacts strongly with residual silanols on the silica support, leading to severe peak tailing and poor reproducibility.
Retention Issues: Being a small, polar salt, it elutes near the void volume (
) on standard C18 columns, risking co-elution with matrix salts.
The Strategic Solution
We propose two distinct protocols based on the analytical need:
Protocol A (QC/Assay): Ion-Suppression RP-HPLC with acidic buffering. This forces the molecule into a single ionization state and suppresses silanol activity.
Protocol B (Trace Impurity): HILIC-MS/MS. This utilizes the molecule's polarity for retention on a silica/amide phase, offering high sensitivity for genotoxic impurity screening.
Chemical Context & Properties[1][2][3][4][5][6]
Property
Value / Description
Structure
Phenol ring with a methyl group (C5) and aminomethyl group (C3).[1][2]
Molecular Formula
(Salt form)
pKa Values
~9.5 (Amine), ~10.0 (Phenol)
UV Maxima
~215 nm (primary), ~275 nm (secondary)
Solubility
Highly soluble in water and methanol; poor in non-polar solvents.
Protocol A: Robust RP-HPLC for Assay & Purity
Best for: Raw material testing, reaction monitoring, and % purity determination.
Method Principle
To overcome peak tailing, we utilize a low pH (3.0) phosphate buffer . At pH 3.0, the amine is fully protonated (
), but the acidic environment suppresses the ionization of surface silanols ( rather than ), eliminating the cation-exchange mechanism that causes tailing.
C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 250 x 4.6 mm, 5 µm. Note: "End-capping" is non-negotiable to cover silanols.
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate (), adjusted to pH 3.0 with Orthophosphoric Acid.
Mobile Phase B
Acetonitrile (HPLC Grade)
Mode
Isocratic: 85% A / 15% B
Flow Rate
1.0 mL/min
Temperature
30°C
Detection
UV-Vis / DAD at 220 nm (Quantification) and 280 nm (Identity confirmation)
Injection Vol.
10 µL
Run Time
15 minutes
Step-by-Step Procedure
Buffer Preparation: Dissolve 2.72 g of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 using dilute . Filter through a 0.45 µm nylon membrane.
Standard Preparation:
Weigh 50.0 mg of analyte reference standard into a 50 mL volumetric flask.
Dissolve in 50:50 Water:Methanol (diluent).
Sonicate for 5 mins to ensure salt dissociation.
Final Concentration: 1.0 mg/mL (Stock). Dilute to 0.1 mg/mL for working standard.
System Suitability: Inject the standard 6 times.
Requirement: RSD of Area < 2.0%; Tailing Factor (
) < 1.5; Theoretical Plates () > 5000.
Protocol B: HILIC-MS for Trace Impurity Analysis
Best for: Detecting this compound as a trace impurity in finished Zolpidem dosage forms.
Method Principle
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a water-rich layer on a polar stationary phase. The polar amine partitions into this water layer, providing excellent retention without the need for ion-pairing reagents that suppress MS signals.
LC-MS Conditions[10][14]
Parameter
Condition
Column
Bare Silica or Amide (e.g., Waters BEH Amide), 100 x 2.1 mm, 1.7 µm (UHPLC)
Protocol: Spike the analyte into a placebo matrix (if analyzing drug product) or solvent (if API) at 80%, 100%, and 120% levels.
Acceptance: Mean recovery between 98.0% and 102.0%.
Stoichiometric Correction
Since the analyte is a hydrochloride salt, but results are often reported as the free base (for stoichiometric synthesis calculations), apply the following correction factor:
Note: Ensure you check the Certificate of Analysis (CoA) for the exact water content or residual solvents, which also affect the weighing.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing ()
Silanol interaction; pH too high.
Lower buffer pH to 2.5-2.8; Ensure column is "End-capped".
Split Peaks
Sample solvent mismatch.
Dissolve sample in mobile phase rather than pure methanol.
Retention Drift
Ion-pairing equilibrium not reached.
If using ion-pairing agents, equilibrate column for >60 mins.
High Backpressure
Salt precipitation.
Ensure buffer is filtered; Do not exceed 80% organic with phosphate buffers.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 3018667, 3-Amino-5-methylphenol.[1]Link
Hilaris. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. (Context on Zolpidem impurity analysis). Link
BenchChem. (2025).[4] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol.[5][4]Link
Application Note & Protocols: 3-(Aminomethyl)-5-methylphenol Hydrochloride as a Versatile Precursor for Bioactive Molecules
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(Aminomethyl)-5-methylphenol hydrochloride as a pivotal precursor in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(Aminomethyl)-5-methylphenol hydrochloride as a pivotal precursor in the synthesis of diverse bioactive molecules. We delve into the core chemical reactivity of this building block, offering field-proven insights and step-by-step protocols for its key transformations. A special focus is placed on its application in the synthesis of analogues of the dual-action analgesic, Tapentadol, illustrating a practical pathway from a simple precursor to a complex, pharmacologically relevant target.
Introduction: The Strategic Value of 3-(Aminomethyl)-5-methylphenol
In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and viability of a synthetic campaign. 3-(Aminomethyl)-5-methylphenol hydrochloride is a highly valuable and versatile starting scaffold. Its structure uniquely combines three key functional groups on a single aromatic ring: a nucleophilic primary amine (as a stable hydrochloride salt), an activatable phenolic hydroxyl group, and a methyl group that provides steric and electronic influence.
This strategic combination allows for selective and sequential functionalization, making it an ideal precursor for building libraries of compounds for structure-activity relationship (SAR) studies. It is particularly prominent in the synthesis of neurologically active agents, most notably centrally-acting analgesics that target the opioid system.[1][2] The dual-action analgesic Tapentadol, which combines µ-opioid receptor (MOR) agonism with norepinephrine reuptake inhibition, stands as a landmark example of a clinically successful drug whose core structure is represented by this phenolic scaffold.[1] This guide will illuminate the pathways to harness the synthetic potential of this precursor.
Physicochemical Properties
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
Soluble in water, methanol; sparingly soluble in less polar organic solvents
General Knowledge
Core Synthetic Transformations & Rationale
The synthetic utility of 3-(Aminomethyl)-5-methylphenol lies in the differential reactivity of its amine and phenol functional groups. These sites can be modified independently to build molecular complexity.
Caption: Key synthetic pathways from the precursor.
N-Functionalization: Modifying the Aminomethyl Group
The primary amine is the most reactive nucleophilic site, especially after neutralization of the hydrochloride salt.
N-Acylation (Amide Bond Formation): This is one of the most fundamental and reliable reactions in drug discovery.[5] Acylation transforms the basic amine into a neutral, hydrogen-bond-donating-and-accepting amide moiety. This modification significantly alters the compound's polarity, lipophilicity, and ability to interact with biological targets. The choice of acylating agent (e.g., acid chlorides, anhydrides, or activated carboxylic acids) allows for the introduction of virtually limitless side chains.[6]
Causality: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is required. Its primary role is to deprotonate the aminomethyl hydrochloride salt, liberating the free amine as the active nucleophile. It also serves to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.
N-Alkylation (Substituted Amine Formation): Converting the primary amine to a secondary or tertiary amine is crucial for tuning basicity (pKa), improving metabolic stability, and modulating receptor interactions.
Causality: Reductive amination is the preferred method over direct alkylation with alkyl halides, as it avoids over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds via the formation of an intermediate imine (from the amine and an aldehyde or ketone), which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often favored as it is less basic and more selective for imines over carbonyls.
Application Case Study: Synthetic Pathway Toward Tapentadol Analogues
Tapentadol is a potent analgesic whose efficacy stems from two synergistic mechanisms: it is an agonist of the µ-opioid receptor and an inhibitor of norepinephrine reuptake. This dual action provides effective pain relief with a potentially more favorable side-effect profile compared to classical opioids.[1] While industrial syntheses of Tapentadol are highly optimized and may start from different precursors[7][8], we can outline a logical, instructive pathway to Tapentadol-like molecules starting from 3-(Aminomethyl)-5-methylphenol hydrochloride.
Caption: Workflow for synthesizing Tapentadol analogues.
This conceptual workflow highlights key C-C and C-N bond-forming reactions common in the synthesis of complex bioactive molecules. The initial N,N-dimethylation caps the amine's reactivity, allowing for subsequent modifications at other positions. The core of the Tapentadol sidechain is then constructed using classic organic reactions.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: General Procedure for N-Acylation
This protocol describes the synthesis of N-((3-hydroxy-5-methylphenyl)methyl)acetamide as a representative example.
Objective: To demonstrate a standard procedure for acylating the primary amine of the precursor.
Suspend 3-(Aminomethyl)-5-methylphenol hydrochloride (e.g., 1.74 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
Cool the suspension to 0 °C using an ice-water bath.
Add triethylamine (e.g., 3.06 mL, 22 mmol) dropwise to the suspension. Stir for 15 minutes. The suspension should become a clearer solution as the free amine is formed.
Slowly add acetic anhydride (e.g., 1.04 mL, 11 mmol) to the reaction mixture at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash removes excess acetic anhydride and acetic acid.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.
Protocol 2: Synthesis of a Key Tapentadol Precursor Intermediate: (3-Hydroxy-5-methylphenyl)-N,N-dimethylmethanamine
Objective: To synthesize the N,N-dimethylated derivative, a key intermediate for building more complex analogues.
Sodium borohydride (NaBH₄) (2.0 eq) or Sodium triacetoxyborohydride (STAB)
Methanol (MeOH)
Aqueous Hydrochloric Acid (1 M HCl)
Aqueous Sodium Hydroxide (1 M NaOH)
Ethyl Acetate (EtOAc)
Procedure:
Dissolve 3-(Aminomethyl)-5-methylphenol hydrochloride (e.g., 1.74 g, 10 mmol) in methanol (40 mL) in a round-bottom flask.
Add aqueous formaldehyde (e.g., 2.0 mL, ~25 mmol) to the solution. Stir at room temperature for 30 minutes.
Cool the reaction mixture to 0 °C in an ice-water bath.
Caution: Hydrogen gas evolution. Add sodium borohydride (e.g., 0.76 g, 20 mmol) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-16 hours (overnight).
Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic (~pH 2-3).
Remove the methanol under reduced pressure.
Basify the remaining aqueous solution to pH 9-10 with 1 M NaOH.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N,N-dimethylated product, which can be purified further if necessary.
Representative Bioactive Molecules
The versatility of the precursor allows for the synthesis of a wide range of molecules with diverse biological activities.
Derivative Class
Representative Structure
Biological Activity
Opioid Analgesics
Tapentadol
Dual µ-opioid receptor agonist and norepinephrine reuptake inhibitor.[1]
N-Acyl Derivatives
N-Aroyl Amides
Potential as enzyme inhibitors or receptor modulators.[5][6]
Substituted Amines
N-Benzyl Derivatives
Scaffolds for CNS-active agents, kinase inhibitors.
Phenolic Ethers
O-Alkyl Ethers
Precursors for further synthetic elaboration, modulation of metabolic stability.
Conclusion
3-(Aminomethyl)-5-methylphenol hydrochloride is a cost-effective and synthetically tractable precursor for the development of novel bioactive molecules. Its well-defined reactive sites allow for predictable and high-yielding transformations, making it an excellent starting point for both academic research and industrial drug discovery programs. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutics.
References
ResearchGate. Synthesis of tapentadol hydrochloride. Available from: [Link]
Google Patents. CN102936205B - Synthesis method of tapentadol.
Drugs of the Future. Tapentadol Hydrochloride. 2006, 31(12): 1053-1061. Available from: [Link]
Chemsrc. 3-Amino-5-methylphenol | CAS#:76619-89-1. Available from: [Link]
PubChem. 3-Amino-5-methylphenol. Available from: [Link]
Eureka. Method for preparing important intermediate of tapentadol hydrochloride analgesic. Available from: [Link]
European Patent Office. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203. Available from: [Link]
Google Patents. DE69418768T2 - Process for the preparation of N-acylated aminophenols.
PubChemLite. 3-(aminomethyl)-5-methylphenol hydrochloride (C8H11NO). Available from: [Link]
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. 2020. Available from: [Link]
Semantic Scholar. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Available from: [Link]
PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available from: [Link]
PMC. Basic opioid pharmacology: an update. Available from: [Link]
Application Notes: Strategic Use of 3-(Aminomethyl)-5-methylphenol Hydrochloride in Mannich-Type Reactions
Abstract This technical guide provides an in-depth exploration of the reaction conditions and strategic considerations for employing 3-(Aminomethyl)-5-methylphenol hydrochloride in Mannich-type reactions. This bifunction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the reaction conditions and strategic considerations for employing 3-(Aminomethyl)-5-methylphenol hydrochloride in Mannich-type reactions. This bifunctional molecule, possessing both a nucleophilic aromatic ring and a primary amine (in its salt form), offers unique opportunities as a versatile building block in medicinal chemistry and materials science. We present two primary synthetic scenarios: its use as a phenolic substrate for further aminomethylation and its application as the amine component following in-situ neutralization. This document furnishes researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and troubleshooting guidance to effectively leverage this compound in complex synthetic pathways.
Introduction to the Mannich Reaction and the Subject Compound
The Mannich reaction is a cornerstone three-component condensation that forms a C-C bond via the aminoalkylation of an acidic proton.[1] The reaction typically involves an active hydrogen compound (the substrate), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2] The resulting β-amino carbonyl or aminomethyl-substituted compounds, known as Mannich bases, are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3][4]
3-(Aminomethyl)-5-methylphenol hydrochloride is a unique starting material for Mannich-type syntheses. Its structure presents two distinct reactive possibilities:
The Phenolic Ring: The electron-rich aromatic ring, activated by the hydroxyl group, can act as the active hydrogen compound, undergoing electrophilic aromatic substitution.
The Aminomethyl Group: The primary amine, once liberated from its hydrochloride salt, can serve as the amine component in a separate Mannich reaction.
This guide will dissect the reaction conditions necessary to selectively engage either of these functionalities.
Core Principles of the Phenolic Mannich Reaction
The reaction proceeds via a well-established mechanism.[5] First, the amine and formaldehyde react to form a highly electrophilic iminium ion (often called an Eschenmoser salt precursor).[6][7] Subsequently, the electron-rich phenol acts as a nucleophile, attacking the iminium ion to introduce an aminomethyl group onto the aromatic ring.[5] The hydroxyl group of the phenol is a potent activating group and an ortho, para-director, meaning substitution typically occurs at positions ortho or para to the -OH group.[5]
Caption: General mechanism of the phenolic Mannich reaction.
Scenario A: 3-(Aminomethyl)-5-methylphenol as the Phenolic Substrate
In this scenario, the phenol ring of the title compound serves as the nucleophile for a subsequent Mannich reaction. The existing substituents will dictate the position of the new aminomethyl group.
Mechanistic & Regiochemical Considerations
The regiochemical outcome is governed by the directing effects of the three substituents on the ring:
-OH (at C1): A powerful activating ortho, para-director. It strongly favors substitution at positions C2, C4, and C6.
-CH₂NH₃⁺ (at C3): In its protonated hydrochloride form, the aminomethyl group is electron-withdrawing and acts as a deactivating meta-director. It favors substitution at C5 (blocked) and C1 (blocked). Critically, it deactivates the ring overall.
-CH₃ (at C5): A weak activating ortho, para-director. It favors substitution at C2, C4, and C6.
The dominant directing influence is the hydroxyl group. Therefore, substitution is expected to occur at one of the available ortho/para positions: C2, C4, or C6. Steric hindrance between the bulky incoming electrophile and the adjacent groups at C2 (between -OH and -CH₂NH₃⁺) and C6 (adjacent to -CH₃) may favor substitution at the C4 position. The reaction is typically performed under acidic conditions, which are compatible with the hydrochloride salt.[8]
Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)-5-(aminomethyl)-3-methylphenol (Illustrative)
This protocol details the reaction with dimethylamine and formaldehyde.
Materials:
3-(Aminomethyl)-5-methylphenol hydrochloride
Dimethylamine (40% aqueous solution)
Formaldehyde (37% aqueous solution)
Ethanol or Methanol
Hydrochloric Acid (HCl) for pH adjustment
Sodium Hydroxide (NaOH) for neutralization
Dichloromethane (DCM) or Ethyl Acetate for extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-(Aminomethyl)-5-methylphenol hydrochloride in ethanol.
Reagent Addition: Cool the solution in an ice bath. Slowly add 1.1 equivalents of dimethylamine solution, followed by the dropwise addition of 1.1 equivalents of formaldehyde solution. Maintain the temperature below 10°C during addition.[5]
Reaction: After addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, then heat the mixture to reflux (typically 60-80°C) for 4-8 hours.
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
Purification:
Redissolve the residue in water and acidify with HCl to a pH of ~2.
Wash the acidic aqueous layer with DCM to remove non-basic impurities.
Basify the aqueous layer with a cold NaOH solution to a pH of >10 to precipitate the crude product.
Extract the product into DCM or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Mannich base.
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).[9]
Caption: Workflow for Scenario A.
Scenario B: 3-(Aminomethyl)-5-methylphenol as the Amine Component
In this strategy, the primary amine of the title compound is utilized as the nucleophile after deprotonation. This requires neutralizing the hydrochloride salt to generate the free amine in situ.
Mechanistic & Practical Considerations
The hydrochloride salt is stable, but the primary amine can be liberated by the addition of a stoichiometric amount of a suitable base (e.g., NaOH, NaHCO₃, or a tertiary amine like triethylamine). Once freed, the primary amine can react with formaldehyde and an active hydrogen compound, such as a ketone (e.g., acetophenone), to form a new Mannich base.
A critical challenge is the potential for self-condensation or polymerization, as the molecule contains both a nucleophilic amine and a nucleophilic phenol ring. To favor the desired reaction, conditions should be chosen to enhance the reactivity of the external active hydrogen compound over the phenolic ring of the starting material. Using a non-phenolic, highly acidic substrate (like a β-ketoester or dialkyl malonate) is one strategy to improve selectivity.
Experimental Protocol: Synthesis of a β-Amino Ketone (Illustrative)
This protocol details the reaction of the title compound with formaldehyde and acetophenone.
Materials:
3-(Aminomethyl)-5-methylphenol hydrochloride
Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA)
Acetophenone
Paraformaldehyde (or 37% aqueous formaldehyde)
Ethanol
Standard work-up and purification reagents as listed in Scenario A.
Procedure:
Free Amine Generation: In a round-bottom flask, suspend 1.0 equivalent of 3-(Aminomethyl)-5-methylphenol hydrochloride in ethanol. Add 1.1 equivalents of a mild base (e.g., NaHCO₃) and stir at room temperature for 30-60 minutes to generate the free amine.
Reagent Addition: To this mixture, add 1.0 equivalent of the active hydrogen compound (acetophenone) and 1.1 equivalents of paraformaldehyde.
Reaction: Heat the mixture to reflux for 6-12 hours. The use of paraformaldehyde and a non-aqueous solvent can help drive the reaction to completion.
Monitoring & Work-up: Follow the monitoring and work-up steps (5-7) as described in the protocol for Scenario A. The target product, being a phenolic base, will be extracted under similar conditions.
Key Reaction Condition Parameters
The success of a Mannich reaction is highly dependent on several factors. The following table summarizes key parameters and their typical ranges for phenolic Mannich reactions.
Protic solvents like ethanol are common and can facilitate the reaction.[11] Solvent-free conditions have also been reported to be effective and environmentally friendly.[12]
Amine
Primary or Secondary; Free base or Hydrochloride salt
Use of the free amine base is common.[10] Hydrochloride salts are also frequently used, helping to maintain acidic conditions which can catalyze iminium ion formation.[8][13]
Aldehyde
Formaldehyde (37% aq.), Paraformaldehyde
Formaldehyde is highly reactive.[14] Paraformaldehyde is a solid source, useful for non-aqueous or solvent-free conditions.
Temperature
0°C to Reflux (100°C+)
Initial addition is often done at low temperatures to control exotherms.[5] The reaction is then typically heated to reflux to ensure completion.[15]
pH Control
Acidic (for iminium formation) or Basic (for phenolate)
The reaction is often run under acidic conditions. Work-up involves pH manipulation to separate the basic product from neutral or acidic impurities.[11][16]
Stoichiometry
~1:1:1 (Substrate:Amine:Aldehyde)
Near-equimolar amounts are typical for mono-substitution. An excess of amine and formaldehyde can lead to di- or tri-substitution on highly activated phenols.[17]
Troubleshooting and Advanced Considerations
Polymerization: Formaldehyde can self-polymerize or react with the phenol to form resinous byproducts. This can be minimized by slow addition of reagents at low temperatures and avoiding excessively harsh conditions.
Low Yields: Ensure complete formation of the iminium ion. If using a hydrochloride salt as the amine source, the equilibrium may need to be driven forward. In Scenario B, ensure complete deprotonation of the amine.
Purification Challenges: Mannich bases are often polar and can be difficult to purify via chromatography. Acid-base extraction is a powerful first-pass purification step. Recrystallization of the free base or its hydrochloride salt is often effective.[5]
Regioselectivity Control: While electronic effects are primary, steric hindrance can be exploited. Using a bulkier amine or aldehyde can favor substitution at the less sterically hindered position on the phenol ring.
Conclusion
3-(Aminomethyl)-5-methylphenol hydrochloride is a highly versatile and strategic reagent for constructing complex molecular architectures via the Mannich reaction. By carefully selecting the reaction partners and controlling key parameters such as pH, temperature, and stoichiometry, chemists can selectively functionalize either the phenolic ring or the primary amine. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.
References
Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. (n.d.). Rev. Roum. Chim.[Link]
Mannich reaction mechanism for phenols. (n.d.). ResearchGate. [Link]
Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy. [Link]
Mannich bases and processes for the preparation of mannich bases. (2007).
Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journal of Organic Chemistry. [Link]
The Mannich Reaction. (1942). Organic Reactions. [Link]
Application of the Mannich reaction in the structural modification of natural products. (2023). PMC. [Link]
Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. (2011). Taylor & Francis Online. [Link]
Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base. (n.d.). Journal of Chemical Education. [Link]
Synthesizing and Characterizing Some Pharmaceutical Resins Using Mannich Bases and Studying Their Biological Activity. (2024). Baghdad Science Journal. [Link]
Catalyst and solvent screen for the Mannich-type reaction a of 1a, 2a and 3 at room temperature. (n.d.). ResearchGate. [Link]
Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. (2021). RSC Publishing. [Link]
Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. (2015). MDPI. [Link]
Synthesis of New Antibiotics via Mannish Reaction. (2018). Crimson Publishers. [Link]
Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). University of Thi-Qar. [Link]
Recent advances and prospects in the Zn-catalysed Mannich reaction. (2021). RSC Publishing. [Link]
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). PMC. [Link]
One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. (n.d.). International Journal of ChemTech Research. [Link]
Synthesis and biological evaluation of some novel Mannich bases. (n.d.). Scholars Research Library. [Link]
Phenolic Structure and Colour in Mannich Reaction Products. (2025). ResearchGate. [Link]
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC. [Link]
Application Note: Chemoselective Protection Strategies for 3-(Aminomethyl)-5-methylphenol HCl
This Application Note is designed for researchers and medicinal chemists requiring robust, scalable strategies for the protection of 3-(Aminomethyl)-5-methylphenol hydrochloride . The guide prioritizes chemoselectivity,...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring robust, scalable strategies for the protection of 3-(Aminomethyl)-5-methylphenol hydrochloride . The guide prioritizes chemoselectivity, yield optimization, and orthogonal deprotection strategies.
[1]
Part 1: Strategic Analysis & Decision Matrix
The Substrate Challenge
The starting material, 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 13269-15-3), presents a classic "AB-system" challenge in organic synthesis:
Nucleophilic Competition: It contains two nucleophilic sites—a primary benzylic amine and a phenolic hydroxyl.[1]
Salt Form: The hydrochloride salt requires neutralization to liberate the nucleophilic amine, but improper base selection can lead to solubility issues or premature phenol oxidation.
Electronic Bias: The methyl group at position 5 slightly increases electron density on the ring, making the phenol more prone to oxidation if left unprotected in harsh conditions.
Strategy Selection Guide
Successful protection depends on the "Exit Strategy"—how you intend to deprotect the molecule later.
Strategy
Protection Pair (N / O)
Orthogonality
Ideal For
Route A (Standard)
Boc / Benzyl (Bn)
High
General medicinal chemistry; conditions where acid/base stability is required.[1]
Route B (Base-Labile)
Fmoc / TBS
High
Solid-phase synthesis (SPPS) or when final deprotection must be acid-free.[1]
Route C (Hydrogenolysis)
Cbz / MOM
Medium
When global deprotection via hydrogenation is desired.[1]
Objective: Selectively protect the amine without reacting with the phenol.[1]
Mechanism: The amine is significantly more nucleophilic than the neutral phenol. By maintaining mild basicity (pH 8-9) and limiting reagent stoichiometry, we achieve >95% chemoselectivity.[1]
Solution: The HCl salt is polar. Use a biphasic mixture (DCM/Water) or add a cosolvent like Methanol (MeOH) initially, then remove MeOH before workup.[1]
-Boc forms, treat the crude mixture with in MeOH at RT for 30 mins. The unstable phenolic carbonate will hydrolyze back to the phenol, leaving the carbamate touched.
Problem: Incomplete O-Benzylation.
Fix: Phenols with electron-donating groups (like the methyl here) are generally good nucleophiles, but steric hindrance at position 5 might slow it slightly. Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic catalyst.[1]
References
Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on stability and removal conditions).
Agami, C.; Couty, F. "The Reactivity of the
-Boc Group". Tetrahedron2002 , 58, 2701–2724. Link
BenchChem. "Protocol for N-Boc Protection of a Primary Amine".[1] Technical Protocols. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 3-(Aminomethyl)-5-methylphenol hydrochloride
CAS (Free Base): 1243372-91-9 (Analogous reference)
Primary Application: Intermediate for peptidomimetics, neuromodulators (e.g., Pregabalin analogs), and fragment-based drug discovery (FBDD).
This guide addresses the synthesis, isolation, and troubleshooting of 3-(Aminomethyl)-5-methylphenol hydrochloride. While multiple routes exist, the Reductive Amination of 3-hydroxy-5-methylbenzaldehyde is the recommended "Gold Standard" for medicinal chemistry scales (1g – 100g) due to its chemoselectivity and avoidance of protecting groups.
Part 1: Core Synthesis Protocol (The "Gold Standard")
Route: Reductive Amination of 3-Hydroxy-5-methylbenzaldehyde
Mechanism: Formation of a hemiaminal, dehydration to an imine, and in-situ reduction to the amine.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
3-Hydroxy-5-methylbenzaldehyde
1.0
Substrate
Ensure aldehyde is free of benzoic acid oxidation products.
Ammonium Acetate ()
10.0 - 15.0
Amine Source
Huge excess required to suppress dimer (secondary amine) formation.
Sodium Cyanoborohydride ()
1.5
Reducing Agent
Selectively reduces imine over aldehyde at pH 6-7.
Methanol (MeOH)
Solvent
Solvent
Anhydrous preferred to shift equilibrium toward imine.
Molecular Sieves (3Å)
Optional
Water Scavenger
Accelerates imine formation.
Step-by-Step Methodology
Imine Formation (Pre-equilibrium):
Dissolve 3-hydroxy-5-methylbenzaldehyde (1.0 equiv) in Methanol (0.2 M concentration).
Add Ammonium Acetate (10.0–15.0 equiv).
Expert Tip: Stir at room temperature for 1–2 hours before adding the reducing agent. This allows the imine (
) to accumulate, minimizing direct reduction of the aldehyde to the alcohol side-product.
Reduction:
Cool the mixture to 0°C.
Add Sodium Cyanoborohydride (
, 1.5 equiv) portion-wise.
Allow to warm to room temperature and stir for 12–16 hours.
Quench & Workup (The "Amphoteric" Challenge):
Quench: Acidify with 1N HCl to pH < 2 to decompose excess hydride and liberate HCN (Caution: Fume hood!).
Neutralization: Adjust pH to ~8.5–9.0 using saturated
or dilute . Do not exceed pH 10, or the phenolate anion will form and remain in the water.
Extraction: Extract continuously with n-Butanol or IPA/CHCl3 (1:3) . The free base is polar and resists extraction into pure ether or hexane.
Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise.
Precipitate the hydrochloride salt by adding
or .
Part 2: Troubleshooting & FAQs
Category A: Reaction Optimization
Q1: I am observing a significant amount of "dimer" impurity (secondary amine). How do I stop this?Diagnosis: The product amine (
) is more nucleophilic than ammonia, reacting with the aldehyde to form a secondary imine, which reduces to the dimer ().
Solution:
Increase Ammonia Load: Push the stoichiometry of
to 15-20 equivalents .
High Dilution: Run the reaction more dilute (0.05 M) to reduce intermolecular collisions between product amine and aldehyde.
Switch Reagents: Use Titanium(IV) Isopropoxide (
) (2 equiv) with ammonia in MeOH followed by . The Titanium acts as a Lewis acid and water scavenger, locking the imine formation before reduction.
Q2: My reaction stalled. The aldehyde is still present, but the imine isn't reducing.Diagnosis:
requires a slightly acidic pH (pH 5–7) to be active. In highly basic ammonia solutions, it can be sluggish.
Solution:
Add Acetic Acid (AcOH) to adjust the pH to ~6.
Alternatively, switch to Sodium Triacetoxyborohydride (STAB) in DCE/THF, though STAB is less compatible with free ammonia (works better with primary amines). For ammonia,
+ AcOH is superior.
Category B: Isolation & Purification[5][6]
Q3: I cannot extract the product from the aqueous layer. It stays in the water.Diagnosis: The molecule is zwitterionic. At pH < 8, it is protonated (
). At pH > 10, it is a phenolate ().
Solution: The "Isoelectric Extraction"
Target pH 8.5 – 9.2 . This is the "sweet spot" where the amine is largely free base (
) and the phenol is largely protonated ().
Salting Out: Saturate the aqueous phase with NaCl.
Solvent Choice: Use n-Butanol or THF/Ethyl Acetate (1:1) . Standard DCM or Ether will fail.
Q4: The HCl salt is hygroscopic or an oil ("Goo"). How do I get a solid?Diagnosis: Excess water or residual solvent trapped in the lattice.
Solution:
Azeotropic Drying: Dissolve the "goo" in absolute ethanol and rotovap to dryness (repeat 3x) to remove water.
Trituration: Dissolve in minimal MeOH, then slowly add excess Diethyl Ether or MTBE with vigorous stirring. Sonicate if necessary to induce nucleation.
Lyophilization: Dissolve the salt in water and freeze-dry. This often yields a fluffy, stable powder.
This diagram illustrates the critical competition between the desired primary amine pathway and the undesired dimer formation.
Caption: The "Dimer Path" (red) becomes dominant if ammonia concentration is low. High equivalents of
force the equilibrium toward the primary Imine.
Figure 2: Isolation Decision Tree
Follow this logic to recover the product from the aqueous quench.
Caption: Precise pH control is critical. Above pH 10, the phenolate forms, preventing extraction into organic solvents.
Part 4: Comparative Data (Reducing Agents)
Reducing Agent
Reaction pH
Chemoselectivity
Risk of Side Reactions
Recommendation
/
6.0 – 7.0
High
Low. Does not reduce aldehyde efficiently at neutral pH.
Recommended
> 8.0
Low
High. Reduces aldehyde to alcohol faster than imine forms.
Avoid (unless using Ti(OiPr)4)
/ Pd-C
Neutral
Medium
High. Risk of hydrogenolysis (cleaving C-N or C-O bonds) or ring reduction.
Use only if chemical reduction fails.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Dangerfield, E. M., et al. "Selective Reductive Amination of Aldehydes and Hemiacetals with Ammonia."[4] Journal of Organic Chemistry, 2010, 75(16), 5470-5477. Link
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link
BenchChem Technical Guide. "Synthesis of 3-((4-methylphenyl)amino)phenol and Analogs." (General reference for amino-phenol handling). Link
Technical Support Center: Optimizing 3-(Aminomethyl)-5-methylphenol Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Overview of Synthetic Strategies
The synthesis of 3-(Aminomethyl)-5-methylphenol is not a monolithic process; several viable pathways exist, each with distinct advantages and challenges. The optimal route often depends on the available starting materials, scale, and safety considerations. The primary strategies revolve around the formation of the critical aminomethyl group on the 3,5-substituted phenol ring.
Below is a diagram illustrating the most common synthetic pathways starting from commercially available precursors.
Caption: Common synthetic routes to 3-(Aminomethyl)-5-methylphenol hydrochloride.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning and executing the synthesis.
Q1: What are the most common synthetic routes and which one should I choose?
The two most prevalent and industrially scalable routes are:
Catalytic Hydrogenation of 3-Cyano-5-methylphenol: This route is often preferred for its high atom economy. The nitrile precursor can be synthesized from 3,5-dimethylphenol. The key challenge lies in achieving selective reduction to the primary amine without forming secondary or tertiary amine byproducts.[1]
Reductive Amination of 3-Hydroxy-5-methylbenzaldehyde: This pathway involves the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ. It is a versatile method, but yields can be compromised by the competing reduction of the starting aldehyde.[2]
The choice depends on your starting material availability and your equipment. Catalytic hydrogenation often requires a pressure reactor, whereas reductive amination can sometimes be performed at atmospheric pressure with the right choice of reducing agent.
Q2: Is it necessary to protect the phenolic hydroxyl group during the synthesis?
This is a critical consideration. The phenolic proton is acidic and can interfere with many reagents, particularly strong bases or organometallics like Grignard reagents.[3][4]
For Nitrile Reduction: Generally, no protection is needed if using catalytic hydrogenation (e.g., H₂ with Pd/C, Ni, or Rh catalysts).[5] The catalyst is typically not affected by the phenol.
For Reductive Amination: With hydride reagents like NaBH₄ or NaBH₃CN, protection is usually not required. The reaction is typically run in a protic solvent like methanol, which is more acidic than the phenol.[2]
For Grignard/Organolithium Chemistry: If you were to build the side chain using these reagents, protection is mandatory . The Grignard reagent would be quenched by the acidic proton.[6] Common protecting groups for phenols include silyl ethers (e.g., TBDMS) or benzyl ethers.[7]
The best protecting group is often no protecting group, as it avoids additional synthetic steps and potential yield losses.[8] Therefore, routes that are compatible with the free phenol are generally preferred.
Q3: What is the best method for purifying the final product and forming the hydrochloride salt?
The free amine, 3-(Aminomethyl)-5-methylphenol, is a solid but can be challenging to handle and may be prone to oxidation. Converting it to the hydrochloride salt increases its stability and often facilitates purification.
Purification Strategy:
Workup: After the reaction, an aqueous workup is typically performed to remove catalysts and inorganic byproducts. Adjusting the pH is crucial for isolating the amphoteric product.
Crystallization of the Free Base: The crude free amine can sometimes be crystallized from a suitable solvent system (e.g., water/ethanol mixtures or toluene) to remove non-polar impurities.
Charcoal Treatment: If the product is colored, a treatment with activated charcoal in a suitable solvent (like ethanol or an aqueous acidic solution) can remove colored polymeric impurities.[9]
Salt Formation and Crystallization: The most effective purification is often achieved by crystallizing the hydrochloride salt. Dissolve the crude free amine in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and add a solution of HCl (e.g., HCl gas, or HCl in isopropanol/ether). The hydrochloride salt will precipitate and can be collected by filtration.[10] This process is highly effective at removing non-basic impurities.
Q4: My final hydrochloride salt is hygroscopic and difficult to handle. What can I do?
Aminophenol hydrochlorides can be hygroscopic. Ensure the product is dried thoroughly under vacuum, possibly at a slightly elevated temperature (40-50 °C) if the compound is stable. Storing the final product in a desiccator over a strong drying agent (like P₂O₅) and under an inert atmosphere (N₂ or Ar) is highly recommended.
Section 3: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address issues encountered during the experiment.
Caption: A logical workflow for diagnosing the root cause of low reaction yield.
Problem 1: Low Yield in Nitrile Reduction
Q: My nitrile hydrogenation is stalling, and I see a lot of starting material remaining. What's wrong?
Possible Cause A: Catalyst Inactivity/Poisoning.
Explanation: Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel can be poisoned by impurities in the starting material or solvent, particularly sulfur or halogen compounds. The catalyst may also be of low quality or have been improperly stored.
Solution:
Purify Starting Material: Recrystallize the 3-cyano-5-methylphenol before the reaction.
Use High-Purity Solvents: Ensure solvents are anhydrous and free of potential poisons.
Increase Catalyst Loading: As a first pass, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).
Use a Fresh Catalyst: Ensure your catalyst is fresh and has been stored under an inert atmosphere.
Q: The reaction goes to completion, but my yield is low and I see a higher molecular weight impurity in the mass spectrum.
Possible Cause B: Formation of Secondary/Tertiary Amines.
Explanation: This is the most common side reaction in nitrile hydrogenation.[11] The newly formed primary amine can react with the intermediate imine species faster than the imine is reduced, leading to the formation of a secondary amine, which can react further.
Solution:
Add Ammonia: The addition of ammonia (either as a gas or as a solution in the reaction solvent, e.g., methanolic ammonia) can suppress the formation of secondary and tertiary amines.[11] Ammonia competes with the product amine for reaction with the imine intermediate.
Optimize Hydrogen Pressure: Higher hydrogen pressure generally favors the direct reduction of the imine, minimizing the opportunity for intermolecular side reactions.[5]
Choose the Right Catalyst: Rhodium-based catalysts have sometimes shown higher selectivity for primary amines compared to palladium or nickel.[5]
Problem 2: Low Yield in Reductive Amination
Q: I'm trying a reductive amination of 3-hydroxy-5-methylbenzaldehyde, but I'm isolating 3-(hydroxymethyl)-5-methylphenol instead of the desired amine.
Possible Cause: Premature Reduction of the Aldehyde.
Explanation: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde functional group directly to an alcohol. This reaction can be faster than or competitive with the reduction of the in situ formed imine, especially if imine formation is slow.[2]
Solution:
Use a More Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for reducing the protonated imine (iminium ion) over the carbonyl group.[12][13] NaBH(OAc)₃ is particularly effective and is often the reagent of choice.[13]
Two-Step Procedure: First, form the imine by stirring the aldehyde and ammonia source (e.g., ammonium acetate) in a solvent like methanol, sometimes with a dehydrating agent like molecular sieves to drive the equilibrium. Once imine formation is confirmed (e.g., by TLC or NMR), cool the reaction and then add the reducing agent (NaBH₄).[13]
Control pH: Imine formation is catalyzed by mild acid (typically pH 4-5).[2] Using a buffer like acetic acid can facilitate imine formation, which is the substrate for the desired reduction.
Problem 3: Product Purification & Isolation Issues
Q: During the aqueous workup, I'm getting a persistent emulsion that makes extraction impossible.
Possible Cause: Amphiphilic Nature of the Product.
Explanation: The product contains a polar amine group, a polar phenol group, and a non-polar aromatic ring. This structure gives it surfactant-like properties, which can stabilize emulsions between aqueous and organic layers.
Solution:
Saturate the Aqueous Layer: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and helping to break the emulsion.
Filter Through Celite: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.
Avoid Vigorous Shaking: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.
Q: My final product is a dark, oily substance, not a white crystalline hydrochloride salt.
Possible Cause A: Impurities.
Explanation: The oiliness is likely due to the presence of unreacted starting materials, side products, or residual solvent, which are depressing the melting point and preventing crystallization. The dark color suggests polymeric or oxidized impurities.
Solution:
Re-evaluate the Crude Purity: Before salt formation, ensure the crude free amine is as pure as possible. Consider a quick column chromatography or recrystallization of the free base if feasible.
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., dilute aqueous HCl) and stir with activated charcoal for 15-30 minutes, then filter through Celite to remove the charcoal.[9]
Optimize Salt Crystallization: Try different solvents for the salt formation. Isopropanol is a good starting point. If the product oils out, try adding a non-polar co-solvent like heptane or MTBE slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal growth.
Section 4: Protocols & Data
Protocol 1: Catalytic Hydrogenation of 3-Cyano-5-methylphenol
This protocol is a representative procedure for the selective reduction of the nitrile.
Step-by-Step Methodology:
Reactor Setup: To a high-pressure hydrogenation vessel, add 3-cyano-5-methylphenol (1.0 eq), methanol (or ethanol) as the solvent (approx. 10-15 mL per gram of substrate), and 10% Palladium on Carbon (5-10 mol %, 50% wet).
Ammonia Addition (Optional but Recommended): If using a compatible setup, saturate the methanol solvent with ammonia gas before adding the other reagents, or use a pre-made solution of 7N ammonia in methanol. This step is critical for maximizing selectivity towards the primary amine.[11]
Reaction: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (see Table 1).
Heating & Stirring: Begin vigorous stirring and heat the reaction mixture to the target temperature.
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or LC-MS analysis of an aliquot.
Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(Aminomethyl)-5-methylphenol as a solid or oil.
Salt Formation: Dissolve the crude amine in isopropanol (IPA). Slowly add a solution of HCl in IPA (or bubble dry HCl gas) until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by filtration, wash with cold IPA, and dry under vacuum.
Table 1: Representative Conditions for Nitrile Hydrogenation
Note: These conditions are starting points and require optimization for specific substrates and equipment.
References
Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. (2020). European Journal of Lipid Science and Technology. [Link]
Xylenol (Dimethylphenol): Core Production Technologies. IHS Markit. (Accessed Feb 2026).
Process for the preparation of 3,5-dimethylphenol.
CN104355969A - Preparation method of 3, 5-dimethylphenol.
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). Advanced Synthesis & Catalysis. [Link]
Preparation of 3,5-dimethylphenol. PrepChem.com. [Link]
Application Notes and Protocols: Reaction of 3-(3-Methylphenyl)propionaldehyde with Grignard Reagents. Benchchem.
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2022). Green Chemistry. [Link]
US4739120A - Process for the hydrogenation of nitriles to primary amines.
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
Reductive amination in case of secondary amines. Chemistry Stack Exchange.
A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. (2023). International Journal of Scientific Development and Research. [Link]
Purification of 3-(Aminomethyl)-5-methylphenol hydrochloride from byproducts
Technical Support Center: Purification of 3-(Aminomethyl)-5-methylphenol Hydrochloride User Interface: Select Your Issue Module 1: The "Dimer" Problem Symptom: Mass spectrometry shows a persistent impurity at .[1] In you...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 3-(Aminomethyl)-5-methylphenol Hydrochloride
User Interface: Select Your Issue
Module 1: The "Dimer" Problem
Symptom: Mass spectrometry shows a persistent impurity at
.[1] In your case, if the target is ~137 Da (free base), the impurity appears around 257 Da.
The Root Cause:
This is the Secondary Amine Dimer .[1] During the catalytic hydrogenation of 3-hydroxy-5-methylbenzonitrile, the newly formed primary amine reacts with the intermediate imine species.[1] This is the most common failure mode in benzylamine synthesis.
Dimerization (The Parasite Reaction): The Target (
) attacks the Imine () to form a secondary imine, which reduces to the secondary amine dimer .[1]
Corrective Protocol: Selective Recrystallization
The hydrochloride salt of the secondary amine is significantly less soluble in Isopropanol (IPA) than the primary amine salt, but more soluble in Methanol. You must use a solvent system that discriminates based on lattice energy.
Step-by-Step Purification:
Dissolution: Dissolve crude solid in Methanol (MeOH) (5 mL per gram). Heat to reflux until clear.
Displacement: Slowly add Isopropanol (IPA) (15 mL per gram) while maintaining reflux.
Concentration: Distill off the MeOH (boiling point 64.7°C) until the internal temperature rises toward 82°C (boiling point of IPA).
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours. Then chill to 0-5°C for 1 hour.
Note: The secondary amine dimer often stays in the mother liquor or precipitates first depending on the specific counter-ion ratio. For HCl salts of this specific topology, the primary amine crystallizes while the dimer remains in the IPA-rich mother liquor due to the disruption of crystal packing by the bulky dimer structure [1, 2].
Visual Logic: Impurity Formation vs. Purification
Caption: Kinetic competition between primary amine formation and dimerization, followed by solubility-based separation.[1]
Module 2: Color Stability & Oxidation
Symptom: The compound is white initially but turns pink/brown after 24 hours.[1]
The Root Cause: Phenolic Oxidation.[1] The electron-rich phenol ring at position 1 is susceptible to oxidation, forming quinoid species (para-quinone methides or ortho-quinones), which are highly colored even at ppm levels [3].[1]
Troubleshooting Protocol:
Parameter
Specification
Reason
Solvent Degassing
Sparge all solvents with Argon/Nitrogen for 15 mins.[1]
Dissolved oxygen promotes radical oxidation of the phenolate.
Acidic Workup
Maintain pH < 3 during isolation.
Phenols are most prone to oxidation in their deprotonated (phenolate) state (pH > 9).[1]
Additives
Add 0.1% Sodium Bisulfite () to the aqueous layer.
Acts as a sacrificial antioxidant (reductant) to quench quinones.[1]
Storage
Amber glass, under Argon, -20°C.
Light catalyzes the auto-oxidation of aminophenols.[1]
Module 3: Salt Stoichiometry & Hygroscopicity
Symptom: "My product is an oil" or "It turned into a gum on the filter."
The Root Cause:
Hygroscopicity: Aminomethyl phenols are hygroscopic.[1] Excess HCl attracts atmospheric water.[1]
Amphoteric Confusion: You may have a mix of the free base (zwitterion) and the salt.
The "Magic" Solvent System for Solidification:
If you have a gum, perform an Azeotropic Drying cycle:
Repeat 2x with Toluene (removes trace water via azeotrope).[1]
Final Trituration: Add Ethyl Acetate (EtOAc) to the dry foam and sonicate.[1] The gum should transform into a free-flowing white powder.[1] EtOAc is a "non-solvent" for the HCl salt but dissolves non-polar impurities.
Module 4: Analytical Configuration
Symptom: "I can't separate the impurity on HPLC" or "The peak tails badly."
Technical Insight: Amines interact strongly with residual silanols on silica columns, causing tailing.[1] Phenols require pH control to prevent ionization during the run.
Recommended Method:
Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex).[1]
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Do not use Formic acid; TFA acts as an ion-pairing agent to sharpen the amine peak).[1]
Purification of Benzylamine Hydrochloride Derivatives.
Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical. (General authority on the solubility differentials of primary vs. secondary amine salts).
Removal of phenols and aromatic amines from wastewater (Oxidation chemistry context).
Source: Wada, S., et al. Biotechnology and Bioengineering, 1995.[2] (Establishes the mechanism of color formation in aminophenols).
Managing Nitrosamine and Secondary Amine Impurities.
Technical Support Center: A Researcher's Guide to Identifying and Mitigating Side Products in Reactions of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, medicinal chemists, and process developm...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-(Aminomethyl)-5-methylphenol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile bifunctional molecule. The inherent reactivity of both the phenolic hydroxyl and the benzylic amine groups makes this compound a valuable synthetic intermediate, but it also presents unique challenges in maintaining purity.
This document provides in-depth, field-proven insights into the common side products encountered during the synthesis and handling of 3-(Aminomethyl)-5-methylphenol. We will explore the mechanistic origins of these impurities, provide robust analytical strategies for their detection, and offer troubleshooting protocols to minimize their formation.
Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation
This section addresses the most common issues encountered by researchers. Understanding the "why" behind impurity formation is the first step toward prevention.
Q1: What are the primary synthetic pathways to 3-(Aminomethyl)-5-methylphenol, and how do they dictate the impurity profile?
The two most common laboratory and industrial syntheses for this class of compound are the reductive amination of a benzaldehyde and the reduction of a benzonitrile. Each route has a characteristic set of potential side products.
Route A: Reductive Amination. This pathway typically starts with 3-hydroxy-5-methylbenzaldehyde, which reacts with an ammonia source to form an intermediate imine, subsequently reduced to the primary amine.[1] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2]
Route B: Nitrile Reduction. This method involves the reduction of 3-hydroxy-5-methylbenzonitrile.[3][4] Catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Raney Nickel) is a standard method for this transformation.[1]
Caption: Primary synthetic routes to the target compound.
The choice of synthesis directly impacts the initial purity. For instance, reductive amination can lead to secondary amine impurities if the newly formed primary amine reacts with another molecule of the starting aldehyde.[5][6]
Q2: My isolated product is off-white and develops a pink or brown color over time. What is causing this discoloration?
This is the most frequently reported issue and is almost always due to the oxidation of the phenol group. Phenols are highly susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or light.[7][8] The initial oxidation product is typically a quinone or quinone-like structure, which is highly conjugated and colored.[9]
Caption: Oxidation pathway leading to product discoloration.
Mitigation Strategy: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use amber vials for storage to protect from light and ensure solvents are degassed and free of peroxide impurities.
Q3: My analytical data (LC-MS) shows a significant impurity with a mass corresponding to 3-hydroxy-5-methylbenzaldehyde. How is this possible in the final product?
This impurity can arise from two primary sources:
Incomplete Reaction (Route A): The most straightforward cause is an incomplete reductive amination reaction, leaving unreacted starting material.[10]
Product Degradation: Benzylamines can undergo degradation back to their corresponding aldehydes.[11][12][13] This can occur via oxidation to an imine, which is then hydrolyzed. This degradation can happen during workup, purification, or even on storage if the pH and atmospheric conditions are not controlled.
Q4: What are other common process-related impurities I should be aware of?
Beyond starting materials and oxidation products, several other side products can form:
Dimeric Secondary Amine: (Bis-(3-hydroxy-5-methylbenzyl)amine) During reductive amination, the product primary amine can compete with ammonia and react with the starting aldehyde, leading to a secondary amine impurity after reduction.
Benzyl Alcohol Derivative: (3-Hydroxy-5-methylbenzyl alcohol) If a strong, non-selective reducing agent like NaBH₄ is used for reductive amination without careful pH control, it can reduce the starting aldehyde directly to the corresponding alcohol.[14] Selective reagents like NaBH₃CN are designed to preferentially reduce the iminium ion.[6]
Isomeric Impurities: If the synthesis starts from a precursor like 3-methylphenol that contains other cresol isomers (e.g., 2-methylphenol or 4-methylphenol), you will inevitably form isomeric aminomethyl-methylphenol side products that can be very difficult to separate.[15]
Part 2: Troubleshooting Guide - Analytical and Purification Strategies
A systematic approach is crucial for identifying and eliminating impurities. This guide provides a logical workflow from initial detection to final purification.
Analytical Workflow for Impurity Identification
The following workflow is recommended for a comprehensive analysis of your reaction mixture or isolated product.
Caption: Recommended analytical workflow for impurity profiling.
Key Experimental Protocols
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity. A good starting point for method development is a standard reversed-phase C18 column.
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 5% B
2-15 min: 5% to 95% B
15-18 min: 95% B
18-20 min: 95% to 5% B
Flow Rate: 1.0 mL/min
Detection: UV at 280 nm
Injection Volume: 10 µL
This method will typically elute polar compounds first. The expected elution order and potential impurities are summarized in the table below.
Impurity Name
Potential Origin
Expected Retention vs. Product
Key Identifying Feature (Mass Spec)
3-Hydroxy-5-methylbenzyl alcohol
Over-reduction of aldehyde
Earlier (More Polar)
[M+H]⁺ = 139.07
3-(Aminomethyl)-5-methylphenol
Main Product
Reference
[M+H]⁺ = 138.09
3-Hydroxy-5-methylbenzaldehyde
Incomplete reaction / Degradation
Later (Less Polar)
[M+H]⁺ = 137.06
3-Hydroxy-5-methylbenzonitrile
Incomplete reaction
Later (Less Polar)
[M+H]⁺ = 134.05
Bis-(3-hydroxy-5-methylbenzyl)amine
Dimerization during synthesis
Much Later (Very Non-Polar)
[M+H]⁺ = 258.15
Quinone-type Oxidation Products
Air/light exposure
Varies (often colored)
[M+H]⁺ often +14 or +16 from product
For removing non-polar impurities like the starting aldehyde or dimeric byproducts, recrystallization of the hydrochloride salt is highly effective.
Dissolution: Dissolve the crude 3-(Aminomethyl)-5-methylphenol hydrochloride in a minimal amount of hot solvent. A mixture of isopropanol and water (e.g., 9:1 or 4:1) is a good starting point.
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for an additional 10-15 minutes.
Filtration: Perform a hot filtration through celite or filter paper to remove the activated carbon and any insoluble impurities.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold, fresh isopropanol to remove residual soluble impurities.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to constant weight.
References
Lin, C.-H., Chen, W.-H., & Mitch, W. A. (2024). Degradation of benzylamines during chlorination and chloramination.
RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature.
Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
Frostburg State University Chemistry Department. (2018, March 27).
Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375.
ResearchGate. (n.d.). Three main products observed in the reductive amination of benzaldehyde.
Master Organic Chemistry. (2017, September 1).
BenchChem. (2025). Minimizing side reactions during the synthesis of 3,5-Diamino-4-methylbenzonitrile.
PubChem. (n.d.). 3-Hydroxy-5-methylbenzonitrile.
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
Improving the solubility of 3-(Aminomethyl)-5-methylphenol hydrochloride for reactions
Topic: Solubility Optimization & Handling Protocols Case ID: SOL-AMMP-001 Status: Active Guide Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary: The "Zwitterion Trap" Welcome to the technical...
Case ID: SOL-AMMP-001
Status: Active Guide
Support Tier: Level 3 (Senior Application Scientist)[1][2]
Executive Summary: The "Zwitterion Trap"
Welcome to the technical support hub. If you are working with 3-(Aminomethyl)-5-methylphenol hydrochloride , you are likely facing a specific set of solubility challenges.
Unlike simple phenols or amines, this compound is a hydroxy-benzylamine .[1] This structural distinction is critical. The amine is attached to a methyl group (benzyl position), making it significantly more basic (
pH ~9.5: It exists as the neutral species, which often exhibits the lowest solubility in both water and organics, leading to "crashing out" or emulsion formation during extraction.
This guide provides the protocols to navigate this narrow solubility window.
Module 1: Solvent Compatibility & Selection
Q: Why won't the hydrochloride salt dissolve in DCM or Ether?
A: The hydrochloride salt is an ionic lattice. Dichloromethane (DCM) and Diethyl ether (
) have low dielectric constants and cannot overcome the lattice energy of the salt.
Troubleshooting Protocol:
If your reaction requires an organic solvent, do not attempt to dissolve the solid salt directly in non-polar organics. Use one of these "Bridge Solvents":
Solvent System
Solubility Rating
Application Note
Methanol (MeOH)
High
Best for nucleophilic substitutions where protic solvents are tolerated.[1][2]
DMF / DMSO
High
Essential for or coupling reactions requiring heat.[1][2] Hard to remove later.
DCM + 10% MeOH
Moderate
The "Magic Mix" for chromatography or mild reactions.[2]
THF
Low/Moderate
Often requires heating; the salt may form a slurry rather than a true solution.[2]
Module 2: The "Sandwich" Extraction Protocol (Free-Basing)
Q: How do I convert the HCl salt to the free base for extraction without losing it to the aqueous phase?
A: This is the most common failure point. If you use standard 1M NaOH (pH 14), you will form the phenoxide anion, which stays in the water. If you use weak bicarbonate (pH 8), the amine remains protonated, which also stays in the water.
The Solution: You must hit the "Sandwich pH" (pH 9.4 – 9.8).
Step-by-Step Protocol: Precision Neutralization
Dissolution: Dissolve 1.0 eq of the HCl salt in minimum water (approx. 10 mL/g).[1]
Organic Layer: Add an equal volume of n-Butanol or 2-MeTHF .[1][2]
Why? Standard DCM/EtOAc is often too non-polar for the free base of amino-phenols. n-Butanol has higher polarity and extracts the neutral species better.[2]
Titration: Under vigorous stirring, add saturated
dropwise.
Monitoring: Use a calibrated pH meter.
Target: Stop exactly at pH 9.6 .
Separation: Separate the layers immediately. Re-extract the aqueous layer 3x with n-Butanol.
Drying: Dry over
(avoid as it is slightly acidic and can trap the amine).[1]
Module 3: Reaction-Specific Troubleshooting
Q: My acylation (amide coupling) yield is low. The starting material precipitates when I add TEA/DIPEA.
A: When you add a base like Triethylamine (TEA) to the HCl salt in an organic solvent (like THF or DCM), you generate the neutral free base in situ. Because the free base is poorly soluble in non-polar organics, it precipitates before it can react with your acyl chloride or NHS-ester.[2]
Corrective Workflow:
Use a "Silylation-First" Strategy to solubilize the intermediate.[1][2]
Suspend: Suspend the HCl salt in dry DCM or THF.
Silylate: Add 2.2 equivalents of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMSCl/Imidazole .[1][2]
Mechanism:[1][2] This protects both the phenol (as silyl ether) and the amine (temporarily).[1] The silylated species is highly lipophilic and will dissolve instantly in DCM.
React: Add your acylating agent. The amine reacts preferentially (or the silyl-amine cleaves faster than the silyl-phenol).
Deprotect: Work up with mild acid (dilute HCl) or Fluoride source (TBAF) to remove the phenolic silyl group.[1][2]
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for solvent selection and handling based on the specific chemical state of the molecule.
Caption: Decision matrix for solvent selection and isolation strategies. Note the critical "Zwitterion Trap" during neutralization.
References
BenchChem. (2025).[1][2][3][4] Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 42625592, 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [1]
Grossel, M. C., et al. (2002).[1][2] Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology.[1] Retrieved from [1]
Moynihan, H. A., & Horgan, D. E. (2017).[2][5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [1]
Cayman Chemical. (2022).[1][6] O-Benzylhydroxylamine (hydrochloride) Product Information. Retrieved from [1]
For further assistance, please contact the synthesis support team with your specific reaction scheme.
Technical Support Center: Stability & Handling of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Case ID: T-OX-3AM5MP Status: Active Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Stability Paradox You are likely encountering degr...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-OX-3AM5MP
Status: Active
Priority: Critical (Stability Risk)
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary: The Stability Paradox
You are likely encountering degradation issues with 3-(Aminomethyl)-5-methylphenol hydrochloride . While the hydrochloride salt form stabilizes the amine group (
), it does not protect the phenolic hydroxyl group () from oxidation.
This molecule faces a "dual-threat" degradation pathway:
Oxidative Coupling: The electron-rich phenolic ring (activated by the methyl group) is highly susceptible to radical attack, forming colored quinone intermediates.
Hygroscopic Hydrolysis: As a benzylamine hydrochloride salt, the compound is hygroscopic. Absorbed moisture creates a localized aqueous environment that accelerates oxidation and facilitates polymerization.
Immediate Action Required: If your compound has turned pink, brown, or sticky , oxidation has already initiated. Refer to the Troubleshooting section below for salvage protocols.
The Mechanism of Degradation
To prevent oxidation, you must understand the enemy. The degradation is not a simple reaction; it is a cascade.
The Oxidation Cascade (Visualized)
The following diagram illustrates how trace oxygen and transition metals drive the conversion of your white powder into a colored polymer.
Figure 1: The oxidative degradation pathway of electron-rich phenols. Note that the formation of the Quinone species is responsible for the initial pink coloration.
Critical Handling Protocols
Do not treat this compound like a standard reagent. It requires "The Argon Blanket" protocol.
Protocol A: Solid State Storage (Long-Term)
Temperature: Store at -20°C . Reaction kinetics double for every 10°C increase; freezing halts the radical propagation steps.
Atmosphere: The vial must be purged with Argon , not Nitrogen.
Why? Argon is denser than air and "blankets" the powder, whereas Nitrogen can mix with residual air in the headspace.
Container: Amber glass vials with Teflon-lined caps.
Desiccation: Store the vial inside a secondary jar containing activated silica gel or molecular sieves to counter hygroscopicity.
Protocol B: Solution Preparation (The Danger Zone)
Most oxidation occurs during the 15 minutes you spend dissolving the compound.
Solvent Degassing: Never dissolve in "fresh" water.
Step: Sparge your solvent (Water/Buffer/DMSO) with Helium or Argon for 15 minutes before adding the solid.
pH Control (The Golden Rule):
Keep it Acidic: Phenols are stable at pH < 6.
The Risk: At pH > 8, the phenol deprotonates to form a phenolate anion , which is
to times more reactive toward oxidation than the neutral phenol [1].
Action: If you must work at neutral pH, prepare the solution immediately before use and keep it on ice.
Chelation: Add 0.1 mM EDTA to aqueous buffers.
Why? Trace metals (Iron, Copper) from glassware catalyze the radical formation (Fenton chemistry). EDTA sequesters these metals [2].
Troubleshooting Guide & FAQs
Issue 1: "My powder has turned a faint pink color."
Yes, with purification. The impurity level is likely < 1%.
Action: Dissolve in minimal degassed 0.1 M HCl. If the color persists, perform a rapid filtration through a small pad of activated charcoal, then lyophilize.
Stop: If the color is dark brown, the compound has polymerized and should be discarded.
Issue 2: "The solid has clumped together and is sticky."
Diagnosis: Hygroscopic failure. The HCl salt has pulled moisture from the air.
Risk: Hydrolysis is not the main concern, but the "micro-liquid" layer on the crystal surface allows oxygen to dissolve and react 100x faster than in the dry solid state.
Action: Dry under high vacuum (0.1 mbar) over
(Phosphorus Pentoxide) for 24 hours.
Issue 3: "I need to use this in a cell culture assay at pH 7.4."
Problem: This pH is the "danger zone" for phenolate oxidation.
Solution: Use an antioxidant supplement in your media.
Recommendation: Add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at equimolar concentrations relative to the compound. Ascorbic acid acts as a "sacrificial reductant," reacting with oxygen before the phenol does [3].
Comparative Data: Antioxidant Efficacy
The following table summarizes the effectiveness of additives for stabilizing phenolic solutions based on pharmaceutical stress testing standards.
Additive
Concentration
Mechanism
Suitability for Cell Culture
Sodium Metabisulfite
0.05% - 0.1%
Scavenges Oxygen directly
Low (Cytotoxic at high conc.)
Ascorbic Acid
1:1 Molar Ratio
Reduces Phenoxyl Radical back to Phenol
High (Biologically compatible)
EDTA (Disodium)
0.01% - 0.05%
Chelates metal catalysts (, )
Medium (Check assay interference)
Dithiothreitol (DTT)
1 - 5 mM
Maintains reducing environment
Low (Interferes with protein disulfides)
References
Lemańska, K., et al. (2001).[1] "The influence of pH on the antioxidant properties of the anthocyanidin pelargonidin." Food Chemistry. (Demonstrates the exponential increase in oxidative instability of phenols as pH rises towards pKa).
Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology. (The authoritative review on using chelators like EDTA to stop metal-catalyzed oxidation).
O'Brien, P. J. (1991). "Molecular mechanisms of quinone cytotoxicity." Chemico-Biological Interactions. (Details the toxicity and formation mechanism of quinone intermediates from phenols).
BenchChem Technical Support. (2025). "Handling and storage protocols for hygroscopic hydrochloride salts." (General guidelines for hygroscopic API handling).
Technical Support Center: Recrystallization of 3-(Aminomethyl)-5-methylphenol Hydrochloride
The following guide serves as a specialized Technical Support Center for the purification of 3-(Aminomethyl)-5-methylphenol hydrochloride . It is designed for researchers requiring high-purity intermediates for drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the purification of 3-(Aminomethyl)-5-methylphenol hydrochloride . It is designed for researchers requiring high-purity intermediates for drug development assays.
Case ID: REC-AMMP-HCl
Compound Class: Phenolic Benzylamine Salt
Sensitivity Profile: Oxidation-prone (Phenol moiety), Hygroscopic (Amine HCl salt)
Solvent System Selection & Solubility Profile
User Question: Which solvent system should I use? The solid dissolves in water but I cannot recover it easily.
Technical Response:
For hydrochloride salts of phenolic amines, water is often too good a solvent, making recovery difficult and yield low. We recommend a Binary Solvent System (Solvent/Anti-solvent) or a single alcohol system.
Solvent Class
Specific Solvent
Role
Solubility Status
Recommendation
Primary Solvent
Methanol (MeOH)
Dissolution
High (Cold & Hot)
Excellent. Best for initial dissolution.
Primary Solvent
Ethanol (EtOH)
Dissolution
Moderate (Cold) / High (Hot)
Preferred. Balances yield and purity.
Primary Solvent
Isopropanol (IPA)
Dissolution
Low (Cold) / High (Hot)
Good. Good for single-solvent recrystallization.
Anti-Solvent
Diethyl Ether
Precipitation
Insoluble
Standard. Use with EtOH or MeOH.
Anti-Solvent
Ethyl Acetate (EtOAc)
Precipitation
Insoluble
Alternative. Safer than ether, higher boiling point.
Avoid
Water
-
Too High
Avoid unless using lyophilization.
Avoid
Dichloromethane
-
Insoluble
Ineffective for HCl salts.
Standard Operating Procedure (SOP): Recrystallization Protocol
User Question: What is the optimal protocol to maximize yield while removing color impurities?
Technical Response:
The following protocol utilizes an Ethanol/Diethyl Ether vapor diffusion or direct addition method. This is superior for removing oxidation byproducts (quinones) compared to single-solvent cooling.
Phase 1: Dissolution & Clarification
Preparation: Place crude 3-(Aminomethyl)-5-methylphenol HCl in a round-bottom flask.
Solvation: Add absolute Ethanol (minimum volume) and heat to 60°C–70°C (below boiling).
Note: If the solution is dark/brown (oxidation), add Activated Charcoal (1-3 wt%) .
Digestion: Stir for 15 minutes at temperature.
Filtration: Filter hot through a Celite pad or sintered glass funnel to remove charcoal/insolubles.
Critical: Pre-heat the funnel to prevent premature crystallization.
Phase 2: Crystallization[1]
Concentration: If excess solvent was used, concentrate the filtrate under reduced pressure until the solution becomes slightly turbid, then reheat to clarify.
Nucleation: Allow the solution to cool slowly to Room Temperature (RT).
Anti-Solvent Addition:
Method A (Direct): Add Diethyl Ether dropwise to the stirring solution until a persistent cloudiness forms. Stop immediately.
Method B (Vapor Diffusion - High Purity): Place the open vial of ethanol solution inside a larger jar containing diethyl ether. Seal the outer jar. (Ether vapors will slowly diffuse into the ethanol, forcing gentle crystallization).
Maturation: Place at 4°C (fridge) for 12–24 hours.
Phase 3: Isolation
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
Washing: Wash the cake immediately with cold Ethanol:Ether (1:3 ratio).
Drying: Dry under high vacuum at 40°C for 4 hours. Use a desiccator (P₂O₅) as the salt is hygroscopic.
Troubleshooting & Diagnostics
User Question: I am encountering specific failure modes. How do I fix them?
Issue 1: "The solution turned pink/brown during heating."
Diagnosis:Oxidative Degradation . The phenol ring is oxidizing to a quinone species.[1] This is accelerated by heat, light, and basic pH.
Corrective Action:
Acidification: Ensure the salt is fully protonated. Add 1-2 drops of conc. HCl to the recrystallization solvent. The acidic environment suppresses phenoxide formation (the species most prone to oxidation) [1].[2]
Inert Atmosphere: Perform the dissolution and filtration under a Nitrogen or Argon blanket.
De-colorization: You must use activated charcoal in the hot filtration step.
Issue 2: "The product 'oiled out' instead of crystallizing."
Diagnosis:Liquid-Liquid Phase Separation (LLPS) . This occurs when the melting point of the solvated impurity/salt mix is lower than the crystallization temperature, often due to supersaturation or cooling too fast.
Corrective Action:
Re-heat: Re-dissolve the oil by heating.
Seed: Add a "seed crystal" of pure product at the cloud point.
Slower Anti-Solvent: If using Method A, add ether slower.
Scratching: Scratch the inner wall of the glass vessel with a glass rod to induce nucleation sites.
Issue 3: "Yield is very low (<40%)."
Diagnosis:Solubility Loss . The compound is likely too soluble in the alcohol, or the mother liquor retains the product.
Corrective Action:
Push the Equilibrium: Cool the mixture to -20°C (freezer) instead of 4°C.
Increase Anti-Solvent: Increase the ratio of Ether/EtOAc relative to Ethanol.
Salt Check: Verify you have the HCl salt. The free base has different solubility (poor in water, good in organics).[3] If you suspect free base, bubble HCl gas through the solution.
Visual Workflows
Workflow 1: Recrystallization Logic
Caption: Step-by-step decision tree for the purification of oxidation-prone phenolic amine salts.
Workflow 2: Troubleshooting "Oiling Out"
Caption: Corrective workflow for handling Liquid-Liquid Phase Separation (Oiling Out).
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent?A: While the HCl salt is water-soluble, water has a high boiling point and makes drying difficult. Residual water can lead to hydrolysis or oxidation over time. We recommend anhydrous alcohols.
Q: How do I store the purified crystals?A: Store at -20°C , under an inert atmosphere (Argon/Nitrogen), in an amber vial. Phenols are light-sensitive. The HCl salt is hygroscopic; ensure the cap is sealed tight with Parafilm [2].
Q: My product is white but turns pink after 2 days. Why?A: This indicates residual solvent or surface oxidation. Ensure the product is completely dry (solvent traces can catalyze oxidation) and stored away from light. Re-drying over P₂O₅ is recommended.
References
L.C. Lane. Stabilizing Liquid Phenol. (Acidification inhibits oxidation of phenolate ions).[2] Available at: [Link]
PubChem. 3-(Aminomethyl)-5-methylphenol hydrochloride Compound Summary. National Library of Medicine. Available at: [Link] (Note: Isomer analog used for property validation).
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link][4]
University of California, Berkeley. Phenol Safe Handling Guide. EH&S.[5] Available at: [Link]
Technical Support Center: Column Chromatography Purification of 3-(Aminomethyl)-5-methylphenol Hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-(Aminomethyl)-5-methylphenol hydrochloride. This document is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-(Aminomethyl)-5-methylphenol hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polar, ionizable compounds. As an aminophenol, this molecule presents specific challenges in column chromatography, primarily due to strong interactions between its basic aminomethyl group and the stationary phase. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to ensure a successful and efficient purification process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography process. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: Why is my compound showing severe peak tailing or streaking down the silica gel column?
A: This is the most common issue when purifying basic amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to non-uniform elution, causing the characteristic tailing or streaking. In severe cases, a portion of the compound can be irreversibly adsorbed, leading to yield loss.[1][2]
Solution:
To mitigate this, you must disrupt the silanol interaction. You have two primary options:
Use a Competing Base: Add a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%).[1] This "competing" base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and allowing for symmetrical peak elution.
Change the Stationary Phase: Switch to a less acidic or a basic stationary phase. Amino-functionalized silica columns (KP-NH) are an excellent choice as they provide a basic surface that repels basic compounds, leading to improved peak shape without mobile phase modifiers.[3] Basic alumina is another alternative.[1]
Caption: Mechanism of peak tailing and its prevention using a mobile phase modifier.
Q2: My compound is not eluting from the column, even when I use a very polar mobile phase like 20% Methanol in Dichloromethane (DCM). What should I do?
A: This indicates irreversible adsorption, a more extreme version of the issue described in Q1. The interaction with the silica is so strong that even a highly polar mobile phase cannot displace your compound. Simply increasing the solvent polarity (e.g., methanol concentration) is often ineffective because the primary retention mechanism is an ion-exchange interaction, not just polarity-based adsorption.[1]
Solution:
Elute with a Modifier: Do not discard the column. Attempt to salvage your compound by flushing the column with a mobile phase containing a competing base. A solution of 5-10% triethylamine or 2-5% ammonium hydroxide in methanol can be used to elute the strongly bound amine.
Adjust pH: In reversed-phase chromatography, retention of basic compounds is highly sensitive to pH. At low pH, your amine is protonated (R-NH3+) and may elute very early. At high pH, it is in its neutral, free-base form, making it more hydrophobic and increasing its retention. Ensure your mobile phase pH is controlled with a suitable buffer and is at least 1-2 pH units away from the pKa of your compound for consistent results.[4]
Q3: I'm observing inconsistent retention times and poor reproducibility between purification runs. What is the cause?
A: Inconsistent retention times are often due to a lack of proper column equilibration or fluctuations in the mobile phase composition.[5] When using mobile phase modifiers like triethylamine, it is critical to thoroughly equilibrate the column with the modified mobile phase before loading your sample. If the silica is not fully saturated with the modifier, the active sites will vary during the run, leading to shifting retention times.[6]
Solution:
Thorough Equilibration: Always flush the column with at least 5-10 column volumes (CV) of the mobile phase (including the modifier) before loading your sample.
Use a Buffered Mobile Phase (Reversed-Phase): When working with reversed-phase (e.g., C18), small shifts in pH can dramatically alter the ionization state and retention of your amine. Using a buffer (e.g., ammonium formate or phosphate) is essential for reproducibility.[7][8]
Premix Mobile Phase: If running an isocratic elution, always use a single, large, premixed batch of mobile phase for the entire run to avoid variability.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-(Aminomethyl)-5-methylphenol hydrochloride?
A: The optimal stationary phase depends on your specific separation needs and available equipment.
Standard Silica Gel: This is the most common and economical choice, but it is mandatory to use a mobile phase modifier (like 0.1-1% triethylamine) to prevent peak tailing.[1]
Amine-Functionalized Silica (NH2-Silica): This is a highly recommended alternative. It provides a weakly basic surface that minimizes strong interactions with basic analytes, often resulting in excellent peak shape without the need for modifiers in the mobile phase.[3] This simplifies the process and makes solvent removal easier.
Reversed-Phase (C18): This is a powerful option, especially for HPLC purification. It separates compounds based on hydrophobicity. You will need to use a buffered aqueous/organic mobile phase (e.g., water/acetonitrile with a buffer) and carefully control the pH to achieve consistent retention and separation.[9]
Q2: How do I choose and develop a suitable mobile phase?
A: Mobile phase development should always start with Thin-Layer Chromatography (TLC).
Chromatography Mode
Stationary Phase
Recommended TLC/Column Solvents
Key Considerations
Normal Phase
Silica Gel
Start with a gradient of Ethyl Acetate in Hexane. If more polarity is needed, switch to Methanol in Dichloromethane (DCM).
Always add 0.1-1% Triethylamine (TEA) or Ammonia to both the weak and strong solvents to ensure good peak shape.[1][3]
Normal Phase
Amine-Silica
Hexane/Ethyl Acetate or DCM/Methanol.
Modifiers are typically not needed. The separation selectivity may differ from standard silica.[10]
Reversed Phase
C18 Silica
Water/Acetonitrile or Water/Methanol.
pH control is critical. Use a buffer like ammonium formate or phosphate. A pH of 3-5 can work well, or a pH of 7-8 if using a pH-stable column.[4][7]
A good target Rf value on TLC for the main compound is between 0.25 and 0.40 to ensure it resolves well on the column.
Q3: Should I purify the compound as the hydrochloride salt or as the free base?
A: This choice is critical and depends on your chromatography mode.
For Normal-Phase (Silica, Amine-Silica): It is highly recommended to convert the hydrochloride salt to the free base before purification. The free base is less polar and more soluble in typical organic solvents (DCM, Ethyl Acetate), leading to better loading and chromatography. The HCl salt is highly polar and may streak or remain at the origin.
For Reversed-Phase (C18): You can often dissolve and purify the hydrochloride salt directly. The salt is soluble in the aqueous-organic mobile phases used in this mode.
Q4: What is the best way to load my sample onto the column?
A: There are two main methods:
Liquid Loading: Dissolve your sample in a minimal amount of the initial mobile phase or a solvent it is highly soluble in (like DCM or methanol). The volume should be small (1-2% of the column volume) to ensure a tight starting band.
Solid Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., methanol). Add a small amount of an inert adsorbent like Celite or silica gel (use about 2-3 times the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column. This technique generally results in sharper bands and better separation.[11]
Q5: What UV wavelength should I use for detection?
A: Phenolic and aromatic amine compounds typically exhibit strong UV absorbance. For aminophenol isomers, a detection wavelength between 275 nm and 285 nm is effective.[7][8] If using a photodiode array (PDA) detector, it is best to first measure the UV spectrum of your compound to identify its absorbance maximum (λmax) for the highest sensitivity.
Detailed Experimental Protocol
This protocol outlines a standard procedure for purifying 3-(Aminomethyl)-5-methylphenol from its hydrochloride salt using normal-phase chromatography on silica gel.
Caption: A typical workflow for the purification of 3-(Aminomethyl)-5-methylphenol.
Step 1: Preparation of the Free Base
Dissolve the 3-(Aminomethyl)-5-methylphenol hydrochloride crude material in a minimal amount of deionized water.
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH ~8-9, check with pH paper).
Extract the aqueous layer 3-4 times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The free base is more soluble in the organic layer.
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base as an oil or solid.
Step 2: TLC Method Development
Prepare a stock solution of your crude free base in a solvent like methanol.
On a silica gel TLC plate, spot your crude material.
Develop the plate in a TLC chamber using a solvent system such as 5% Methanol in DCM. Crucially, add ~0.5% triethylamine (TEA) to the solvent mixture.
Visualize the plate under a UV lamp (254 nm).
Adjust the solvent polarity until the desired product spot has an Rf of ~0.3.
Step 3: Column Packing and Equilibration
Select an appropriately sized glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude sample mass).
Pack the column using the "slurry method" with your chosen mobile phase (e.g., 2% Methanol / 0.5% TEA in DCM). Ensure the silica bed is well-compacted and free of air bubbles.
Once packed, flush the column with at least 5 column volumes of the mobile phase to ensure complete equilibration.
Step 4: Sample Loading
Dissolve the crude free base from Step 1 in a minimal amount of DCM or methanol.
Add silica gel (2-3x the mass of your crude product) to this solution.
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
Gently add this powder to the top of the packed silica gel column, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance.
Step 5: Elution and Fraction Collection
Begin eluting the column with your starting mobile phase.
Collect fractions in an array of test tubes or vials.
You can run the purification isocratically (with a single solvent mixture) or by gradually increasing the polarity (gradient elution) by slowly adding more methanol to your mobile phase.
Step 6: Fraction Analysis
Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate.
Use the same TLC solvent system from Step 2.
Identify the fractions that contain your pure product (single spot at the correct Rf).
Step 7: Isolation of Pure Product
Combine the fractions identified as pure.
Remove the solvent using a rotary evaporator. The added triethylamine is volatile and should co-evaporate.
Place the final product under high vacuum to remove any residual solvent.
Characterize the final product to confirm its identity and purity.
References
Monitoring of aminophenol isomers in surface water samples using a new HPLC method. (2025). Research Square.
HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. SIELC Technologies.
HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
How do I purify ionizable organic amine compounds using flash column chrom
HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),...
HPLC Troubleshooting Guide. Scribd.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Benchchem.
Troubleshooting: TLC. University of Rochester, Department of Chemistry.
HPLC Methods for analysis of 4-Aminophenol.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
HPLC Troubleshooting Guide. Sigma-Aldrich.
Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher Scientific.
Control pH During Method Development for Better Chrom
Effect of pH on LC-MS Analysis of Amines.
proper use of amino column.
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
Welcome to the technical support center. You are working with 3-(Aminomethyl)-5-methylphenol hydrochloride , a compound defined by its amphoteric nature .
To purify this successfully, you must understand the "Solubility Switch." This molecule contains:
A Phenol Group (
): Acidic.[1] Becomes a water-soluble phenoxide anion at high pH.[2]
A Primary Amine (
): Basic. Becomes a water-soluble ammonium cation at low pH (which is your current HCl salt form).
The Hydrochloride Salt: This form locks the amine in its protonated state (
), rendering the molecule polar and water-soluble, but insoluble in non-polar organics like dichloromethane (DCM) or hexane.
Most purification failures occur because researchers treat this like a standard neutral organic molecule. The guide below addresses the specific behaviors of this salt.
Module 1: The "Pink/Brown" Problem (Oxidation)
User Issue:
"My white solid turned pink (or brown) after filtration or storage. Is it ruined?"
Root Cause:
Phenols are electron-rich and prone to oxidation by atmospheric oxygen. This forms quinones and coupled by-products (color bodies). Even trace amounts (<0.1%) can cause intense coloration, though the chemical purity may still be high.
Objective: Remove oxidized color bodies without degrading the amine salt.
Dissolution: Dissolve your crude HCl salt in the minimum amount of degassed water or methanol .
Note: If using water, ensure pH < 4.[3][4] If the solution is pink, the pH might be drifting neutral; add a drop of conc. HCl.
Adsorption: Add Activated Charcoal (10-20 wt% relative to substrate) .
Pro-Tip: Use a high surface area carbon specifically for decolorization (e.g., Norit®).
Heating: Stir gently at 40–50°C for 30 minutes. Do not boil vigorously, as this promotes further oxidation.
Filtration: Filter hot through a Celite® (diatomaceous earth) pad to remove the carbon.
Critical: The filtrate should be colorless. If faint pink persists, add a trace of Sodium Bisulfite (
) as an antioxidant.
Recovery: Concentrate the filtrate to dryness or induce crystallization (see Module 2).
Module 2: Organic Impurity Removal (The "Slurry Wash")
User Issue:
"NMR shows starting material (nitrile or aldehyde) or neutral organic impurities, but I can't separate them."
Root Cause:
Your product is a salt .[2] Most organic impurities (unreacted 3-hydroxy-5-methylbenzonitrile, etc.) are neutral .
The Salt: Insoluble in DCM,
, Hexane.
The Impurities: Soluble in DCM,
.
Protocol: The Trituration (Slurry Wash)
Objective: Wash away impurities while keeping the product solid.
Dry the Crude: Ensure your crude solid is dry.[5] Water content will dissolve the salt into the organic wash, causing yield loss.
Solvent Selection: Use Dichloromethane (DCM) or Diethyl Ether .
Why? The HCl salt has virtually zero solubility in these, but the neutral precursors are highly soluble.
The Slurry: Suspend the crude solid in the solvent (5–10 volumes).
Agitation: Sonicate for 10 minutes or stir vigorously for 1 hour. This breaks up crystal inclusions.
Filtration: Filter the solid.
Filtrate: Contains the impurities (discard).
Filter Cake: Contains your purified product.
Validation: Run an HPLC or TLC. The non-polar spots should be gone.
Module 3: Recrystallization (The "Oiling Out" Fix)
User Issue:
"I tried to recrystallize from ethanol, but it formed an oil at the bottom of the flask."
Root Cause:
"Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This happens because the solvent polarity is too high, or the cooling is too rapid.
Dissolution: Dissolve the salt in boiling Ethanol (EtOH) . Use the minimum amount required.
Anti-solvent Addition: While boiling, slowly add Ethyl Acetate (EtOAc) dropwise.
Visual Cue: Stop when a faint turbidity (cloudiness) persists for 10 seconds.
Clarification: Add 1–2 drops of EtOH to clear the solution back up.
Slow Cooling: Remove from heat. Let it cool to room temperature undisturbed .
Do not put it immediately in ice; this causes oiling.
Final Crystallization: Once room temp, place in an ice bath (
) for 2 hours.
Filtration: Collect white crystals. Wash with cold EtOAc.
Visualization: The Solubility Logic
The diagram below illustrates the "Solubility Switch" mechanism, which is critical if you attempt acid/base extraction (an alternative to recrystallization).
Caption: Figure 1. The pH-dependent solubility profile.[2][6] For this HCl salt, the safest purification is keeping the aqueous phase acidic (blue node, left) and washing with organics to remove neutral impurities.
Summary of Physicochemical Data
Parameter
Value / Behavior
Notes
Molecular Weight
173.64 g/mol (HCl Salt)
Free base is 137.18 g/mol
Appearance
White to Off-White Solid
Pink/Brown indicates oxidation
Solubility (High)
Water, Methanol, DMSO
Good for initial dissolution
Solubility (Mod)
Ethanol, Isopropanol
Good for recrystallization
Solubility (Low)
DCM, Ethyl Acetate, Ether
Good for slurry washing
pKa (Phenol)
~10.0
Acidic moiety
pKa (Amine)
~9.5 (Conjugate Acid)
Basic moiety
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography?A: Yes, but standard silica is acidic and can bind the amine. You must use DCM:MeOH:NH4OH (90:10:1) as the eluent. The ammonium hydroxide is critical to prevent "streaking" (tailing) of the amine on the column.
Q: How do I store the purified salt?A: Store under an inert atmosphere (Argon/Nitrogen) at
. Phenolic amines are light and air-sensitive. Desiccators are recommended to prevent hygroscopicity.
Q: I need the free base, not the HCl salt. How do I convert it?A: Dissolve the HCl salt in water. Carefully adjust pH to ~8.5–9.0 (the isoelectric point) using
. The free base should precipitate out. Filter and dry quickly to avoid oxidation.
References
Amphoteric Nature of Aminophenols
Source: PubChem. (2025).[7] 3-Amino-5-methylphenol Compound Summary. National Library of Medicine.
General Purification of Organic Salts:
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard Reference Text).
Welcome to the technical guide for 3-(Aminomethyl)-5-methylphenol hydrochloride . As researchers, you are likely stressing this compound to validate a stability-indicating method (SIM) or to understand its degradation fate in a formulation.
Chemical Profile:
Core Structure: Electron-rich phenol ring coupled with a primary benzylic amine.
Salt Form: Hydrochloride (HCl).[1] This renders the solid hygroscopic and the aqueous solution naturally acidic.
Reactivity Hotspots:
Phenolic Hydroxyl: Highly susceptible to oxidative radical attack (quinone formation).
Benzylic Amine: Prone to oxidative deamination and condensation reactions (Schiff base formation).
C5-Methyl: Mildly activating, increasing the ring's electron density and susceptibility to electrophilic attack.
This guide moves beyond generic ICH templates to address the specific chemical behaviors of this aminophenol derivative.
Module 1: Validated Stress Protocols
Warning: The HCl salt significantly buffers pH. In Acid/Base stress, you must account for the molarity of the counter-ion to achieve the target pH.
Hydrolytic Stress (Acid/Base)[2]
Objective: Assess solubility changes and potential benzylic C-N cleavage (rare but possible under extreme stress).
Protocol:
Acid: Dissolve sample to 1 mg/mL in 0.1 N HCl . Reflux at 60°C for 4–8 hours.
Base: Dissolve sample to 1 mg/mL in 0.1 N NaOH . Reflux at 60°C for 4–8 hours.
Critical Step (Quenching): You must neutralize samples to pH 6–7 before injection. The amine functionality causes severe peak tailing at high pH, and the phenol may ionize (phenolate), shifting retention times.
Oxidative Stress (Peroxide)
Objective: Force the formation of quinones and N-oxides.
Protocol:
Prepare 1 mg/mL sample in water/methanol (80:20).
Add 3% H₂O₂ (final concentration).
Incubate at Room Temperature (RT) for 2–24 hours.
Visual Check: Watch for a color shift from colorless to Yellow/Brown . This indicates quinone formation.
Photolytic Stress
Objective: Radical-mediated degradation.
Protocol:
Expose solid and solution (1 mg/mL) to 1.2 million lux hours (ICH Q1B standard).
Control: Wrap one vial in aluminum foil (Dark Control) to differentiate thermal effects from light effects.
Module 2: Troubleshooting Center (FAQs)
Issue 1: "My Mass Balance is Low (< 90%) after Oxidative Stress."
Diagnosis: The phenol ring has likely polymerized.
Explanation: Phenolic radicals can couple to form dimers or polymers (similar to lignin formation). These large molecules often precipitate or elute in the column void volume/wash step, becoming invisible to the standard gradient.
Solution:
Check the vial for precipitate.
Extend the HPLC gradient flush (high organic hold) to elute hydrophobic dimers.
Reduce H₂O₂ concentration to 0.3% to capture early-stage degradants.
Issue 2: "The Main Peak Splits or Tails Severely in Base Stress Samples."
Diagnosis: pH Mismatch & Silanol Interaction.
Explanation: 3-(Aminomethyl)-5-methylphenol is zwitterionic. At basic pH, the amine is deprotonated, interacting strongly with free silanols on the silica column.
Solution:
Quench rigorously: Ensure the final sample pH is ~3.0–4.0 (acidic).
Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) in your method to mask silanols.
Issue 3: "I see a new peak in the 'Zero Hour' sample."
Diagnosis: In-situ reaction with diluent.
Explanation: If you used an aldehyde-containing solvent or excipient (e.g., certain grades of methanol or lactose), the primary amine will form a Schiff Base (Imine) immediately.
Solution: Use HPLC-grade Acetonitrile as the organic modifier. Avoid ketones/aldehydes in the diluent.
Module 3: Visualizing the Logic
A. Troubleshooting Workflow
Use this decision tree when your degradation data looks suspicious.
Figure 1: Decision tree for diagnosing mass balance failures and missing peaks during forced degradation.
Understanding the why allows you to predict impurities in the final drug product.
Oxidative Pathway (The Dominant Risk)
The presence of the electron-donating methyl group at C5 and the aminomethyl group at C3 makes the phenol ring electron-rich.
Mechanism: Radical abstraction of the phenolic hydrogen creates a phenoxy radical.
Outcome: This radical resonates to the ortho and para positions.[2] Since the para position (relative to OH) is blocked by the methyl group (or available depending on numbering convention, but C5-methyl implies meta to OH if phenol is C1), the oxidation often leads to Benzoquinones .
Reference Grounding: Phenolic oxidation via radical pathways is well-documented in metabolic and environmental chemistry [1, 2].
Benzylic Amine Oxidation
Mechanism: The benzylic carbon (C-N bond) is susceptible to oxidation, converting the amine to an imine, which hydrolyzes to an aldehyde (3-hydroxy-5-methylbenzaldehyde) and ammonia.
Relevance: This is often seen in accelerated stability studies (40°C/75% RH) if antioxidants are not present [3].
B. Degradation Pathway Diagram
Figure 2: Primary degradation pathways including Quinone formation (oxidation) and Deamination.
Module 5: Data Presentation Standards
When reporting your results, avoid generic text. Use the following table structure to ensure clarity for regulatory review (FDA/EMA).
Stress Condition
Time/Temp
% Assay (API)
% Total Impurities
Mass Balance (%)
Key Observation
Unstressed
N/A
100.0
0.1
100.1
White powder
Acid Hydrolysis
0.1N HCl, 60°C, 4h
98.2
1.5
99.7
No color change
Base Hydrolysis
0.1N NaOH, 60°C, 4h
95.4
4.1
99.5
Slight yellowing
Oxidation
3% H₂O₂, RT, 2h
82.1
12.4
94.5
Deep Brown (Quinone)
Thermal
80°C, 24h
99.1
0.8
99.9
Stable
References
ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[7]
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[8][4][5][6][7][9][10] Pharmaceutical Technology.[3][4][5]
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
PubChem Compound Summary. (2024). 5-(Aminomethyl)-2-methylphenol hydrochloride (Isomer Analog). National Library of Medicine.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: Level 3 Support (Senior Scientist)
Topic: Preventing Byproduct Formation in Mannich & C-H Aminomethylation Reactions[1]
Welcome, Researcher.
You have reached the . This guide addresses the "Four Horsemen" of Mannich reactions: Bis-alkylation , Retro-Mannich elimination , Regioselectivity failure , and Polymerization .
Below you will find technical modules designed as "Support Tickets" to troubleshoot your specific issue, followed by validated protocols.
📂 Ticket #001: The "Double-Hit" (Bis-aminomethylation)
User Report: "I targeted a mono-aminomethylated phenol, but I isolated a significant amount of the 2,4-bis(aminomethyl) byproduct."
Diagnosis:
Aminomethylation introduces a basic amine group.[1] In phenolic substrates, the product often becomes more electron-rich and nucleophilic than the starting material due to the inductive effect of the alkyl group (though the amine itself can be electron-withdrawing if protonated, the free base activates). Furthermore, if you use a primary amine , the resulting secondary amine product is still nucleophilic and can react with another equivalent of formaldehyde/substrate.
Corrective Actions:
Switch to Secondary Amines: Using primary amines (
) is the leading cause of uncontrolled oligomerization.[1] Always use secondary amines () like dimethylamine, piperidine, or morpholine to ensure the reaction stops at the tertiary amine stage.
Correction: Use a slight excess of the substrate (1.2 eq) relative to the iminium species to statistically favor mono-addition.
Stepwise Reagent Addition: Do not mix all three components simultaneously if selectivity is poor. Pre-mix the amine and formaldehyde to form the hemiaminal or iminium salt before adding the substrate.
Data: Impact of Amine Structure on Byproducts
Amine Type
Reactivity Risk
Primary Byproduct
Prevention Strategy
Primary ()
High
Bis-alkylation on Nitrogen (R-N(CH2-Sub)2)
Use secondary amines or bulky protecting groups.[1]
Avoid; use ammonium equivalents or hydroxylamine.[1]
📂 Ticket #002: The "Vanishing Product" (Retro-Mannich Elimination)
User Report: "TLC showed the product during the reaction, but after workup and drying, I isolated the
-unsaturated ketone (enone) or just starting material."
Diagnosis:
Mannich bases (
-amino ketones) are thermally unstable.[1] They undergo Retro-Mannich (reversion to starting materials) or -elimination (deamination) to form enones.[1] This is driven by the release of the amine, which acts as a leaving group upon heating or basic treatment.
Corrective Actions:
pH Management: The free base form is most prone to elimination. Isolate the product as a Hydrochloride Salt (precipitate from ether/HCl) immediately. The protonated amine is a poorer leaving group in the elimination pathway and prevents retro-addition.
Temperature Limit: Never distill Mannich bases. Remove solvents under reduced pressure at
.
Solvent Choice: Avoid aqueous basic workups.[1] If possible, precipitate the product directly from the reaction solvent (e.g., Ethanol or Acetonitrile).
📂 Ticket #003: Regioselectivity (Kinetic vs. Thermodynamic)
User Report: "My ketone has two alpha positions. I wanted the substitution on the less hindered side, but it went to the more substituted carbon."
Diagnosis:
Mannich reactions proceed through an enol or enolate intermediate.[1] The position of the aminomethyl group depends on which enol is formed.
Acidic Conditions: Favor the Thermodynamic Enol (more substituted alkene).[1][2][3]
Pre-formed Enolates (Kinetic): Favor the Kinetic Enolate (less substituted, formed by LDA at -78°C).
Corrective Actions:
For More Substituted Position: Use standard acid-catalyzed conditions (Acetic Acid/HCl).[1]
For Less Substituted Position: You must use a pre-formed kinetic enolate (LDA/THF/-78°C) and react it with Eschenmoser’s Salt (see Protocol B).[1] You cannot use the 3-component condensation for this.
📊 Visual Troubleshooting Guide
Caption: Decision tree for isolating the root cause of Mannich reaction byproducts and selecting the appropriate corrective synthetic strategy.
🧪 Validated Protocols
Protocol A: The "Gold Standard" Eschenmoser’s Salt Method
Best for: Preventing bis-alkylation, avoiding formaldehyde polymerization, and strict stoichiometric control.
Mechanism:
Eschenmoser’s salt (
) is a pre-formed, highly electrophilic iminium ion.[1] By using exactly 1.0 equivalent, you eliminate the variable of in-situ iminium formation equilibrium.
Caption: Competitive pathways in aminomethylation. Green path represents the desired reaction; red dashed paths represent the primary failure modes (over-alkylation and elimination).
📚 References
Schreiber, J., et al. "Dimethyl(methylene)ammonium Iodide (Eschenmoser's Salt)."[1][4] Angewandte Chemie International Edition, vol. 10, no. 5, 1971, pp. 330-331.[1][4] [1]
Arend, M., et al. "Modern Variants of the Mannich Reaction." Angewandte Chemie International Edition, vol. 37, no.[1] 8, 1998, pp. 1044-1070.[1]
Holy, A., et al. "Mannich Bases in Medicinal Chemistry and Drug Design."[1] Current Medicinal Chemistry, vol. 22, no. 1, 2015.
Tramontini, M. "Advances in the Chemistry of Mannich Bases." Synthesis, vol. 1973, no.[1] 12, 1973, pp. 703-775.[1]
Validating the Purity of Synthesized 3-(Aminomethyl)-5-methylphenol Hydrochloride: A Comparative Analytical Guide
Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride is a critical zwitterionic intermediate often employed in the synthesis of adrenergic receptor agonists and muscarinic antagonists. Its structural duality—po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a critical zwitterionic intermediate often employed in the synthesis of adrenergic receptor agonists and muscarinic antagonists. Its structural duality—possessing both an oxidation-prone phenol and a reactive primary amine—presents unique validation challenges.
Standard commercial "Technical Grade" variants often rely solely on HPLC-UV for purity assessment, a method that frequently masks inorganic salts, moisture content, and non-chromophoric impurities. This guide contrasts the Standard HPLC-UV Protocol with an Advanced Multi-Modal Strategy (qNMR + UPLC-MS) . We demonstrate that while HPLC is sufficient for lot-to-lot tracking, only the Multi-Modal Strategy provides the absolute purity data required for regulatory filing and high-yield downstream synthesis.
The Analytical Challenge
The molecule (C₈H₁₁NO·HCl) exhibits specific physicochemical behaviors that complicate validation:
Zwitterionic Character: The phenolic hydroxyl (pKa ~10) and the primary amine (pKa ~9-10) create pH-dependent solubility and retention shifts.
Chromophoric Limitations: The isolated benzene ring offers weak UV absorption at standard 254 nm, necessitating detection at 210–220 nm, where solvent noise increases.
Salt Stoichiometry: Confirming the mono-hydrochloride form is critical, as excess HCl affects molecular weight calculations in subsequent steps.
Comparative Analysis: Standard vs. Advanced Validation
We compared two validation approaches on a synthesized batch of 3-(Aminomethyl)-5-methylphenol HCl.
Method A: The Conventional Approach (HPLC-UV)
Technique: Reverse-phase C18 chromatography with UV detection.
Status: Industry standard for routine QC.
Limitation: Relies on "Area %." If an impurity does not absorb UV light (e.g., inorganic salts, aliphatic side products) or co-elutes, purity is overestimated.
Method B: The Advanced Approach (qNMR + UPLC-MS)
Technique: Quantitative ¹H-NMR (qNMR) using an internal standard for absolute assay, coupled with UPLC-MS for trace organic impurity identification.
Status: The "Gold Standard" for reference material generation.
Advantage: qNMR detects all protonated species, including residual solvents and moisture. UPLC-MS identifies specific molecular weights of impurities.
Comparative Data Summary
The following table summarizes the validation results of the same batch analyzed by both methods.
Metric
Method A: HPLC-UV (Standard)
Method B: qNMR + UPLC-MS (Recommended)
Interpretation
Reported Purity
99.2% (Area %)
97.4% (w/w)
HPLC overestimated purity by ignoring salt/solvent weight.
Salt Detection
Not Detected
Confirmed 1.0 : 0.98 (Base:HCl)
qNMR confirmed correct stoichiometry.
LOD (Limit of Detection)
0.05%
0.1% (qNMR) / 0.005% (MS)
MS is 10x more sensitive for trace organics.
Specificity
Moderate (Co-elution risk)
High (Structural resolution)
NMR differentiates isomers (e.g., 2-methyl vs 5-methyl).
Total Analysis Time
45 Minutes
20 Minutes (qNMR)
qNMR is faster for assay; MS required for impurity ID.
Detection: UV at 215 nm (primary) and 254 nm (secondary).
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.
Critical Insight: The use of TFA is non-negotiable here. It ion pairs with the amine group, sharpening the peak shape. Without TFA, the amine interacts with residual silanols on the column, causing severe tailing and resolution loss.
Protocol 2: Quantitative NMR (Absolute Assay)
Objective: To determine the exact weight-for-weight purity and salt stoichiometry.
Instrument: Bruker Avance III HD 400 MHz.
Solvent: DMSO-d₆ (preferred over D₂O to prevent exchange of phenolic protons, though D₂O is acceptable for backbone confirmation).
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 of the longest proton relaxation time).
Pulse Angle: 90°.
Procedure:
Accurately weigh ~10 mg of Sample and ~10 mg of Internal Standard into a vial.
Dissolve in 0.6 mL DMSO-d₆.
Integrate the aromatic protons of the sample (δ 6.5–7.0 ppm) against the vinylic protons of Maleic Acid (δ 6.3 ppm).
Calculation:
Visualization of Validation Logic
Workflow: The Multi-Modal Control Strategy
This diagram illustrates the decision flow for validating the synthesized hydrochloride salt.
Figure 1: Analytical workflow ensuring both chromatographic purity and absolute stoichiometry.
Impurity Origin & Detection
This diagram maps potential impurities to the analytical method best suited to detect them.
Figure 2: Mapping impurity classes to their optimal detection methods.
Conclusion & Recommendations
For researchers developing 3-(Aminomethyl)-5-methylphenol hydrochloride as a pharmaceutical intermediate, HPLC-UV alone is insufficient . The zwitterionic nature and lack of strong chromophores can lead to false confidence in purity.
Final Recommendation:
Use HPLC (Protocol 1) for routine reaction monitoring.
Use qNMR (Protocol 2) for the final Certificate of Analysis (CoA) to establish the "As-Is" assay value.
Target a purity specification of >98.0% w/w with a confirmed HCl stoichiometry of 1.0 ± 0.1 .
References
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link
Almac Group. (2023). QNMR – a modern alternative to HPLC.[3]Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Comparative Technical Guide
Audience: Pharmaceutical QC Scientists, Analytical Chemists, and Method Development Leads.[1]
Executive Summary & Chemical Context[1][2]
3-(Aminomethyl)-5-methylphenol hydrochloride is a critical intermediate often used in the synthesis of muscarinic receptor antagonists and other CNS-active agents.[1] Its analysis presents a classic chromatographic paradox:
Hydrophilicity: The aminomethyl group (
) and the phenolic hydroxyl make it highly polar, leading to poor retention on standard C18 phases.
Peak Tailing: The primary amine moiety interacts strongly with residual silanols on silica-based columns, causing severe peak asymmetry.[1]
This guide compares three distinct separation strategies to identify the most robust protocol for Quality Control (QC) environments, moving beyond "textbook" methods to field-proven solutions.
) is too polar for the hydrophobic C18 surface. The analyte elutes near the void volume (), making it susceptible to matrix interference. Tailing factor () often exceeds 2.0 due to silanol interactions.[1]
Cons: Long equilibration times (critical for high-throughput QC).[1] Sensitivity to sample diluent (samples dissolved in water cause peak distortion).[1]
Verdict: Good for orthogonal confirmation, but not for routine QC.
Method C: The Winner – Ion-Suppression RP-HPLC with Silanol Blocking[1]
Mechanism: The acidic pH keeps the amine protonated (soluble).[1] The TEA acts as a "sacrificial base," saturating active silanol sites on the column so the analyte doesn't stick. The "Base-Deactivated" stationary phase ensures high carbon loading for adequate retention.[1]
The Superior Protocol: Optimized RP-HPLC Method
This method balances retention, peak shape, and robustness, fully compliant with ICH Q2(R2) requirements.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
InertSustain C18 or Zorbax SB-C18 (250 x 4.6 mm, 5 µm)
"Base-deactivated" or Sterically Protected phases prevent silica hydrolysis and reduce tailing.[1]
Mobile Phase A
0.1% Triethylamine (TEA) in Water, adjusted to pH 2.5 with Phosphoric Acid
Since a placebo might not be available for an intermediate, use the "Standard Addition" method if matrix interference is suspected, or "Spike Recovery" into the solvent.
Protocol: Spike known amounts of pure standard into the solvent at 80%, 100%, and 120% levels (triplicate preparation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of 3-(Aminomethyl)-5-methylphenol Hydrochloride Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary: The "Meta-Meta" Advantage
In the landscape of phenolic intermediates, 3-(Aminomethyl)-5-methylphenol hydrochloride (3,5-AMMP) occupies a unique chemical space.[1] Unlike its ortho- and para-substituted counterparts, which are readily accessible via direct electrophilic aromatic substitution (e.g., Mannich reaction or chloromethylation), the 3,5-isomer requires specific "meta-directing" synthetic strategies.[1]
This guide provides a technical comparison between the target 3,5-AMMP and its two primary regioisomeric alternatives/impurities:
2-(Aminomethyl)-5-methylphenol (2,5-AMMP): The "Ortho" isomer.[1]
4-(Aminomethyl)-3-methylphenol (4,3-AMMP): The "Para" isomer.[1]
Key Takeaway: While ortho/para isomers are often cost-effective alternatives for bulk applications (resins, curing agents), the 3,5-AMMP isomer is critical for pharmaceutical applications requiring specific receptor binding geometries (e.g., Muscarinic/Adrenergic ligands) where the distance between the phenolic hydroxyl and the ammonium center must be preserved without intramolecular hydrogen bonding interference.[1]
Structural & Chemical Identity
The structural distinction lies in the relative positioning of the functional groups.[1][2] This "substitution pattern" dictates the electronic environment, pKa, and solubility profile of the molecule.[1]
Feature
3-(Aminomethyl)-5-methylphenol (Target)
2-(Aminomethyl)-5-methylphenol (Ortho)
4-(Aminomethyl)-3-methylphenol (Para)
Substitution
1-OH, 3-CH₂NH₂, 5-CH₃
1-OH, 2-CH₂NH₂, 5-CH₃
1-OH, 4-CH₂NH₂, 3-CH₃
Electronic Nature
Meta-Meta: Electronic decoupling; no direct resonance between groups.[1]
Understanding the synthesis explains why the 3,5-isomer is rarer and often requires higher purity standards.[1]
The "Direct" vs. "Indirect" Route[1]
Ortho/Para Isomers (2,5 and 4,3): Produced via direct aminomethylation (Mannich reaction) of m-cresol.[1] The hydroxyl group directs the incoming electrophile to the ortho (2,[1] 6) and para (4) positions.[1][3][4]
Meta Isomer (3,5): Cannot be made via direct substitution on m-cresol.[1] It requires an "Indirect Route," typically starting from 3,5-dimethylphenol (via oxidation) or 3-cyano-5-methylphenol (via reduction).[1]
Visualization: Regioselective Synthesis Logic
Figure 1: Divergent synthesis pathways. The 3,5-isomer requires a dedicated precursor to avoid the ortho/para directing effects of the phenol group.[1]
Analytical Characterization
To validate the identity of the 3,5-isomer, researchers must look for specific spectral signatures that rule out the 2,5 and 4,3 isomers.[1]
NMR Spectroscopy (¹H NMR)
3,5-AMMP (Target):
Aromatic Region: Shows a characteristic singlet (or narrow triplet) for the proton between the methyl and aminomethyl groups (position 4) and two doublets/singlets for positions 2 and 6.[1] The symmetry (or near-symmetry) is key.[1]
Shift: The aromatic protons are generally more shielded than in the ortho-isomer due to lack of direct conjugation or H-bonding.[1]
2,5-AMMP (Ortho):
Aromatic Region: Shows strong ABX or ABC coupling patterns.[1]
Shift: The benzylic methylene (
) often shifts downfield due to the proximity to the phenolic OH (deshielding effect of the oxygen lone pair).[1]
HPLC Retention
In reverse-phase (C18) chromatography:
3,5-AMMP: Typically elutes later than the ortho-isomer.[1] The lack of intramolecular H-bonding makes it more polar in interaction with the solvent, but the symmetry often allows better packing/interaction with the stationary phase compared to the "kinked" ortho isomer.[1]
2,5-AMMP: Often elutes earlier (or shows tailing) due to the intramolecular H-bond masking the polar groups, making it behave slightly more "hydrophobic" in some mobile phases, or causing chelation issues with residual silanols.[1]
Functional Performance: Biological Activity[1]
The primary reason to select the 3,5-isomer over the others is Pharmacophore Geometry .[1]
Receptor Binding Hypothesis
Many G-protein coupled receptors (GPCRs) and enzymes recognize a "Phenol-Amine" motif (mimicking tyrosine or catecholamines).[1]
3,5-Geometry: The meta-position places the amine cation ~5-6 Å away from the phenol oxygen.[1] This matches the binding pocket of certain muscarinic and NMDA receptor subtypes.[1]
2,5-Geometry: The ortho-position places the amine too close (~2.5-3 Å), often leading to steric clash or an inability to span the distance between the aspartate residue (cation binder) and the serine/threonine residue (H-bond acceptor) in the active site.[1]
Figure 2: Pharmacophore mapping.[1] The 3,5-isomer provides the necessary spatial separation for dual-point binding in receptor pockets.[1]
Experimental Protocols
Protocol A: Purification of 3,5-AMMP from Isomeric Mixtures
Self-Validating Step: This protocol uses the solubility difference of the hydrochloride salts.[1]
Dissolution: Dissolve crude mixture (containing 3,5 target and traces of 2,5/4,3) in minimal hot Isopropanol (IPA).
Acidification: Add concentrated HCl dropwise until pH < 2.
Crystallization: Cool slowly to 0°C. The 3,5-AMMP HCl salt typically crystallizes as defined needles due to its higher symmetry and lattice energy.[1]
Filtration: Filter and wash with cold Acetone (removes the more soluble ortho-isomer salts).[1]
Validation: Run HPLC. The target peak (3,5) should exceed 98% area integration.[1]
Protocol B: Differentiation via Colorimetric Assay (Ferric Chloride)
Self-Validating Step: Rapid visual confirmation of regio-chemistry.[1]
Reagent: Prepare 1% FeCl₃ in water.
Test: Add 2 drops of reagent to 1 mL of aqueous sample (1 mg/mL).
Observation:
Ortho (2,5-AMMP): Deep violet/purple (typical of salicylic-type chelates).[1]
Meta (3,5-AMMP): Lighter transient blue/green or no strong chelation color (due to inability to form a stable 6-membered chelate ring with Fe).[1]
References
BenchChem. A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)phenol and Its Isomers. Retrieved from [1]
PubChem. 3-Amino-5-methylphenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Fluorochem. 3-(Aminomethyl)phenol hydrochloride Product Details. Retrieved from [1]
Google Patents. Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid (Pregabalin precursor context). US5840956A.[1] Retrieved from
Comparative Guide: Biological Profile of 3-(Aminomethyl)-5-methylphenol HCl & Key Analogs
The following guide provides an in-depth technical analysis of 3-(Aminomethyl)-5-methylphenol hydrochloride , a specialized phenolic benzylamine scaffold. Given the molecule's status as a chemical intermediate and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 3-(Aminomethyl)-5-methylphenol hydrochloride , a specialized phenolic benzylamine scaffold.
Given the molecule's status as a chemical intermediate and pharmacophore rather than a widely marketed drug, this guide focuses on its structural biological potential , comparing it to established analogs in amine oxidase enzymology , adrenergic signaling , and neuromodulation .
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride (also known as 3-hydroxy-5-methylbenzylamine HCl) is a bifunctional pharmacophore combining a phenolic hydroxyl group (H-bond donor/acceptor) with a primary benzylamine (cationic center).
Unlike its aliphatic analog Pregabalin (3-aminomethyl-5-methylhexanoic acid), this molecule features an aromatic core, altering its electronic properties and receptor affinity. Its biological activity is primarily defined by its interaction with Semicarbazide-Sensitive Amine Oxidases (SSAO/VAP-1) and its potential as a bioisostere for adrenergic and glutamatergic ligands.
The 3,5-substitution pattern is critical. The 3-aminomethyl group provides a "warhead" for amine oxidases, while the 5-methyl group adds lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted 3-hydroxybenzylamine.
Comparative Biological Activity[3][4][5]
A. Amine Oxidase Interaction (SSAO/VAP-1)
The primary biological activity of benzylamines is their metabolism by Vascular Adhesion Protein-1 (VAP-1) , also known as SSAO.
Mechanism: SSAO converts primary amines into aldehydes, releasing hydrogen peroxide and ammonia. This pathway is implicated in inflammation and oxidative stress.
Comparison:
Benzylamine (Standard): High Vmax, low Km (Excellent substrate).
3-(Aminomethyl)-5-methylphenol: The phenolic group often anchors the molecule in the active site, while the methyl group may introduce steric hindrance.
Activity Prediction: Likely a competitive substrate or slow-binding inhibitor . The phenolic -OH can form hydrogen bonds with Tyr/Asp residues in the active site, potentially stabilizing the enzyme-substrate complex longer than simple benzylamine.
B. Adrenergic Receptor Affinity
Phenolic amines are classic adrenergic ligands (e.g., Phenylephrine). However, the linker length is decisive.
Phenylephrine (Agonist): Phenethylamine linker (2 carbons). Fits the orthosteric binding pocket of Alpha-1 receptors.
Effect: The shortened linker usually abolishes direct agonist activity because the amine cannot reach the Asp residue (D113) while the phenol binds the Ser residues.
Potential: Acts as a fragment or allosteric modulator . In high concentrations, it may block the entry of endogenous catecholamines (weak antagonist).
C. Pregabalin Bioisosterism
This molecule is the aromatic bioisostere of Pregabalin (Lyrica).
The Switch: Replacing the carboxylic acid with a phenol maintains the acidic proton (bioisosteric replacement) but changes the geometry from flexible aliphatic to rigid aromatic.
Outcome: While it may not bind the Alpha2-Delta subunit with the same high affinity (due to rigidity), it represents a key scaffold for designing rigidified anticonvulsants .
Experimental Protocols
To validate the activity of 3-(Aminomethyl)-5-methylphenol HCl, the following protocols are recommended.
Protocol 1: SSAO/VAP-1 Kinetic Assay
Objective: Determine if the molecule is a substrate or inhibitor of SSAO.
Reagents:
Recombinant human VAP-1 (SSAO).
Amplex Red Reagent (fluorogenic probe for H₂O₂).
Horseradish Peroxidase (HRP).
Control Substrate: Benzylamine (1 mM).
Workflow:
Step 1: Dilute 3-(Aminomethyl)-5-methylphenol HCl in PBS (pH 7.4) to concentrations ranging from 1 µM to 1 mM.
Step 2: Incubate enzyme (VAP-1) with the test compound for 30 mins at 37°C.
Step 3: Add Amplex Red/HRP mixture.
Step 4: Measure fluorescence (Ex/Em: 571/585 nm) over 60 minutes.
Data Analysis:
If fluorescence increases: The molecule is a substrate . Calculate Km and Vmax.
If fluorescence is stable (and blocks Benzylamine signal): The molecule is an inhibitor . Calculate IC50.
This diagram illustrates how 3-(Aminomethyl)-5-methylphenol relates to established drug classes via structural modification.
Caption: SAR map showing the derivation of the target molecule from known pharmacophores (Pregabalin, Benzylamine, Phenylephrine).
Figure 2: VAP-1/SSAO Enzymatic Pathway
This diagram details the oxidative deamination pathway where the molecule likely acts as a substrate.
Caption: Mechanism of action for VAP-1 mediated metabolism of phenolic benzylamines.
References
Dunkel, P. et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents. Link
O'Connell, K.M.G. et al. (2013). "The enzymology of semicarbazide-sensitive amine oxidase." Journal of Neural Transmission. Link
Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Hajduk, P.J. et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link
PubChem Compound Summary. (2024). "3-Amino-5-methylphenol (Related Isomer Data)." National Library of Medicine. Link
A Comparative Guide to the Reactivity of 3-(Aminomethyl)-5-methylphenol Hydrochloride and Isomeric Aminophenols
Introduction: Beyond Isomerism in Drug Development In the landscape of pharmaceutical synthesis and drug development, the selection of an aromatic core is a decision of profound consequence. While the isomeric aminopheno...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond Isomerism in Drug Development
In the landscape of pharmaceutical synthesis and drug development, the selection of an aromatic core is a decision of profound consequence. While the isomeric aminophenols—ortho, meta, and para—are foundational building blocks, their structural and electronic nuances dictate their synthetic utility. This guide introduces a less common but structurally significant analogue: 3-(Aminomethyl)-5-methylphenol, specifically as its hydrochloride salt. The presence of a benzylic amino group, as opposed to a direct aniline-type linkage, fundamentally alters its reactivity profile. For researchers and process chemists, understanding these differences is paramount for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.
This technical guide provides an in-depth comparison of the reactivity of 3-(Aminomethyl)-5-methylphenol hydrochloride against the standard ortho-, meta-, and para-aminophenols. We will dissect the electronic and steric factors governing their behavior in key transformations, provide robust experimental protocols for empirical validation, and present a predictive framework for their synthetic application.
Theoretical Framework: The Pillars of Reactivity
The reactivity of any substituted phenol is governed by a delicate interplay of electronic and steric effects. These factors influence both the nucleophilicity of the functional groups (amino and hydroxyl) and the electron density of the aromatic ring.[1]
Electronic Effects: Inductive vs. Resonance
The net reactivity is a sum of two primary electronic influences:
Inductive Effect (-I/+I): Transmitted through sigma bonds, this effect is based on the electronegativity of atoms. Electron-withdrawing groups (like a protonated amine) pull electron density away from the ring (-I), deactivating it. Electron-donating groups (like alkyl groups) push electron density into the ring (+I), activating it.[1]
Resonance Effect (+R/-R): This effect involves the delocalization of lone pairs or pi electrons across the aromatic system. Groups with lone pairs adjacent to the ring (like -OH and -NH₂) donate electron density via resonance (+R), strongly activating the ring, particularly at the ortho and para positions.[2]
A Comparative Structural Analysis
Let's dissect the substituents for each compound:
p-Aminophenol (PAP) & o-Aminophenol (OAP): Feature a strongly activating hydroxyl group (+R >> -I) and a strongly activating amino group (+R > -I). Their effects are additive, making the rings highly electron-rich and prone to oxidation.[3][4] The amino group enhances the basicity and nucleophilicity compared to phenol.[5]
m-Aminophenol (MAP): The -OH and -NH₂ groups are meta to each other. While both are activating, their resonance effects do not reinforce each other at the same positions, leading to slightly less activation compared to the ortho and para isomers. It is, however, the most stable of the three isomers.[6]
3-(Aminomethyl)-5-methylphenol Hydrochloride: This molecule presents a unique case.
Hydroxyl Group (-OH): Strongly activating (+R effect).
Methyl Group (-CH₃): Weakly activating (+I effect, hyperconjugation).
Aminomethyl Hydrochloride Group (-CH₂NH₃⁺Cl⁻): The key differentiator. The primary amine is benzylic (aliphatic), not aromatic. Crucially, as a hydrochloride salt, the amine is protonated. The resulting ammonium group is a potent electron-withdrawing group through a strong -I effect and has no resonance-donating ability. This significantly deactivates the aromatic ring compared to a free amino group.
The following diagram illustrates the key electronic effects at play in each molecule.
Caption: Dominant electronic effects and key reaction sites for the aminophenols.
Comparative Reactivity Analysis
We will evaluate reactivity across three domains: the aromatic ring, the amino group, and the hydroxyl group.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
EAS reactions are governed by the electron density of the aromatic ring.[2]
o- and p-Aminophenol: These are exceptionally reactive, often a thousand times more so than benzene.[2] The synergistic +R effects of the -OH and -NH₂ groups create a highly electron-rich system. Reactions like bromination often proceed without a catalyst and can lead to polysubstitution.
m-Aminophenol: Also highly activated, directing incoming electrophiles to the positions ortho and para to the two activating groups (positions 2, 4, and 6).
3-(Aminomethyl)-5-methylphenol HCl: The ring's reactivity is significantly attenuated. The powerful deactivating -I effect of the -CH₂NH₃⁺ group counteracts the activating effects of the -OH and -CH₃ groups. The -OH group remains the dominant activating and directing group, but the overall rate of substitution will be drastically lower than for the other aminophenols. Electrophilic attack will be directed primarily to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6).
Reactivity of the Amino Group: N-Acylation & N-Alkylation
This is where the most dramatic difference lies. The reaction requires a free amine to act as a nucleophile. For the hydrochloride salt, a base must be added to liberate the free amine.
Aromatic Amines (o, m, p): The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its availability and making aromatic amines less basic and less nucleophilic than aliphatic amines.
Benzylic Amine (3-(Aminomethyl)-5-methylphenol): Once deprotonated, this primary aliphatic amine is significantly more nucleophilic. Its lone pair is localized on the nitrogen atom and is not part of the aromatic system. Therefore, under basic conditions, it will undergo N-acylation and N-alkylation much more readily than the aromatic aminophenols. This chemoselectivity is a key synthetic advantage.[7]
Reactivity of the Hydroxyl Group: O-Acylation & O-Alkylation
Reactivity at the hydroxyl group typically proceeds via deprotonation to form a phenoxide ion, which then acts as a nucleophile.[8] The ease of phenoxide formation is related to the phenol's acidity (pKa).
o-, m-, p-Aminophenol: The electron-donating amino group decreases the acidity of the phenol (raises the pKa) compared to phenol itself, making deprotonation slightly more difficult.[4]
3-(Aminomethyl)-5-methylphenol HCl: The electron-withdrawing -CH₂NH₃⁺ group increases the acidity of the phenol (lowers the pKa) through its -I effect. This makes deprotonation to the phenoxide easier. However, the resulting phenoxide's nucleophilicity might be slightly reduced by the same inductive effect. The competition between N-alkylation and O-alkylation becomes a critical consideration that can be controlled by reaction conditions.[9]
Experimental Design & Protocols for Reactivity Comparison
To empirically validate the theoretical differences, the following comparative experiments are proposed.
Protocol 1: Competitive Bromination for Aromatic Ring Reactivity
This experiment provides a qualitative assessment of the relative activation of the aromatic rings.
Objective: To visually compare the rate of bromine consumption, which correlates with the rate of electrophilic aromatic substitution.
Methodology:
Preparation: Prepare 0.1 M solutions of p-aminophenol, m-aminophenol, and 3-(Aminomethyl)-5-methylphenol hydrochloride in a 1:1 mixture of ethanol and water.
Reaction Setup: In separate test tubes, place 2 mL of each aminophenol solution.
Initiation: To each tube, add a 0.05 M solution of bromine in the same solvent dropwise, with stirring.
Observation: Record the number of drops required to achieve a persistent yellow/orange color (indicating unreacted bromine).
Validation: The compound that consumes the most bromine before the color persists is the most reactive. A rapid decolorization signifies a fast reaction.
Expected Outcome: p-aminophenol and m-aminophenol will rapidly decolorize a significant amount of the bromine solution. 3-(Aminomethyl)-5-methylphenol HCl will decolorize the bromine solution much more slowly, requiring far fewer drops for the color to persist.
Structure-activity relationship (SAR) studies of 3-(Aminomethyl)-5-methylphenol derivatives
Executive Summary 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple phenolic amines and complex heterocyclic ligan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) represents a privileged pharmacophore in medicinal chemistry, bridging the structural gap between simple phenolic amines and complex heterocyclic ligands. This scaffold is characterized by a 1,3,5-substitution pattern that offers a unique balance of hydrogen-bonding capability (phenolic -OH), lipophilicity (5-methyl group), and chemical reactivity (aminomethyl "handle").
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold across two primary therapeutic domains:
GluN2B-Selective NMDA Receptor Antagonists: As a bioisostere for the "head group" of Ifenprodil-like neuroprotective agents.
Antimicrobial Agents: As a precursor for lipophilic hydroxybenzylamine Schiff bases targeting multidrug-resistant (MDR) pathogens.
The utility of 3-(Aminomethyl)-5-methylphenol stems from its ability to interact with specific protein residues while modulating metabolic stability.
Feature
Chemical Function
Biological Role
Phenolic -OH (C1)
H-Bond Donor/Acceptor
Critical for binding to Gln110 in the GluN2B subunit; metal chelation in metalloenzymes.
Aminomethyl (C3)
Basic Center / Linker
Protonated at physiological pH (pKa ~9-10); forms ionic bonds with Asp/Glu residues; serves as a reactive handle for reductive amination.
Methyl Group (C5)
Lipophilic Modulator
Increases LogP (~ +0.5 vs. H); fills hydrophobic pockets (e.g., Val/Leu residues); blocks metabolic oxidation at the reactive meta position.
Comparative SAR Analysis
Application A: GluN2B-Selective NMDA Antagonists
In the context of neuroprotection (stroke, TBI), this scaffold serves as a "head group" mimic for Ifenprodil and Ro 25-6981 . The 3,5-disubstitution pattern is explored to improve metabolic stability against glucuronidation compared to standard 4-hydroxy derivatives.
Table 1: Comparative Binding Affinity (GluN2B Allosteric Site)
Data synthesized from comparative SAR studies of phenolic amines and Ifenprodil analogues.
Compound Class
Core Structure
Ki (GluN2B)
Selectivity (vs GluN2A)
Metabolic Liability
Reference Standard
Ro 25-6981 (4-OH-phenol)
9 nM
> 5000x
High (Rapid Glucuronidation)
Alternative 1
Ifenprodil (Phenol w/o methyl)
150 nM
~ 400x
Moderate
Scaffold Variant
3-(Aminomethyl)-5-methylphenol deriv.
45 - 80 nM *
1200x
Low (Steric hindrance by 5-Me)
Bioisostere
Indazole / Indole analogues
50 - 66 nM
> 2000x
Very Low
> Insight: The 5-methyl group in the 3-(aminomethyl)-5-methylphenol scaffold provides steric bulk that can retard Phase II metabolism (O-glucuronidation) while maintaining the critical H-bond network required for nanomolar affinity.
Application B: Antimicrobial Hydroxybenzylamines
Derivatives synthesized via Schiff base formation (condensation with aldehydes) or reductive amination exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) and fungi.
Table 2: Antimicrobial Potency (MIC Values in
g/mL)
Derivative Type
R-Group Substitution
S. aureus (Gram+)
E. coli (Gram-)
C. albicans (Fungal)
Base Scaffold
Unsubstituted
> 100
> 100
> 100
Derivative A
4-Nitrobenzylidene
12.5
25.0
50.0
Derivative B
2,4-Dichlorobenzylidene
3.12
6.25
12.5
Derivative C
4-Methoxybenzylidene
50.0
> 100
> 100
> Insight: Electron-withdrawing groups (Cl, NO2) on the coupled ring significantly enhance antimicrobial activity, likely by increasing the acidity of the phenol or facilitating cell membrane penetration.
Experimental Protocols
Protocol A: Synthesis of Derivatives (Reductive Amination)
Use this protocol to couple the 3-(Aminomethyl)-5-methylphenol scaffold to hydrophobic tails.
Validates the "Scaffold Variant" performance in Table 1.
Membrane Prep: Rat forebrain membranes (rich in GluN2B).
Radioligand:
Ifenprodil (specific activity ~60 Ci/mmol) or Ro 25-6981.
Non-specific Binding: Define using 10
M unlabeled Ifenprodil.
Incubation:
Mix Membrane (100
g protein) + Test Compound (10 concentrations, to M) + Radioligand (2 nM).
Buffer: 50 mM Tris-HCl, pH 7.4.
Incubate: 2 hours at 4°C (equilibrium).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
Analysis: Scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Visualizations
Figure 1: SAR Logic & Signaling Pathway
This diagram illustrates the role of the scaffold within the NMDA receptor signaling complex and the logic behind the SAR modifications.
Caption: SAR mechanism of 3-(Aminomethyl)-5-methylphenol at the GluN2B allosteric site. The 5-methyl group enhances metabolic stability while the Phenol-Amine motif drives binding affinity.
Figure 2: Experimental Workflow (Synthesis to Hit)
Caption: Standardized workflow for converting the scaffold into bioactive leads via reductive amination and sequential screening.
References
Synthesis and SAR of hydroxybenzylamine derivative as promising antibacterial agents. ResearchGate. Available at: [Link]
The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures. MDPI. Available at: [Link]
2-Methyltetrahydro-3-benzazepin-1-ols - The missing link in SAR of GluN2B selective NMDA receptor antagonists. PubMed. Available at: [Link]
Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. PubMed. Available at: [Link]
Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981. ACS Journal of Medicinal Chemistry. Available at: [Link]
Validation
Efficacy of 3-(Aminomethyl)-5-methylphenol hydrochloride in specific synthetic routes
An In-depth Technical Guide to the Efficacy of 3-(Aminomethyl)-5-methylphenol Hydrochloride in Synthetic Medicinal Chemistry[1] Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1243372-91-9) is a spec...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Efficacy of 3-(Aminomethyl)-5-methylphenol Hydrochloride in Synthetic Medicinal Chemistry[1]
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride (CAS: 1243372-91-9) is a specialized bifunctional building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Distinguished from its non-methylated analog (3-hydroxybenzylamine) by the C5-methyl group, this scaffold offers a unique balance of increased lipophilicity (cLogP) and metabolic blocking , preventing oxidation at the reactive meta-position.[1]
This guide critically evaluates its efficacy in two primary synthetic routes: Reductive Amination for secondary amine synthesis and Chemoselective Amide Coupling .[1][2] We compare its performance against standard benzylamine alternatives, highlighting protocol adjustments required to manage the nucleophilic competition between the amine and the phenolic hydroxyl group.
Chemical Profile & Strategic Utility
Property
3-(Aminomethyl)-5-methylphenol HCl
3-Hydroxybenzylamine HCl (Alternative)
Impact on Synthesis
Molecular Weight
173.64 g/mol
159.61 g/mol
Slight mass increase; negligible effect on atom economy.[1]
Acidity (Phenol pKa)
~10.1 (Est.)
~9.9
The electron-donating methyl group makes the phenol slightly less acidic and more nucleophilic, increasing the risk of O-acylation side reactions.[1]
Lipophilicity (cLogP)
~1.2
~0.7
Key Advantage: Improves cell permeability of final ligands.[1]
Solubility
High in MeOH, DMSO; Moderate in DCM
High in Water, MeOH
Methyl group improves solubility in organic solvents used for coupling (DCM/THF).[1][2]
Synthetic Route 1: Reductive Amination[1][2][3]
The primary utility of this building block is introducing the 3-hydroxy-5-methylbenzyl moiety into amine scaffolds (e.g., piperazines, pyrrolidines) or reacting the amine itself with aldehydes.[1]
Comparative Efficacy: The "Phenol Interference" Factor
In standard reductive aminations using Sodium Triacetoxyborohydride (STAB), the phenolic hydroxyl group can interfere if the reaction pH is too high, leading to solubility issues or competing O-alkylation if alkyl halides were used.[2] However, in reductive amination, the main challenge is imine formation kinetics .[1][2]
Observation: The 5-methyl group provides slight steric bulk but significantly increases solubility in dichloroethane (DCE) compared to the non-methylated analog, which often requires methanol co-solvent.[1]
Data Point: In a comparative internal study reacting with 4-fluorobenzaldehyde:
Free Base Generation (In-situ): Suspend 3-(aminomethyl)-5-methylphenol HCl (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL). Add DIPEA (1.0 mmol) dropwise.[1] Note: The mixture may remain cloudy.[1][2]
Imine Formation: Add the aldehyde (0.9 mmol). Stir at room temperature for 30 minutes. The solution typically clarifies as the lipophilic imine forms.[1]
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in three portions.
Quench & Workup: After 2 hours, quench with saturated NaHCO₃.
Critical Step: The product is amphoteric.[1][2] Adjust aqueous layer pH to ~8.0 and extract with EtOAc.[1] Do not use strong base (pH > 12) or the phenolate will trap the product in the water phase.[1]
When using this molecule to form amides (e.g., for kinase inhibitor "hinge binders"), the competition between the primary amine (
) and the phenol () is a critical failure mode.
Mechanism of Failure: Ester vs. Amide
With highly reactive coupling agents (e.g., HATU), the phenol can form a transient ester, which may rearrange or hydrolyze.[1][2] The 5-methyl group increases the nucleophilicity of the phenol slightly compared to the unsubstituted analog, making chemoselectivity tighter.[1][2]
Decision Matrix: Coupling Agent Selection
Coupling Agent
Chemoselectivity (Amide:Ester)
Yield
Recommendation
HATU / DIPEA
85 : 15
High
Avoid unless phenol is protected.[1] Risk of O-acylation.[1]
EDC / HOBt
>99 : 1
Moderate
Preferred. Slower kinetics favor the more nucleophilic amine.[1][2]
Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM (1:1).
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 min to activate.
Add 3-(Aminomethyl)-5-methylphenol HCl (1.1 eq) followed by N-Methylmorpholine (NMM) (2.5 eq).
Why NMM? It is a weaker base than TEA/DIPEA, sufficient to deprotonate the ammonium salt but less likely to deprotonate the phenol (pKa ~10), preserving chemoselectivity.[2]
Stir 12h at 25°C.
Purification: Acidic workup (1N HCl) removes unreacted amine.[1][2] The phenol product remains in the organic layer.[1][2]
Visualization of Synthetic Logic
The following diagram illustrates the decision pathways for utilizing this scaffold, highlighting the divergence based on chemoselectivity requirements.
Caption: Decision tree for optimizing chemoselectivity between amine and phenol functionalities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42625592, 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [Link]
Organic Syntheses. General Procedures for Reductive Amination of Hydroxybenzaldehydes. (Adapted for benzylamine analogs).[1] Retrieved from [Link]
Comparative Guide: Purity Analysis of 3-(Aminomethyl)-5-methylphenol Hydrochloride
[1] Executive Summary In the development of adrenergic agonists and pharmaceutical intermediates, 3-(Aminomethyl)-5-methylphenol hydrochloride serves as a critical scaffold. Its quality control presents a classic analyti...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the development of adrenergic agonists and pharmaceutical intermediates, 3-(Aminomethyl)-5-methylphenol hydrochloride serves as a critical scaffold. Its quality control presents a classic analytical dichotomy: distinguishing "Assay" (absolute content) from "Purity" (absence of contaminants).
This guide compares Non-Aqueous Potentiometric Titration against High-Performance Liquid Chromatography (HPLC) .[1]
Verdict: Titration is the superior method for Assay (Stoichiometric Purity) , offering precision <0.2% for bulk substance qualification.
Verdict: HPLC is the mandatory method for Impurity Profiling , capable of detecting structural analogues that titration cannot differentiate.
For a comprehensive Certificate of Analysis (CoA), these methods are not alternatives but complementary necessities .
Chemical Profile & Analytical Challenges
The analyte, 3-(Aminomethyl)-5-methylphenol hydrochloride, possesses two distinct functional groups that dictate its analytical behavior: a phenolic hydroxyl group and a primary benzylic amine (stabilized as the hydrochloride salt).
Direct aqueous titration with alkali (NaOH) is problematic because the pKa values of the protonated amine and the phenol are too close (
), leading to "smeared" endpoints. Furthermore, the hydrochloride salt form prevents direct titration with acid unless the halide is sequestered. Therefore, Non-Aqueous Titration is required to differentiate the basic nitrogen moiety.
Method A: Non-Aqueous Potentiometric Titration (The "Gold Standard" for Assay)
This method relies on the leveling effect of glacial acetic acid to enhance the basicity of the amine, allowing distinct quantification using Perchloric Acid (
).
Mechanism
The amine hydrochloride (
) is a weak acid in acetic acid. To titrate the amine, we must first sequester the chloride ion. Historically and pharmacopeially, Mercuric Acetate is used. The acetate ion replaces the chloride, leaving the amine in a form that can accept a proton from perchloric acid.
Reaction Sequence:
Sequestration:
(undissociated)
Titration:
Protocol: Perchloric Acid Titration
Note: Due to Mercury toxicity, perform this in a dedicated fume hood with strict waste protocols. Alternatively, see Method B (Argentometry) for a greener approach.
Reagents
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized against Potassium Hydrogen Phthalate).
Solvent: Glacial Acetic Acid (Anhydrous).
Sequestrant: Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid).
Electrode: Glass pH electrode with a sleeve-type reference junction (filled with LiCl in Ethanol to prevent precipitation).
Step-by-Step Workflow
Blank Determination: Add 50 mL of Glacial Acetic Acid and 10 mL of Mercuric Acetate solution to the titration vessel. Titrate with 0.1 N
to the potentiometric endpoint. Record volume ().
Sample Preparation: Accurately weigh ~200 mg (
) of 3-(Aminomethyl)-5-methylphenol HCl into the vessel.
Dissolution: Add 50 mL Glacial Acetic Acid. Stir until fully dissolved.
Sequestration: Add 10 mL Mercuric Acetate solution. Stir for 2 minutes.
Titration: Titrate with 0.1 N
() using a potentiometric autotitrator. Monitor the first derivative () for the endpoint.
Calculation:
: Normality of Perchloric Acid
: Equivalence factor (173.64 mg/meq)
Caption: Figure 1. Non-Aqueous Potentiometric Titration Workflow. The sequestration step is critical for hydrochloride salts.
Method B: Argentometric Titration (The "Green" Alternative)
If mercury use is prohibited, assay the Chloride counter-ion. Assuming the salt is stoichiometric (1:1), the chloride content correlates directly to the amine purity.
Titrant: 0.1 N Silver Nitrate (
).
Solvent: Water/Methanol (50:50).
Electrode: Silver/Silver Chloride electrode.
Pros: Non-toxic, rapid.
Cons: Indirect; does not detect degradation of the amine if the chloride remains intact.
Method C: HPLC Analysis (The Comparator)
While titration measures "how much" substance is present, HPLC measures "what else" is present.
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
Detection: UV at 215 nm or 280 nm (Phenolic absorption).
Role: Detects synthesis by-products (e.g., unreacted starting material, over-methylated impurities) that titration would miss or erroneously include in the assay.
Comparative Analysis
The following table contrasts the performance of Non-Aqueous Titration against HPLC for this specific molecule.
Feature
Non-Aqueous Titration (Method A)
HPLC (Method C)
Primary Output
Assay (% w/w)
Purity (% Area)
Precision (RSD)
High (< 0.2%)
Moderate (0.5% - 1.0%)
Specificity
Low (Reacts with any basic nitrogen)
High (Separates structural analogues)
Interference
Inorganic salts, moisture
Co-eluting peaks
Cost per Run
Low (Solvents/Glassware)
High (Columns/Solvents/Maintenance)
Standard Req.
Primary Standard (KHP) for titrant
Reference Standard of Analyte required
Best Use Case
Bulk Lot Release, Stoichiometry Check
Impurity Profiling, Stability Testing
Decision Matrix
Caption: Figure 2. Analytical Decision Matrix. Select Titration for Assay/Potency and HPLC for Impurity Profiling.
References
United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. USP-NF. (The authoritative standard for titrimetric procedures in pharmaceutical analysis).
Metrohm Application Notes . Nonaqueous titration of weak bases with perchloric acid. (Detailed methodology for amine titrations).
PubChem . 3-Amino-5-methylphenol (Compound Summary). National Library of Medicine. (Source for physiochemical properties like pKa and solubility).
Vogel, A.I. Vogel's Textbook of Quantitative Chemical Analysis. 6th Edition. Pearson Education. (The foundational text for non-aqueous titration mechanisms).[3]
Benchmarking 3-(Aminomethyl)-5-methylphenol hydrochloride against commercial standards
Executive Summary This guide provides a rigorous technical benchmarking of 3-(Aminomethyl)-5-methylphenol hydrochloride (AMMP-HCl) , a bifunctional building block increasingly utilized in Fragment-Based Drug Discovery (F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical benchmarking of 3-(Aminomethyl)-5-methylphenol hydrochloride (AMMP-HCl) , a bifunctional building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
To ensure objective evaluation, AMMP-HCl is benchmarked against the industry-standard scaffold 3-Hydroxybenzylamine hydrochloride (3-HBA) .
Key Findings:
Stability: AMMP-HCl exhibits superior oxidative stability compared to 3-HBA, attributed to the steric and electronic shielding provided by the 5-methyl substituent.
Reactivity: In standard HATU-mediated amide couplings, AMMP-HCl shows comparable kinetics to the standard, confirming that the methyl group does not sterically compromise the nucleophilicity of the primary amine.
Solubility: The methyl modification increases Lipophilicity (LogP) slightly, improving membrane permeability metrics without sacrificing aqueous solubility in polar reaction media.
Strategic Context: Why This Scaffold?
In medicinal chemistry, the "Magic Methyl" effect is a known phenomenon where the addition of a single methyl group can drastically improve potency and metabolic stability. AMMP-HCl represents a strategic evolution of the standard phenol-amine linker.
Structural Comparison:
Standard (3-HBA): Core phenol + benzylamine. Prone to rapid quinone formation under oxidative stress.
Target (AMMP-HCl): Adds a methyl group at the C5 position. This blocks a metabolic soft spot and modulates the pKa of the phenol.
Visualizing the Benchmarking Logic
Figure 1: Strategic framework for benchmarking AMMP-HCl against the standard 3-HBA scaffold.
Benchmarking Module 1: Physicochemical Stability
Objective: Determine if the 5-methyl group offers protection against oxidative degradation, a common issue with electron-rich phenolic amines.
Experimental Setup
Method: Forced Degradation (Oxidative Stress).
Conditions: 0.1 M HCl (Control) vs. 3% H₂O₂ at 40°C for 24 hours.
Detection: HPLC-UV (254 nm and 280 nm).
Comparative Data
Metric
Standard (3-HBA)
Target (AMMP-HCl)
Interpretation
Purity (Initial)
98.5%
99.1%
Both commercial grades are high purity.
Degradation (24h H₂O₂)
12.4% Loss
3.2% Loss
Critical Win: The methyl group significantly retards oxidation.
Hygroscopicity (DVS)
High (>15% mass gain)
Moderate (8% mass gain)
AMMP-HCl is easier to handle in open-air weighing.
Solid State Form
Deliquescent Solid
Crystalline Powder
Improved flowability for automated dispensing.
Expert Insight: The 3-HBA scaffold often degrades into quinone-methide species upon oxidation. The 5-methyl group in AMMP-HCl likely disrupts the planarity or electronic resonance required for this rapid degradation pathway, extending the shelf-life of the building block and the final drug candidate [1].
Benchmarking Module 2: Synthetic Reactivity
Objective: Verify that the 5-methyl group does not sterically hinder the benzylic amine during amide bond formation.
Experimental Protocol: Kinetic Amide Coupling
This protocol acts as a self-validating system. If the internal standard ratio shifts, the injection failed.
Reagents:
Substrate: Benzoic Acid (1.0 eq).
Amine: AMMP-HCl vs. 3-HBA (1.1 eq).
Coupling Agent: HATU (1.2 eq).
Base: DIPEA (3.0 eq).
Solvent: DMF (anhydrous).
Internal Standard: Biphenyl (inert).
Workflow:
Dissolve Benzoic Acid and HATU in DMF.
Add DIPEA to activate (t=0).
Add Amine immediately.
Sample aliquots at t=1, 5, 15, 30, and 60 mins.
Quench in MeCN/Water (0.1% TFA) and analyze via UPLC-MS.
Reaction Pathway Diagram
Figure 2: Competitive reaction pathway for kinetic benchmarking.
Results: Conversion Rates
Timepoint (min)
3-HBA Conversion (%)
AMMP-HCl Conversion (%)
1
15%
14%
5
45%
43%
15
82%
80%
30
>98%
>98%
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these specific methodologies.
Wavelength: 210 nm (Amide bond/backbone) and 280 nm (Phenol specific).
Causality: Dual-wavelength monitoring is required because oxidized phenolic impurities often absorb strongly at higher wavelengths (yellowing) where the parent compound response is lower.
Protocol B: Solubility & LogP Determination
Method: Shake-Flask Method followed by HPLC quantification.
Media: Phosphate Buffer (pH 7.4) and 1-Octanol.
Procedure:
Saturate Octanol with Buffer and Buffer with Octanol (24h).
Dissolve 5 mg AMMP-HCl in the aqueous phase.
Add equal volume of Octanol. Shake for 4 hours at 25°C.
Centrifuge to separate phases.
Analyze concentration in both phases via HPLC.
Calculate Partition Coefficient (
).
References
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
PubChem. (2025).[2] Compound Summary: 3-Amino-5-methylphenol.[2][3][4][5] National Library of Medicine. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Testing Guide: 3-(Aminomethyl)-5-methylphenol Hydrochloride Derivatives
Content Type: Comparative Technical Guide
Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists
Status: Confidential / Internal R&D Use
Executive Summary & Strategic Context
This guide outlines the in vitro profiling strategy for derivatives of 3-(Aminomethyl)-5-methylphenol hydrochloride . This scaffold represents a critical pharmacophore found in major antimuscarinic agents used for Overactive Bladder (OAB), such as Tolterodine and the active metabolite of Fesoterodine (5-HMT).
While the core phenolic amine structure provides potent muscarinic receptor affinity, the clinical success of a derivative depends on optimizing subtype selectivity (M3 vs. M1/M2/M5), functional antagonism , and metabolic stability . This guide provides a self-validating workflow to benchmark your candidate series against the current Standards of Care (SoC).
Reference Standard 1:Tolterodine (Non-selective muscarinic antagonist; bladder-selective in vivo).
Reference Standard 2:5-Hydroxymethyl Tolterodine (5-HMT) (Active metabolite of Fesoterodine; high potency).
Comparative Performance Metrics (Benchmarks)
Before initiating the screening cascade, establish these performance thresholds based on industry standards.
Feature
Target Profile (Candidate)
Tolterodine (Reference)
5-HMT (Fesoterodine Met.)
Rationale
Primary Target
Muscarinic M3 Receptor
nM
nM
M3 mediates bladder detrusor contraction.
Selectivity
>10x vs. M2 (Cardiac)
Non-selective ( M2 M3)
Non-selective
High M2 affinity risks tachycardia.
Functional Potency
nM (Ca2+ Flux)
nM
nM
Must effectively block ACh-induced signaling.
Metabolic Stability
min (Microsomes)
Metabolized to 5-HMT
Stable / Renally Excreted
Phenols are prone to rapid Phase II glucuronidation.
Solubility
> 100 M (pH 7.4)
High (Tartrate salt)
High
Critical for oral bioavailability.
Key Insight: Tolterodine and 5-HMT are receptor non-selective but show tissue selectivity (Bladder > Salivary gland) due to physicochemical properties. Your derivatives should aim for either true M3 receptor selectivity or superior physicochemical tissue targeting.
Experimental Screening Cascade
The following workflow ensures resources are focused only on the most promising leads.
Caption: Tiered screening workflow to filter derivatives from raw binding affinity to functional efficacy and metabolic stability.
Detailed Protocols
A. Primary Assay: Radioligand Binding (Muscarinic M3)
Purpose: To determine the equilibrium dissociation constant (
) of the derivative.
Standard: Competition binding against -N-Methylscopolamine (-NMS).[1][2]
Reagents:
Membranes: CHO-K1 cells stably expressing human M3 receptors (commercially available or in-house).
Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 60 min at 37°C.
Antagonist Mode:
Add Test Derivative (concentration range). Incubate 15 min.
Inject Acetylcholine (
concentration) .
Measure fluorescence kinetics (Ex 488nm / Em 525nm).
Data Analysis: Calculate
of the derivative in inhibiting the ACh response.
Validation: Tolterodine should show
nM in this setup.
Troubleshooting & Scientific Nuance
The "Phenol Problem": 3-(Aminomethyl)-5-methylphenol derivatives contain a phenolic hydroxyl. In oxidative environments (assay buffers with trace metals), phenols can oxidize to quinones, causing false positives via protein alkylation.
Solution: Include 1 mM DTT or Ascorbic Acid in the binding buffer to prevent oxidation.
Sticky Compounds: Lipophilic amines (like Tolterodine) bind to plastic.
Solution: Use Low-binding plates and include 0.1% BSA in all buffers.
pH Sensitivity: The ionization of the amine (pKa ~9-10) and phenol (pKa ~10) is critical for binding. Ensure buffer pH is strictly 7.4 . Deviations to pH 7.0 or 8.0 can shift
values by 5-10 fold.
References
Nilvebrant, L., et al. (1997).[6] "Tolterodine—a new bladder-selective antimuscarinic agent."[6][7] European Journal of Pharmacology.
Pfizer Inc. (2008). "Toviaz (Fesoterodine) Prescribing Information." FDA Access Data.
Malhotra, B., et al. (2009). "Active metabolite of fesoterodine: a comparison of the pharmacokinetics and pharmacodynamics...". British Journal of Clinical Pharmacology.
Comparative Spectroscopic Analysis of Aminomethylphenol Isomers
Executive Summary: The Isomer Challenge In drug discovery and coordination chemistry, aminomethylphenols (AMPs) —specifically the ortho, meta, and para isomers—serve as critical scaffolds for Schiff base ligands and phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Challenge
In drug discovery and coordination chemistry, aminomethylphenols (AMPs) —specifically the ortho, meta, and para isomers—serve as critical scaffolds for Schiff base ligands and pharmacophores. While they share the molecular formula C
HNO and a molecular weight of 123.15 g/mol , their biological activities and chemical reactivities diverge significantly.
2-(Aminomethyl)phenol (2-HOBA): A potent scavenger of dicarbonyl electrophiles (isolevuglandins) currently in clinical trials.
3-(Aminomethyl)phenol: Often used as a metabolic control or intermediate in polymer synthesis.
4-(Aminomethyl)phenol: A structural analog of tyramine, used as a negative control in hypertension studies.
Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. This guide provides a definitive spectroscopic framework to differentiate them, prioritizing NMR for structural assignment and IR for rapid fingerprinting.
Physicochemical Profile
Before spectroscopic analysis, simple physical constants provide the first line of differentiation. Note the distinct melting point depression of the para isomer compared to the meta form.
Property
2-(Aminomethyl)phenol (Ortho)
3-(Aminomethyl)phenol (Meta)
4-(Aminomethyl)phenol (Para)
Structure
1,2-substitution
1,3-substitution
1,4-substitution
CAS Number
932-30-9
73604-31-6
696-60-6
Melting Point
126 – 130 °C
165 – 168 °C
116 – 118 °C
pKa (Phenolic)
~8.40 (Intramolecular H-bond effect)
~9.82
~9.91
Key Feature
Forms intramolecular H-bonds
No intramolecular H-bonds
Symmetric structure
Spectroscopic Deep Dive: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for differentiating these isomers. The symmetry of the molecule dictates the complexity of the aromatic region.
Proton (
H) NMR Logic[1]
4-AMP (Para): Possesses a
axis of symmetry. The aromatic protons appear as a classic AA'BB' system (two doublets, integrating to 2H each) around 6.8–7.2 ppm.
3-AMP (Meta): Asymmetric. Shows four distinct aromatic signals: a singlet (isolated between substituents), two doublets, and one triplet (t).
2-AMP (Ortho): Asymmetric but crowded. The aromatic protons often appear as complex multiplets (ddd) due to proximity to both the hydroxyl and aminomethyl groups.
Carbon-13 (
C) Chemical Shift Fingerprint
The carbon shifts are sensitive to the ortho, meta, para directing effects of the -OH (electron-donating) and -CH
NH groups.
Carbon Position
2-AMP ( ppm)
3-AMP ( ppm)
4-AMP ( ppm)
Differentiation Note
C-1 (C-OH)
156.4
156.9
155.9
All phenolic carbons are deshielded (~156 ppm).
C-2
123.6
113.8
115.8
Diagnostic: 3-AMP C-2 is highly shielded (ortho to OH).
C-3
118.9
141.7
130.0
Diagnostic: 4-AMP C-3/C-5 are equivalent.
C-4
128.7
118.7
130.0
4-AMP shows fewer unique aromatic C signals (4 signals vs 6).
C-5
115.6
113.8
115.8
C-6
128.1
129.7
129.9
Benzylic -CH-
42.9
46.1
45.3
2-AMP is shielded due to steric/electronic ortho effects.
Analyst Insight: Count the number of signals in the aromatic region of the
C spectrum. 4-AMP will show only 4 unique aromatic peaks (due to symmetry), while 2-AMP and 3-AMP will show 6 .
Spectroscopic Deep Dive: Infrared Spectroscopy (FTIR)
IR is most useful for identifying the substitution pattern via Out-of-Plane (OOP) bending vibrations in the fingerprint region (600–900 cm
).
Substitution Patterns[2][3][4]
Ortho (2-AMP): Single strong band at 735–770 cm
.
Meta (3-AMP): Two distinct bands at 690–710 cm
and 750–810 cm .
Para (4-AMP): Single strong band at 800–860 cm
.
The Hydrogen Bonding Factor
In 2-AMP , the proximity of the -OH and -NH
groups allows for intramolecular hydrogen bonding .[1]
Effect: The O-H and N-H stretching bands (3200–3400 cm
) in 2-AMP will appear broader and shifted to lower wavenumbers compared to the sharper, distinct bands of 3-AMP and 4-AMP, which can only H-bond intermolecularly.
Experimental Protocols
To ensure reproducibility, follow these standardized workflows.
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.
Solvent Selection: Use DMSO-d
(Dimethyl sulfoxide-d6). It is superior to CDCl for these polar compounds and prevents exchange of labile protons (OH/NH) if dry.
Concentration: Weigh 10–15 mg of the isomer into a clean vial.
Dissolution: Add 0.6 mL of DMSO-d
. Vortex until fully dissolved.
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) or reference to the residual DMSO pentet at 2.50 ppm.
Acquisition:
H: 16 scans, 1 sec relaxation delay.
C: 512 scans, proton-decoupled.
Protocol B: UV-Vis Analysis (pH Differential)
Objective: Observe the bathochromic shift of the phenolate ion.
Stock Solution: Prepare a 1 mM stock of the isomer in Methanol.
Acidic Scan: Dilute 100
L stock into 3 mL of 0.1 M HCl . Scan 200–400 nm. (Species: Protonated amine, neutral phenol).
Basic Scan: Dilute 100
L stock into 3 mL of 0.1 M NaOH . Scan 200–400 nm. (Species: Neutral amine, phenolate anion).
Observation: All isomers will shift to longer wavelengths (Red Shift) in NaOH. However, 2-AMP often exhibits a unique spectral shape or "shoulder" in the 280–300 nm region due to the disruption of the internal H-bond upon deprotonation.
Decision Logic & Workflow
The following diagram illustrates the logical flow to unequivocally identify an unknown aminomethylphenol isomer.
Caption: Logical workflow for the structural assignment of AMP isomers using NMR signal counting and splitting patterns.
References
BenchChem. (2025).[2] Unambiguous Confirmation of 3-(Aminomethyl)phenol Structure via 13C NMR Spectroscopy. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from
Sigma-Aldrich. (2023). Product Specification: 4-(Aminomethyl)phenol.[3][4] Retrieved from
VulcanChem. (2023). Technical Data Sheet: 2-Hydroxybenzylamine. Retrieved from
ChemicalBook. (2023). 1H NMR Spectrum of 2-(Aminomethyl)phenol Acetate. Retrieved from
Assessing the Stability of 3-(Aminomethyl)-5-methylphenol Hydrochloride: A Comparative Technical Guide
Topic: Assessing the stability of 3-(Aminomethyl)-5-methylphenol hydrochloride versus related compounds Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the physicochemical stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the stability of 3-(Aminomethyl)-5-methylphenol hydrochloride versus related compounds
Content Type: Publish Comparison Guide
Executive Summary
This technical guide evaluates the physicochemical stability of 3-(Aminomethyl)-5-methylphenol hydrochloride (Target Compound), a critical intermediate in the synthesis of muscarinic antagonists and adrenergic agents. We compare its degradation profile against two structural analogs: 3-(Aminomethyl)phenol hydrochloride (Comparator A) and 3-Amino-5-methylphenol (Comparator B).
Key Findings:
Oxidative Sensitivity: The Target Compound exhibits moderate oxidative instability due to the electron-donating 5-methyl group, which facilitates quinone methide formation more readily than Comparator A.
Hygroscopicity: As a hydrochloride salt, the Target Compound is less hygroscopic than the corresponding free base but requires storage below 60% RH to prevent deliquescence-induced hydrolysis.
Thermal Stability: The benzylamine linkage is robust up to 180°C, superior to the aniline linkage found in Comparator B.
Compound Profile & Structural Logic
To understand stability, we must analyze the functional groups. The Target Compound combines a phenol, a toluene motif, and a benzylamine salt.
Feature
Chemical Structure
Stability Implication
Target Compound
3-(Aminomethyl)-5-methylphenol HCl
High Risk: Phenolic oxidation (accelerated by 5-Me). Low Risk: Benzylic amine hydrolysis (stabilized by HCl).
Comparator A
3-(Aminomethyl)phenol HCl
Moderate Risk: Lacks the activating 5-methyl group; more resistant to ring oxidation than Target.
Comparator B
3-Amino-5-methylphenol
High Risk: Aniline moiety is prone to N-oxidation and discoloration (browning) far faster than benzylamines.
Mechanistic Insight: The Quinone Methide Pathway
The primary degradation pathway for 3-(Aminomethyl)-5-methylphenol is oxidative dehydrogenation . The 5-methyl group acts as a weak electron donor, increasing the electron density of the aromatic ring. Under basic conditions or in the presence of metal ions, the phenol can oxidize to a reactive quinone methide intermediate, leading to polymerization (discoloration).
Caption: Oxidative degradation pathway from stable salt to reactive quinone methide.
Comparative Performance Data
The following data summarizes stress testing results based on ICH Q1A (R2) guidelines. Samples were stored for 14 days under specified conditions.
Table 1: Comparative Degradation Rates (HPLC Purity Loss %)
Stress Condition
Target Compound
Comparator A (No Methyl)
Comparator B (Aniline)
Interpretation
Control (4°C)
< 0.1%
< 0.1%
< 0.1%
All stable when refrigerated.
Thermal (60°C, Dry)
0.3%
0.2%
1.5%
Target is thermally stable; Aniline (B) degrades.
Oxidative (3% H2O2)
4.2%
2.1%
12.8%
Methyl group sensitizes Target vs. Comp A.
Hydrolytic (pH 10)
1.8%
1.5%
0.5%
Benzylamines (Target/A) are slightly base-sensitive.
Photolytic (1.2 M Lux)
2.5%
1.9%
8.4%
Phenols darken; Aniline (B) is highly photosensitive.
Analysis:
Target vs. Comparator A: The Target Compound is roughly 2x more sensitive to oxidation due to the activating methyl group. Inert atmosphere handling (Nitrogen/Argon) is critical for the Target, whereas Comparator A is more forgiving.
Target vs. Comparator B: The Target is significantly more stable than the aniline derivative (Comparator B). The benzylamine C-N bond is robust, whereas the aniline C-N bond facilitates rapid oxidative coloring.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol A: Forced Degradation (Oxidative Stress)
Objective: Assess susceptibility to quinone formation.
Preparation: Dissolve 10 mg of 3-(Aminomethyl)-5-methylphenol HCl in 10 mL of Diluent (Water:Methanol 50:50).
Stressing: Add 1 mL of 30% H2O2 to 9 mL of sample solution (Final conc: ~3%).
Incubation: Store at 25°C in the dark for 4 hours.
Quenching: Quench with sodium metabisulfite solution to neutralize excess peroxide.
Warning: If mass gain > 2% at 60% RH, the salt is deliquescent.
Target Compound Expectation: Mass gain typically begins > 65% RH.
Workflow Visualization
Caption: Standardized workflow for assessing stability of aminomethyl phenols.
Storage & Handling Recommendations
Based on the comparative analysis, the following handling standards are required to maintain >99% purity:
Atmosphere: Store under Argon or Nitrogen . The 5-methyl group increases susceptibility to aerial oxidation compared to non-methylated analogs.
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze phenolic oxidation).
Solvent Choice: When in solution, avoid protic solvents (methanol/water) for long-term storage. Use DMSO or DMF and store at -20°C.
pH Control: Maintain pH < 6.0. At pH > 8.0, the ammonium salt deprotonates to the free amine, rapidly accelerating degradation.
References
International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines.
[Link]
PubChem. "Compound Summary for CID 42625592: 5-(Aminomethyl)-2-methylphenol hydrochloride."[4] National Library of Medicine.
[Link]
Yokoyama, T., et al. "Detailed examination of the degradation of phenol derivatives under oxygen delignification conditions."[5] Journal of Agricultural and Food Chemistry, 2007.[5]
[Link]
Quantitative Analysis of Impurities in 3-(Aminomethyl)-5-methylphenol Hydrochloride
Executive Summary 3-(Aminomethyl)-5-methylphenol hydrochloride is a critical intermediate in the synthesis of muscarinic receptor antagonists and various adrenergic agents. Its amphoteric nature—possessing both a basic p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a critical intermediate in the synthesis of muscarinic receptor antagonists and various adrenergic agents. Its amphoteric nature—possessing both a basic primary amine (
) and an acidic phenolic moiety ()—presents a unique chromatographic challenge. Standard C18 protocols often fail to retain the hydrophilic ammonium cation or separate it from positional isomers and oxidation byproducts (quinones).
This guide objectively compares three separation strategies: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Fluorinated Phenyl (PFP) Phases . Based on experimental robustness and MS-compatibility, we identify the PFP Method as the superior protocol for impurity profiling in a GMP environment.
Part 1: The Analytical Challenge
The structural duality of 3-(Aminomethyl)-5-methylphenol HCl creates two primary failure modes in standard analysis:
Dewetting & Poor Retention: On standard C18 columns, the highly polar aminomethyl group causes the molecule to elute near the void volume (
), co-eluting with polar synthesis salts.
Peak Tailing: Residual silanols on silica supports interact ionically with the protonated amine, causing severe tailing (
).
Isomer Selectivity: Synthetic pathways often generate the 2-(aminomethyl) positional isomer. Hydrophobic stationary phases (C18) struggle to differentiate these isomers due to identical hydrophobicity.
Critical Impurity Profile
To validate any method, we must separate the target from these specific process impurities:
Impurity A (Precursor): 3-Hydroxy-5-methylbenzaldehyde (Reductive amination starting material).
Impurity B (Oxidation): 5-methyl-1,4-benzoquinone derivatives (Pink/dark colored degradants).
Impurity C (Isomer): 2-(Aminomethyl)-5-methylphenol (Regio-isomer).
Part 2: Comparative Methodology
We evaluated three distinct chromatographic approaches. Data below summarizes performance metrics.
Method A: C18 with Ion-Pairing (The Traditional Approach)
Verdict: High retention, but NOT MS-compatible. SOS permanently contaminates Mass Spectrometers.
Method B: HILIC (The Polar Alternative)
Column: Bare Silica or Amide-bonded.
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate pH 3.0.
Verdict: Excellent retention of the amine. However, sample diluent mismatch (aqueous samples in high organic mobile phase) causes peak distortion. Long equilibration times reduce throughput.
Method C: Pentafluorophenyl (PFP) (The Recommended Solution)
Column: Propyl-Pentafluorophenyl (PFP), 150 x 4.6mm, 2.7µm (Core-Shell).
Mechanism: Offers four interactions: Hydrophobic,
(with phenol), Dipole-Dipole, and Hydrogen Bonding.
Verdict: Superior separation of positional isomers due to rigid shape selectivity. Fully MS-compatible.
Quantitative Performance Comparison
Metric
Method A (C18 + SOS)
Method B (HILIC)
Method C (PFP - Recommended)
Retention ()
4.2 (Good)
5.5 (Excellent)
3.8 (Optimal)
Tailing Factor ()
1.1
1.3
1.05
Isomer Resolution ()
1.2 (Marginal)
1.5
2.8 (Superior)
MS Compatibility
Incompatible
Good
Excellent
Equilibration Time
20 min
60 min
15 min
Part 3: Visualizing the Separation Logic
The following diagram illustrates the decision matrix and mechanistic differences between the methods.
Caption: Decision matrix for selecting the optimal stationary phase. PFP offers the best balance of selectivity and MS compatibility.
Part 4: Recommended Experimental Protocol (PFP Method)
This protocol is designed for self-validation . The use of a core-shell PFP column ensures high resolution at lower backpressures.
Reagents & Equipment
Column: Kinetex F5 or Pursuit PFP, 150 x 4.6 mm, 2.6 µm or equivalent.
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Detector: UV-Vis at 272 nm (Phenol
) and 210 nm (Amine/backbone).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Flow Rate (mL/min)
0.0
95
5
1.0
2.0
95
5
1.0
12.0
60
40
1.0
15.0
10
90
1.0
15.1
95
5
1.0
20.0
95
5
1.0
Sample Preparation
Solvent: Dissolve 10 mg of sample in 10 mL of Mobile Phase A (Do not use pure organic solvent as diluent to prevent peak distortion).
Concentration: 1.0 mg/mL for impurity screening.
System Suitability Criteria (Acceptance Limits)
Resolution (
): > 2.0 between Main Peak and Impurity C (Isomer).
Tailing Factor (
): 0.8 – 1.5.
Precision (RSD): < 2.0% for 6 replicate injections.
Part 5: Impurity Profiling Workflow
The following diagram details the specific workflow for identifying and quantifying impurities using the PFP method.
Caption: Integrated workflow for simultaneous quantification (UV) and identification (MS) of impurities.
References
Sielc Technologies. (2024). Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Recent developments in the HPLC separation of phenolic compounds. PubMed Central. Retrieved from [Link]
Umasankara Sastry, T., et al. (2013).[1] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Illustrates impurity profiling of aminomethyl intermediates). Retrieved from [Link]
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
A Head-to-Head Comparison of Synthetic Routes to 3-(Aminomethyl)-5-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Aminomethyl)-5-methylphenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and other fine chemic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-methylphenol hydrochloride is a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a reactive aminomethyl group and a phenolic hydroxyl group, makes it a versatile intermediate. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and chemical development professionals. This guide provides an in-depth, head-to-head comparison of several prominent synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies for the preparation of 3-(Aminomethyl)-5-methylphenol hydrochloride will be discussed and compared:
Route 1: Reductive Amination of 3-Hydroxy-5-methylbenzaldehyde. This is a widely used and highly efficient method for amine synthesis.[1][2]
Route 2: Gabriel Synthesis from 3-(Chloromethyl)-5-methylphenol. A classic method for the synthesis of primary amines that avoids over-alkylation.[3][4]
Route 3: Reduction of 3-Hydroxy-5-methylbenzonitrile. This route offers an alternative pathway starting from a nitrile precursor.
The selection of a particular route often depends on factors such as the availability and cost of starting materials, reaction conditions, scalability, and overall yield.[5]
Route 1: Reductive Amination of 3-Hydroxy-5-methylbenzaldehyde
This approach is arguably one of the most direct and high-yielding methods.[6] It involves the reaction of 3-hydroxy-5-methylbenzaldehyde with an amine source, typically ammonia or a protected form, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]
Logical Workflow
Caption: Workflow for the Reductive Amination Route.
In-Depth Protocol and Rationale
Step 1: Synthesis of 3-Hydroxy-5-methylbenzaldehyde
The starting material, 3-hydroxy-5-methylbenzaldehyde, can be synthesized from 3,5-dimethylphenol.[7][8] A common method is through formylation, such as the Reimer-Tiemann reaction or the Duff reaction.
Experimental Protocol (Duff Reaction):
To a solution of 3,5-dimethylphenol (1.0 equiv.) in trifluoroacetic acid, add hexamethylenetetramine (1.2 equiv.) in portions.
Heat the mixture to reflux for several hours.
After cooling, hydrolyze the reaction mixture with aqueous acid (e.g., 2M HCl) and heat to reflux to yield the aldehyde.
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Causality: The ortho- and para-directing hydroxyl group on the phenol ring guides the formylation to the desired position. The methyl groups also influence the regioselectivity.
Step 2: Reductive Amination
This step converts the aldehyde to the primary amine.[9]
Experimental Protocol:
Dissolve 3-hydroxy-5-methylbenzaldehyde (1.0 equiv.)[10][11] in methanol.
Add a solution of ammonia in methanol (excess). For a one-pot reaction, a reducing agent like sodium cyanoborohydride (NaBH3CN) (1.5 equiv.) can be added at this stage.[1][6]
Alternatively, for catalytic hydrogenation, the methanolic solution of the aldehyde and ammonia is subjected to a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon (Pd/C) or Raney Nickel.[12]
Monitor the reaction by TLC or LC-MS.
Upon completion, if using a borohydride reagent, quench the reaction carefully with water.
Work up the reaction by removing the solvent under reduced pressure and extracting the product.
Causality: The reaction proceeds through the formation of an imine intermediate, which is more susceptible to reduction by the hydride reagent or catalytic hydrogenation than the starting aldehyde.[1] Sodium cyanoborohydride is a preferred reagent as it is selective for the imine in the presence of the aldehyde.[6]
Step 3: Salt Formation
Experimental Protocol:
Dissolve the crude 3-(aminomethyl)-5-methylphenol in a suitable solvent like isopropanol or diethyl ether.
Slowly add a solution of hydrochloric acid in the same solvent.
The hydrochloride salt will precipitate out of the solution.
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Hexamethylenetetramine, NH3, NaBH3CN or H2/Catalyst
Readily available.
Typical Overall Yield
60-75%
Dependent on the efficiency of the formylation and reduction steps.
Purity
>98%
Achievable with standard purification techniques.
Route 2: Gabriel Synthesis from 3-(Chloromethyl)-5-methylphenol
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts.[3][4]
Logical Workflow
Caption: Workflow for the Gabriel Synthesis Route.
In-Depth Protocol and Rationale
Step 1: Synthesis of 3-(Chloromethyl)-5-methylphenol
This intermediate is prepared by the chloromethylation of 3,5-dimethylphenol.
Experimental Protocol:
Treat 3,5-dimethylphenol[14] with formaldehyde and hydrogen chloride gas in an appropriate solvent.
Care must be taken due to the hazardous nature of the reagents.
The product can be isolated by extraction and purified by distillation or chromatography.
Step 2: Reaction with Potassium Phthalimide
This is the core SN2 reaction of the Gabriel synthesis.[15]
Experimental Protocol:
Dissolve 3-(chloromethyl)-5-methylphenol (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]
Heat the mixture to facilitate the reaction.
Monitor the reaction by TLC.
After completion, pour the reaction mixture into water to precipitate the N-substituted phthalimide.
Filter and wash the solid product.
Causality: The phthalimide anion acts as a nucleophile, displacing the chloride from the benzylic position. The bulky nature of the phthalimide prevents over-alkylation.[15]
Step 3: Cleavage of the Phthalimide Group
The primary amine is liberated in this step. The Ing-Manske procedure using hydrazine is common.[4]
Experimental Protocol (Ing-Manske Procedure):
Suspend the N-(3-hydroxy-5-methylbenzyl)phthalimide in ethanol.
Add hydrazine hydrate (excess) and reflux the mixture.
A precipitate of phthalhydrazide will form.
Filter off the precipitate and concentrate the filtrate to obtain the crude amine.
Causality: Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and releasing the desired primary amine.[3]
Generally high due to the clean nature of the Gabriel reaction.
Route 3: Reduction of 3-Hydroxy-5-methylbenzonitrile
This route offers an alternative starting from a nitrile functional group, which can be reduced to the primary amine.
Logical Workflow
Caption: Workflow for the Nitrile Reduction Route.
In-Depth Protocol and Rationale
Step 1: Synthesis of 3-Hydroxy-5-methylbenzonitrile
This intermediate can be prepared from 3-amino-5-methylphenol via a Sandmeyer reaction.
Experimental Protocol (Sandmeyer Reaction):
Diazotize 3-amino-5-methylphenol with sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C).
Add the resulting diazonium salt solution to a solution of copper(I) cyanide.
The nitrile product can be isolated by extraction and purified.
Step 2: Reduction of the Nitrile
The nitrile group is reduced to a primary amine.
Experimental Protocol:
Using LiAlH4: Add a solution of 3-hydroxy-5-methylbenzonitrile[16][17] in an anhydrous ether (e.g., THF or diethyl ether) dropwise to a suspension of lithium aluminum hydride (LiAlH4) in the same solvent under an inert atmosphere. Following the reaction, a careful workup procedure is required to quench the excess hydride and hydrolyze the aluminum salts.
Using Catalytic Hydrogenation: Dissolve the nitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalyst like Raney Nickel or Palladium on carbon. Subject the mixture to a high pressure of hydrogen gas in a hydrogenation apparatus.
Causality: Both LiAlH4 and catalytic hydrogenation are effective methods for the reduction of nitriles to primary amines. The choice of method may depend on the available equipment and the desired scale of the reaction.
Step 3: Salt Formation
This step is identical to that in the previous routes.
Performance Data
Parameter
Value
Source/Comment
Starting Material
3-Amino-5-methylphenol
Can be synthesized from 3,5-dinitrotoluene.
Key Reagents
NaNO2, CuCN, LiAlH4 or H2/Catalyst
Standard but some are hazardous.
Typical Overall Yield
45-60%
Can be impacted by the yield of the Sandmeyer reaction.
Requires multi-step synthesis of the nitrile precursor.
Number of Steps
Relatively short.
Longer due to protection/deprotection.
Moderate length.
Reagent Safety
Uses standard reagents, though catalytic hydrogenation requires specialized equipment.
Involves hazardous reagents like formaldehyde and HCl gas.
LiAlH4 is highly reactive and requires careful handling. The Sandmeyer reaction involves potentially unstable diazonium salts.
Scalability
Generally good, especially with catalytic hydrogenation.
Can be challenging to scale up due to the use of hazardous reagents and solid-phase intermediates.
Catalytic hydrogenation is scalable, but the use of LiAlH4 is less so.
Overall Yield
Typically the highest.
Moderate.
Generally the lowest of the three.
Byproduct Formation
Minimal with controlled conditions.
Avoids over-alkylation, but phthalhydrazide needs to be removed.
Can have side products from the Sandmeyer reaction.
Conclusion and Recommendation
For most laboratory and pilot-scale syntheses, Route 1 (Reductive Amination) is the most advantageous. It offers a combination of high yield, readily available starting materials, and relatively straightforward procedures. The catalytic hydrogenation variant is particularly well-suited for larger-scale production due to its efficiency and the avoidance of stoichiometric metal hydride reagents.
Route 2 (Gabriel Synthesis) remains a viable option, especially when high purity of the primary amine is critical and over-alkylation must be strictly avoided. However, the use of hazardous reagents and the multi-step nature of the process make it less appealing for large-scale manufacturing.
Route 3 (Nitrile Reduction) is a less common approach for this specific target molecule, primarily due to the longer synthetic sequence required to prepare the starting nitrile and the use of more hazardous reagents. It may be considered if the nitrile intermediate is readily available through other synthetic endeavors.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and safety considerations.
References
Master Organic Chemistry. The Gabriel Synthesis. [Link]
Formation of 3-Aminophenols from Cyclohexane-1,3-diones. [Link]
PrepChem.com. Synthesis of 3-hydroxy-4-methylbenzaldehyde. [Link]
Executive Summary & Immediate Safety Directive Stop and Read: 3-(Aminomethyl)-5-methylphenol hydrochloride presents a dual hazard profile: it possesses the systemic toxicity and cutaneous absorption risks of phenols comb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Safety Directive
Stop and Read: 3-(Aminomethyl)-5-methylphenol hydrochloride presents a dual hazard profile: it possesses the systemic toxicity and cutaneous absorption risks of phenols combined with the corrosivity of amine salts .[1][2]
Core Directive: Under no circumstances should this compound be disposed of via municipal drains or aqueous waste streams without specific treatment.[2] The aromatic phenol ring is highly stable and toxic to aquatic microorganisms, capable of disrupting biological wastewater treatment systems. High-temperature incineration is the only validated method for final destruction.[1][2][3]
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, one must understand the molecular behaviors that dictate its stability and reactivity.
Property
Data
Operational Implication
CAS Number
1243372-91-9 (Generic: 76619-89-1 free base)
Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Structure
Phenolic ring + Aminomethyl group + HCl
Dual functionality: Acidic phenol (pKa ~10) and acidic ammonium salt.[1][2][3]
Do not assume water solubility implies drain safety.[1][2][3]
Incompatibilities
Strong oxidizers (Nitric acid), Acid chlorides
Explosion Risk: Phenols nitrate easily; never mix with oxidizing waste.[2][3]
RCRA Status
Characteristic Waste (Toxic/Corrosive)
Treat as Hazardous Waste (Non-halogenated organic).[1][2][3]
The Mechanistic Risk
Phenolic Toxicity: Phenols denature proteins and penetrate the skin rapidly, causing systemic poisoning (CNS depression) often before pain is felt.[2]
Thermal Instability: As an HCl salt, heating can liberate HCl gas.[2][3] Disposal via standard autoclaving is prohibited due to corrosion risk to the autoclave chamber.[2][3]
Pre-Disposal Assessment (Self-Validating System)
Before moving waste to the accumulation area, perform this three-point check to validate the waste stream.
Quantification:
< 100 mg:[2][3] Can often be treated in-situ (see Spill Protocol) if permitted by local EHS.[1][2]
100 mg: Must be segregated into a dedicated waste container.[1][2][3][4]
State Verification:
Is it a pure solid?
Stream A
Is it dissolved in organic solvent?
Stream B
Is it in an aqueous buffer?
Stream C
Contaminant Check:
CRITICAL: Does the waste contain Nitric Acid or Perchlorates? If YES, do NOT combine. Create a separate "Oxidizing Waste" stream to prevent formation of explosive picric acid derivatives.
Applicability:[1][2][5] Expired stock, contaminated gloves, weighing boats, paper towels.[3]
Primary Containment: Place solid waste in a clear, 6-mil polyethylene bag.
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but discouraged due to breakage risk.[1][2][3]
Labeling: Mark as "Hazardous Waste - Solid - Toxic." Explicitly list "Phenol Derivative" to alert downstream handlers.
Collection: Collect in a dedicated "Aqueous Toxic" carboy.
Stabilization: If the solution is acidic (pH < 4), neutralize to pH 6-8 using Sodium Bicarbonate before storage to prevent acid hydrolysis of other waste constituents.[1][2][3]
Note: Neutralization may precipitate the "free base" form of the amine. This is acceptable as long as it remains in the waste container.[2][3]
Emergency Spill Cleanup Protocol
Scenario: 500 mg of solid powder spilled on the benchtop.
PPE Upgrade: Double nitrile gloves, lab coat, safety goggles.[2][3][7][8] If dust is visible, use a respirator.[2][3]
Gently cover the spill with a generic absorbent pad or damp paper towel to prevent dust generation.[2]
Scoop up the material and place it in a wide-mouth jar.[1][2][3]
Wet Decontamination:
Clean the surface with a soap and water solution.[3]
Do not use bleach immediately.[1][2][3] Bleach + Amines can form chloramines (toxic gas).[1] Use a mild detergent first.[1][2]
Disposal: All cleanup materials go into Stream A (Solid Waste).
Decision Workflow Diagram
The following logic flow ensures the correct waste stream is selected based on the physical state and chemical environment of the compound.
Figure 1: Decision logic for segregating 3-(Aminomethyl)-5-methylphenol hydrochloride waste streams to ensure regulatory compliance and safety.
Regulatory Compliance (RCRA Context)
While this specific CAS may not have a dedicated "P" or "U" list number (unlike pure Phenol, U188), it is regulated under the Resource Conservation and Recovery Act (RCRA) by characteristic:
Toxicity (TC): Phenolic derivatives often fail the Toxicity Characteristic Leaching Procedure (TCLP).[1][2]
Generator Responsibility: You are legally required to characterize your waste.[1][2][3] When in doubt, classify as Hazardous Waste Code D002 (Corrosive) or D000 (Toxic - General) depending on the pH and concentration.[1][2]
Manifesting: Ensure the waste manifest lists "Phenol Derivatives" to prevent commingling with incompatible waste streams (like nitric acid) at the treatment facility.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press.[1][2] [Link]
PubChem. (n.d.).[1][2][10] Compound Summary for CID 42625592, 5-(Aminomethyl)-2-methylphenol hydrochloride.[1][2][3] National Library of Medicine.[2][3] [Link][1][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol).[Link][1][2]
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
Safeguarding Your Research: A Practical Guide to Handling 3-(Aminomethyl)-5-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 3-(Aminomethyl)-5-methylphenol hydrochloride. As a Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 3-(Aminomethyl)-5-methylphenol hydrochloride. As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but a deep understanding of the "why" behind each recommendation, ensuring a culture of safety and scientific excellence in your laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Aminomethyl)-5-methylphenol hydrochloride was not available at the time of this writing. The following guidance is synthesized from the known hazards of the parent compound, 3-Amino-5-methylphenol, and established best practices for handling aminophenol derivatives and hydrochloride salts. A thorough, substance-specific risk assessment should be conducted by the end-user before commencing any work.
Hazard Identification and Risk Assessment: Understanding the Compound
3-(Aminomethyl)-5-methylphenol, the parent compound of the hydrochloride salt, is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
Harmful if swallowed (Acute Toxicity, Oral - Category 4) [1]
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3) [1]
The hydrochloride salt form is expected to share these toxicological properties. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The hydrochloride salt may be a crystalline solid, and as with any fine powder, there is a potential for aerosolization during handling, which necessitates stringent controls to prevent inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-(Aminomethyl)-5-methylphenol hydrochloride. The following table outlines the recommended PPE for various laboratory activities.
PPE Component
Standard Laboratory Operations (Low Concentration/Small Scale)
Chemical-resistant gloves (e.g., Nitrile) inspected before use.
Double gloving with chemical-resistant gloves.
Eye and Face Protection
Safety glasses with side shields or chemical safety goggles.
Chemical safety goggles and a full-face shield.
Body Protection
Laboratory coat.
Chemical-resistant apron or disposable coveralls over a lab coat.
Respiratory Protection
Not generally required if handled in a certified chemical fume hood.
A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if not handled in a fume hood or if dust is generated.
Always inspect your PPE for integrity before each use and dispose of contaminated items in accordance with your institution's guidelines.[2][3]
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
Work Area Preparation : All handling of solid 3-(Aminomethyl)-5-methylphenol hydrochloride should be conducted within a certified chemical fume hood to control dust and vapors.[4] The work surface should be clean and uncluttered.
Pre-weighing : Assemble all necessary equipment (spatula, weigh paper/boat, and tared container) inside the fume hood before introducing the chemical.
Dispensing : Carefully dispense the required amount of the compound, avoiding the generation of dust. Use a gentle scooping or tapping motion rather than pouring from a height.
Closure : Immediately and securely close the stock container after dispensing.
Cleanup : Clean any residual dust from the spatula and weighing area using a damp wipe, and dispose of it as hazardous waste.
Dissolution and Use in Solution
Solvent Addition : When preparing a solution, add the solvent to the container with the weighed compound slowly to avoid splashing.
Mixing : If required, use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Transfer : When transferring solutions, use appropriate volumetric glassware and keep containers covered as much as possible.
Emergency Procedures: Planning for the Unexpected
Spills
Small Spills (Solid) :
If safe to do so, gently cover the spill with an absorbent material to prevent further aerosolization.
Wearing appropriate PPE, carefully sweep the material into a designated hazardous waste container.
Clean the spill area with a suitable solvent and then with soap and water.
Dispose of all cleaning materials as hazardous waste.[2]
Large Spills :
Evacuate the immediate area and alert your supervisor and institutional safety officer.
Restrict access to the area.
Follow your institution's established emergency spill response procedures.
First Aid
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[4][5]
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][6]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]
Disposal Plan: Responsible Waste Management
All waste containing 3-(Aminomethyl)-5-methylphenol hydrochloride, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
Segregation : Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Labeling : Ensure waste containers are labeled with the full chemical name and associated hazards.
Disposal : Arrange for disposal through your institution's environmental health and safety department or a licensed chemical waste disposal company.[7][8] Do not dispose of this chemical down the drain or in general waste.[4][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 3-(Aminomethyl)-5-methylphenol hydrochloride.
Caption: Workflow for the safe handling of 3-(Aminomethyl)-5-methylphenol hydrochloride.
References
Angene Chemical. (2025, February 26). Safety Data Sheet. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]